Rutinose
Description
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(22-4)21-3-6(15)9(18)8(17)5(14)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7-,8+,9+,10+,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCUQCIDSHOHI-IFLAJBTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896972 | |
| Record name | 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-74-4 | |
| Record name | Rutinose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutinose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-O-(6-deoxy-α-L-mannopyranosyl)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTINOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C4U3505G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Structure of Rutinose: A Technical Guide to its Composition and Linkage
For Immediate Release
This whitepaper provides a comprehensive technical overview of the disaccharide rutinose, detailing its composition, glycosidic linkage, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological significance of this carbohydrate moiety, which is commonly found in various flavonoid glycosides.
Core Composition and Linkage
This compound (6-O-α-L-rhamnopyranosyl-D-glucose) is a disaccharide with the chemical formula C₁₂H₂₂O₁₀.[1][2] It is composed of two monosaccharide units: α-L-rhamnopyranose and D-glucopyranose.[3] These units are covalently joined by an α-(1→6) glycosidic bond.[4] This specific linkage connects the anomeric carbon (C-1) of the α-L-rhamnopyranose to the hydroxyl group on the sixth carbon (C-6) of the D-glucopyranose molecule.
The structure of this compound is fundamental to the solubility, stability, and bioavailability of many naturally occurring flavonoid glycosides, such as rutin (quercetin-3-O-rutinoside) and hesperidin.[5]
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂O₁₀ | |
| Molar Mass | 326.30 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | Decomposes between 189-192°C; a rough estimate is 190.5°C. The dried material softens around 140°C. | |
| Optical Rotation | [α]D²⁰ = +3.2° → +0.8° (c=4 in water); [α]D²⁰ = -0.5° to -1.5° (c=4 in H₂O, after 24 hrs); [α]D²⁰ = -10° (95% alcohol) | |
| Solubility | Very soluble in water; soluble in alcohol. | |
| Hygroscopicity | Very hygroscopic, turning into a syrup on exposure to air. |
Experimental Protocols for this compound Analysis
The isolation and characterization of this compound are critical for research in natural product chemistry and drug development. The following sections detail the methodologies for its enzymatic preparation and structural elucidation.
Enzymatic Preparation of this compound from Rutin
This compound can be efficiently prepared by the enzymatic hydrolysis of rutin. This method is preferred for its specificity and mild reaction conditions.
Principle: The enzyme rutinosidase (an α-L-rhamnosidase) selectively cleaves the glycosidic bond between the flavonol quercetin and the disaccharide this compound in the rutin molecule.
Experimental Workflow:
Detailed Methodology:
-
Enzyme and Substrate Preparation: A crude or purified rutinosidase solution is prepared. Rutin is suspended in a buffered solution at a concentration that can be up to 300 g/L.
-
Enzymatic Reaction: The enzyme solution is added to the rutin suspension. The reaction mixture is incubated at an optimal temperature (e.g., 40-50°C) and pH (e.g., 3.5-5.0) with agitation.
-
Reaction Monitoring: The progress of the hydrolysis is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of rutin and the formation of quercetin and this compound.
-
Product Separation: Upon completion of the reaction, the mixture is heated to inactivate the enzyme. The insoluble quercetin precipitate is separated from the aqueous solution containing this compound by filtration or centrifugation.
-
Purification of this compound: The filtrate containing this compound can be further purified by treatment with activated charcoal and other clarifying agents to remove residual proteins and colored impurities.
Structural Elucidation of this compound
The precise structure of this compound, including the nature of its monosaccharide units and the glycosidic linkage, is confirmed using modern spectroscopic techniques.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural determination of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and the stereochemistry of the glycosidic bond.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. Tandem mass spectrometry (MS/MS) experiments can provide fragmentation patterns that help to confirm the sequence of the monosaccharides and the position of the glycosidic linkage. For instance, in the analysis of flavonoid rutinosides, a characteristic loss of the this compound moiety (308 Da) is observed.
Signaling Pathways and Logical Relationships
The hydrolysis of flavonoid glycosides like rutin is a critical step in their metabolism and absorption in biological systems. The following diagram illustrates the enzymatic cleavage of rutin into its constituent parts.
This enzymatic action, which can be carried out by microbial enzymes in the gut, is essential for the liberation of the biologically active aglycone, quercetin, thereby influencing its bioavailability.
Conclusion
This compound is a key disaccharide whose structural features play a significant role in the properties of a wide range of bioactive flavonoid glycosides. A thorough understanding of its composition, linkage, and the methods for its preparation and analysis is crucial for advancing research in phytochemistry, pharmacology, and the development of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working in these fields.
References
Unveiling Rutinose: A Technical Guide to Its Natural Sources and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutinose, a disaccharide composed of α-L-rhamnose and β-D-glucose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), is a naturally occurring carbohydrate of significant interest in the pharmaceutical and nutraceutical industries.[1][2] While it can be found as a free sugar in some specific plant species, its primary occurrence is as a glycosidic moiety of various flavonoids, most notably rutin (quercetin-3-O-rutinoside).[1][3][4] Rutin itself is renowned for its antioxidant, anti-inflammatory, vasoprotective, and neuroprotective properties. The this compound component plays a crucial role in the solubility and bioavailability of these flavonoid compounds. This technical guide provides an in-depth overview of the principal plant sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a summary of its biosynthetic pathway.
Natural Sources of this compound
This compound is predominantly found in plants as a constituent of the flavonoid glycoside, rutin. Therefore, plant species with high concentrations of rutin are the most significant natural sources of this compound. The content of rutin can vary considerably between different plant species and even between different parts of the same plant (leaves, flowers, seeds).
Quantitative Data on Rutin Content in Various Plant Sources
The following table summarizes the quantitative data for rutin content in several key plant sources. As rutin is comprised of one molecule of quercetin and one molecule of this compound, the abundance of rutin directly correlates to the potential yield of this compound.
| Plant Species | Plant Part | Rutin Content | Reference(s) |
| Fagopyrum tataricum (Tartary Buckwheat) | Grain/Seeds | 0.8% - 1.7% DW (up to 2,132.1 mg/100g) | |
| Fagopyrum esculentum (Common Buckwheat) | Leaves | ~3,417 mg/100g DW | |
| Fagopyrum esculentum (Common Buckwheat) | Grain | 9.0 - 36.2 mg/100g DW | |
| Sophora japonica (Pagoda Tree) | Flower Buds | High, with extraction yields up to 29% | |
| Rhus cotinus (Smoketree) | Not specified | ~10.53% | |
| Sophora secundiflora (Texas Mountain Laurel) | Seeds | ~8.4% | |
| Mangifera indica (Mango) | Leaves | ~5.2% | |
| Citrus spp. (Orange) | Leaves | ~11 g/kg (1.1%) | |
| Citrus spp. (Lime) | Leaves | ~7 g/kg (0.7%) | |
| Citrus spp. | Fruit Peels | 32 - 49 mg/g (as rutin equivalents) | |
| Capparis spinosa (Caper) | Leaves | ~2.7g per 100g of leaves | |
| Datisca glomerata | Roots, Nodules, Leaves | Contains free this compound |
DW: Dry Weight
Biosynthetic Pathway of Rutin
This compound is attached to the flavonol quercetin in a two-step glycosylation process at the end of the flavonoid biosynthesis pathway. This pathway begins with the amino acid phenylalanine. The key enzymatic steps leading from quercetin to rutin are catalyzed by specific UDP-glycosyltransferases (UGTs).
-
Glucosylation: Quercetin is first glucosylated at the 3-hydroxyl position to form isoquercitrin (quercetin-3-O-glucoside). This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).
-
Rhamnosylation: Subsequently, a rhamnosyl group is added to the 6-hydroxyl position of the glucose moiety of isoquercitrin. This final step is catalyzed by a flavonoid 3-O-glucoside L-rhamnosyltransferase, yielding rutin.
Experimental Protocols
The analysis of this compound from plant sources typically involves a multi-step process: extraction of the parent glycoside (rutin), hydrolysis to cleave the disaccharide, followed by chromatographic separation and quantification.
Extraction of Rutin from Plant Material
A common method for extracting flavonoids like rutin is percolation with an alcohol-based solvent.
-
Objective: To efficiently extract rutin from dried plant material.
-
Apparatus: Percolator or soxhlet extractor, rotary evaporator.
-
Reagents: 70% Methanol or 80% Ethanol.
-
Protocol:
-
Grind dried and powdered plant material (e.g., waste tobacco leaves) to a fine powder (approx. 60 mesh).
-
Percolate the ground material with 70% methanol until a cyanidin test for flavonoids is negative.
-
Collect the methanolic extract and evaporate the solvent under vacuum at 50°C using a rotary evaporator.
-
The resulting aqueous extract can be further partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, n-butanol) to purify the flavonoid fraction.
-
Hydrolysis of Rutin to Yield this compound
To analyze this compound, it must first be cleaved from the quercetin aglycone. This can be achieved through either acid or enzymatic hydrolysis.
a) Acid Hydrolysis
This method is effective for complete hydrolysis but can lead to the degradation of the resulting monosaccharides if not controlled.
-
Objective: To hydrolyze rutin into quercetin, rhamnose, and glucose.
-
Reagents: 80% Ethanol, Hydrochloric Acid (HCl).
-
Protocol:
-
Dissolve the rutin-containing extract or purified rutin in 80% ethanol.
-
Add HCl to a final concentration of 0.5 M to 1.0 M.
-
Heat the mixture. For example, with 0.5 M HCl in 80% ethanol, nearly complete conversion to quercetin occurs within 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Once complete, neutralize the solution for subsequent analysis.
-
b) Enzymatic Hydrolysis
This method uses specific enzymes (rutinosidases) for a more targeted cleavage, preserving the disaccharide structure of this compound.
-
Objective: To selectively cleave the bond between quercetin and this compound, releasing intact this compound.
-
Enzyme: Rutinosidase (e.g., from Aspergillus niger or Aspergillus flavus).
-
Reagents: Citrate buffer (e.g., 50 mM, pH 3.0-5.0).
-
Protocol:
-
Dissolve the rutin-containing extract in a suitable buffer (e.g., 50 mM citrate buffer, pH 3.0).
-
Add the rutinosidase enzyme solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at an optimal temperature (e.g., 40-50°C) for a specified duration (e.g., 6-24 hours).
-
Monitor the reaction by HPLC to observe the decrease in the rutin peak and the appearance of quercetin and this compound peaks.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the separation and quantification of rutin and its hydrolysis products.
-
Objective: To separate and quantify rutin, quercetin, and/or this compound.
-
Instrumentation: HPLC system with a UV or Photo Diode Array (PDA) detector.
-
Protocol Example (for Rutin and Quercetin):
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.5% Acetic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 356 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extract or hydrolysate in the mobile phase or a suitable solvent like methanol, and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using certified standards of rutin, quercetin, and this compound at known concentrations. Calculate the concentration in the sample by comparing the peak area to the standard curve.
-
Conclusion
This compound, primarily sourced from rutin-rich plants like buckwheat and Sophora japonica, holds considerable potential for pharmaceutical and nutraceutical applications. This guide provides a foundational framework for professionals in research and drug development, offering quantitative insights into its natural abundance and detailed methodologies for its extraction and analysis. The provided protocols for extraction, hydrolysis, and HPLC quantification, along with an understanding of its biosynthetic pathway, equip researchers with the necessary tools to explore and harness the benefits of this valuable disaccharide. Further research into optimizing extraction and hydrolysis techniques will be crucial for the commercial-scale production of this compound and its application in novel therapeutic and health-promoting products.
References
- 1. Rutin - Wikipedia [en.wikipedia.org]
- 2. Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientists.uz [scientists.uz]
- 4. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
The Biosynthesis of Rutinose in Flavonoid Glycosides: A Technical Guide
Abstract
Flavonoid glycosides are a diverse class of plant secondary metabolites with significant pharmacological activities. Their solubility, stability, and bioavailability are profoundly influenced by the nature of their glycosylation. Rutinose, a disaccharide composed of rhamnose and glucose, is a common sugar moiety found in many bioactive flavonoid glycosides, most notably rutin (quercetin-3-O-rutinoside). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in flavonoid glycosides, detailing the key enzymatic steps, presenting quantitative kinetic data, and offering comprehensive experimental protocols for the characterization of the involved enzymes. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.
Introduction
The glycosylation of flavonoids is a critical modification that enhances their chemical properties and biological functions.[1][2] This process is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs).[3][4][5] The biosynthesis of the this compound moiety on a flavonoid aglycone is a two-step enzymatic process that results in the formation of a rhamnosyl-(1→6)-glucose disaccharide attached to the flavonoid core. This guide will dissect this pathway, providing the necessary technical details for its study and potential manipulation in synthetic biology and drug development contexts.
The Biosynthetic Pathway of this compound
The formation of a flavonoid rutinoside from a flavonoid aglycone proceeds via two sequential glycosylation reactions, each catalyzed by a specific UGT. The overall pathway can be summarized as follows:
-
Glucosylation of the Flavonoid Aglycone: A UDP-glucose:flavonoid glucosyltransferase catalyzes the transfer of a glucose molecule from UDP-glucose to a hydroxyl group on the flavonoid aglycone. The most common positions for this initial glucosylation are the 3-hydroxyl (in flavonols like quercetin) or the 7-hydroxyl group (in flavanones and flavones). This reaction yields a flavonoid glucoside.
-
Rhamnosylation of the Flavonoid Glucoside: A UDP-rhamnose:flavonoid glucoside rhamnosyltransferase then catalyzes the transfer of a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety on the flavonoid glucoside. This step forms the characteristic α-1,6-glycosidic bond of this compound and results in the final flavonoid rutinoside product.
Key Enzymes
-
UDP-glucose:Flavonoid 3-O-glucosyltransferase (F3GT) / UDP-glucose:Flavonoid 7-O-glucosyltransferase (F7GT): These enzymes belong to the GT1 family of glycosyltransferases and are responsible for the initial glucosylation step. They exhibit specificity for both the flavonoid substrate and the position of glucosylation.
-
UDP-rhamnose:Flavonol 3-O-glucoside 6"-O-rhamnosyltransferase (F3G6"RhaT) / UDP-rhamnose:Flavanone 7-O-glucoside 6"-O-rhamnosyltransferase: These enzymes are responsible for the second step, the addition of rhamnose to the glucose moiety of the flavonoid glucoside.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the glycosyltransferases involved in this compound biosynthesis have been characterized in several plant species. The following tables summarize key quantitative data for these enzymes.
Table 1: Kinetic Parameters of Flavonoid Glucosyltransferases (First Step)
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Fh3GT1 | Freesia hybrida | Cyanidin | 150 | 0.25 | 1667 | |
| Fh3GT1 | Freesia hybrida | Kaempferol | 50 | 0.18 | 3600 | |
| CsUGT76F1 | Citrus sinensis | Hesperetin | 15.16 | 0.77 | 50791 | |
| CsUGT76F1 | Citrus sinensis | Naringenin | 20.41 | 0.71 | 34787 | |
| CsUGT76F1 | Citrus sinensis | Quercetin | 36.78 | 0.58 | 15769 | |
| VvGT1 | Vitis vinifera | Quercetin | 31 | ~0.08 | 2581 | |
| VvGT1 | Vitis vinifera | Kaempferol | 42 | ~0.08 | 1905 |
Table 2: Kinetic Parameters of Flavonoid Glucoside Rhamnosyltransferases (Second Step)
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| AtUGT78D1 | Arabidopsis thaliana | Isorhamnetin-3-O-glucoside | 181 | 0.646 | 3570 | |
| FeF3G6"RhaT | Fagopyrum esculentum | Isoquercitrin | 120 | 0.15 | 1250 | |
| UGT89C1 | Arabidopsis thaliana | Kaempferol 3-O-glucoside | N/A | N/A | N/A |
N/A: Data not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of the enzymes of the this compound biosynthetic pathway.
Protocol 1: Heterologous Expression and Purification of Recombinant UGTs
This protocol describes the expression of UGTs in Escherichia coli and their subsequent purification.
-
Vector Construction:
-
Amplify the full-length open reading frame of the target UGT gene from cDNA using PCR with primers containing appropriate restriction sites.
-
Clone the PCR product into an expression vector (e.g., pGEX or pET series) containing a purification tag (e.g., GST or His6-tag).
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate 500 mL of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins) according to the manufacturer's instructions.
-
Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
-
Protocol 2: In Vitro Enzyme Activity Assay
This protocol is used to determine the activity and substrate specificity of the purified UGTs.
-
Reaction Mixture:
-
Prepare a standard reaction mixture (50 µL total volume) containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.1% (v/v) β-mercaptoethanol
-
2.5 mM UDP-sugar (UDP-glucose or UDP-rhamnose)
-
0.2 mM flavonoid substrate (dissolved in DMSO)
-
1-5 µg of purified recombinant UGT protein
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Terminate the reaction by adding an equal volume of methanol.
-
-
Product Analysis:
-
Centrifuge the terminated reaction mixture to precipitate any protein.
-
Analyze the supernatant for product formation using High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: HPLC Analysis of Flavonoid Glycosides
This protocol outlines the conditions for separating and quantifying the products of the enzyme assays.
-
HPLC System:
-
Use a reverse-phase HPLC system equipped with a C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm).
-
Set the column temperature to 30°C.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Use a gradient elution program, for example:
-
0-20 min: 30% to 70% B
-
20-22 min: 70% to 100% B
-
22-30 min: Hold at 100% B
-
-
Set the flow rate to 0.25 - 1.0 mL/min.
-
-
Detection and Quantification:
-
Detect the flavonoids using a UV-Vis detector at a wavelength of 280 nm or 365 nm.
-
Identify the products by comparing their retention times and UV spectra with authentic standards.
-
Quantify the products by integrating the peak areas and comparing them to a standard curve of a known concentration of the product or a related compound.
-
Visualizations
The following diagrams illustrate the biosynthesis pathway of this compound and a typical experimental workflow for enzyme characterization.
References
The Decisive Role of the Rutinose Moiety: An In-depth Technical Guide on its Biological Significance in Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a diverse group of polyphenolic compounds, are renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. A significant portion of naturally occurring flavonoids exist as glycosides, with the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) being a common conjugate. The presence of this bulky sugar moiety profoundly influences the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profile of the parent flavonoid aglycone. This technical guide provides a comprehensive analysis of the biological role of the this compound moiety, with a focus on its impact on bioavailability, metabolism, enzyme and receptor interactions, and antioxidant activity. Detailed experimental methodologies for key assays are provided, and crucial signaling and metabolic pathways are visualized to offer a deeper understanding of the structure-activity relationships governed by this compound glycosylation.
Introduction
The attachment of a this compound sugar unit to a flavonoid aglycone, most commonly at the 3- or 7-hydroxyl group, dramatically alters its molecular size, polarity, and steric hindrance. These modifications are not mere structural decorations but are pivotal in dictating the fate and function of the flavonoid within a biological system. Understanding the precise role of the this compound moiety is paramount for the rational design of flavonoid-based therapeutics and nutraceuticals with optimized efficacy. This guide delves into the multifaceted biological implications of this compound glycosylation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Impact of the this compound Moiety on Bioavailability and Pharmacokinetics
The presence of the this compound group is a critical determinant of a flavonoid's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the bulky and hydrophilic nature of this compound hinders passive diffusion across the intestinal epithelium, leading to lower bioavailability compared to the corresponding aglycone.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from comparative studies of rutin (quercetin-3-O-rutinoside) and its aglycone, quercetin.
Table 1: Pharmacokinetic Parameters of Rutin and Quercetin in Rats Following Oral Administration
| Compound | Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Reference |
| Rutin | 34.856 mg/kg | 1.546 ± 0.188 | 1 | 10.355 ± 7.339 | [1] |
| Quercetin | 11.128 mg/kg | 1.127 ± 0.329 | 0.333 (secondary peak at 6h) | 36.454 ± 14.08 | [1] |
Table 2: Comparative Bioavailability of Quercetin from Different Sources in Humans
| Source | Quercetin Dose Equivalent | Relative Bioavailability (%) | Tmax (h) | Reference |
| Quercetin-3-rutinoside (rutin) | 100 mg | 17 ± 15 | 9 | |
| Quercetin aglycone | 100 mg | 24 ± 9 | Not specified | |
| Onions (quercetin glucosides) | 100 mg | 52 ± 5 | < 0.7 |
Table 3: Pharmacokinetic Comparison of Quercetin Aglycone and Rutin in Healthy Volunteers
| Treatment | Dose (mg quercetin equivalent) | Cmax (µg/L) | Tmax (h) | AUC (0-32h) (µg·h/L) | Reference |
| Quercetin aglycone | 50 | 86.1 | 4.8 | Not specified | |
| Rutin | 100 (equivalent to 50mg quercetin) | 89.9 | 7.5 | Not specified |
Metabolism by Gut Microbiota
The primary route for the absorption of flavonoid rutinosides involves their metabolism by the gut microbiota. The large size and hydrophilicity of the this compound moiety prevent its absorption in the small intestine. Upon reaching the colon, gut microbial enzymes, specifically α-L-rhamnosidases and β-D-glucosidases, hydrolyze the glycosidic bond, releasing the aglycone. This deglycosylation is a prerequisite for absorption.
Modulation of Enzyme and Receptor Interactions by the this compound Moiety
The steric hindrance and altered electronic properties imparted by the this compound group can significantly affect the binding affinity of flavonoids to enzymes and receptors.
Enzyme Inhibition
In many cases, the aglycone form of a flavonoid exhibits stronger enzyme inhibitory activity than its rutinoside counterpart. The bulky sugar moiety can sterically hinder the flavonoid from fitting into the active site of the enzyme.
Table 4: Comparative IC50 Values for Enzyme Inhibition
| Enzyme/Transporter | Flavonoid | IC50 (µM) | Reference |
| Angiotensin-Converting Enzyme (ACE) | Rutin | 64 | |
| Quercetin | 43 | ||
| Acetylcholinesterase (AChE) | Rutin | ~1.3 - 2.5 | |
| Quercetin | ~1.3 - 2.5 | ||
| Tyrosinase | Rutin | 130 ± 3 | |
| Quercetin | Not specified | ||
| Organic Anion Transporting Polypeptide 2B1 (OATP2B1) | Rutin | > 100 | |
| Quercetin | 10.2 ± 1.2 |
Receptor Binding
The influence of the this compound moiety on receptor binding is complex and receptor-dependent. While specific Ki values are not extensively reported in comparative studies, the general trend suggests that the aglycone, being smaller and more lipophilic, is more likely to interact with binding pockets of receptors. For instance, in silico studies on the binding of rutin and quercetin to the IL-17 receptor show different binding orientations, suggesting the this compound moiety alters the interaction.
Antioxidant Activity: In Vitro vs. In Vivo Implications
While flavonoid aglycones often demonstrate superior radical scavenging activity in in vitro assays, the presence of the this compound moiety can enhance stability, potentially leading to sustained antioxidant effects in vivo.
Table 5: Comparative Antioxidant Activity
| Assay | Flavonoid | IC50 (µM) | Reference |
| DPPH Radical Scavenging | Rutin | Not specified | |
| Quercetin | Not specified | ||
| ABTS Radical Scavenging | Rutin | Not specified | |
| Quercetin | Not specified |
Note: While specific comparative IC50 values for DPPH and ABTS assays were not found in the searched literature, it is a general observation that aglycones exhibit higher in vitro antioxidant activity.
Influence on Cellular Signaling Pathways
The differential bioavailability and cellular uptake of flavonoid rutinosides and their aglycones can lead to distinct effects on intracellular signaling cascades.
A notable example is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. In a study on angiotensin II-induced cardiomyocyte hypertrophy, rutin and quercetin exhibited different effects on the phosphorylation of MAPK components.
Detailed Experimental Protocols
In Vitro Gut Microbiota Fermentation Assay
Objective: To assess the metabolism of flavonoid rutinosides by human gut microbiota.
Materials:
-
Fresh fecal samples from healthy human donors.
-
Anaerobic chamber.
-
Phosphate-buffered saline (PBS), pre-reduced.
-
Flavonoid rutinoside (e.g., rutin) and its corresponding aglycone (e.g., quercetin) standards.
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Prepare a fecal slurry (e.g., 10% w/v) by homogenizing fresh fecal samples in pre-reduced anaerobic PBS inside an anaerobic chamber.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
In the anaerobic chamber, dispense the fecal slurry into sterile tubes.
-
Add the flavonoid rutinoside to the experimental tubes to a final concentration of, for example, 100 µM. Include control tubes with no added flavonoid.
-
Incubate the tubes anaerobically at 37°C.
-
At various time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from each tube.
-
Stop the enzymatic reactions by adding a solvent like methanol or by heat inactivation.
-
Centrifuge the samples to pellet bacteria and fecal debris.
-
Analyze the supernatant by HPLC to quantify the disappearance of the rutinoside and the appearance of the aglycone and other metabolites. Compare the retention times and UV spectra with those of the standards.
Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of flavonoid rutinosides and their aglycones.
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 0.4 µm pore size).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Hanks' Balanced Salt Solution (HBSS).
-
Flavonoid compounds.
-
LC-MS/MS system.
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test flavonoid (rutinoside or aglycone) dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect the remaining solution from the apical chamber and lyse the cells to determine intracellular concentrations.
-
Quantify the concentration of the flavonoid in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
DPPH Radical Scavenging Assay
Objective: To determine the in vitro antioxidant capacity of flavonoids.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Methanol.
-
Flavonoid samples.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the flavonoid samples in methanol.
-
In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the flavonoid samples.
-
Include a control with methanol instead of the flavonoid sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the flavonoid that scavenges 50% of the DPPH radicals.
Conclusion
The this compound moiety is a key structural feature that profoundly governs the biological activity of flavonoids. Its presence generally decreases bioavailability, necessitating metabolism by the gut microbiota for the release of the absorbable aglycone. While often reducing in vitro enzyme inhibitory and antioxidant activities, the this compound group can enhance in vivo stability and modulate signaling pathways in a manner distinct from the aglycone. A thorough understanding of the biological role of the this compound moiety, as outlined in this guide, is essential for the effective development of flavonoid-based strategies for health promotion and disease prevention. Future research should focus on elucidating the specific receptor interactions and signaling pathways uniquely influenced by flavonoid rutinosides to fully harness their therapeutic potential.
References
Rutinose as a Precursor: A Technical Guide to Synthesis and Application
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of rutinose, a key disaccharide, and its role as a precursor in the synthesis of novel compounds. We will delve into the enzymatic and chemical methodologies for producing this compound and utilizing it to create new glycosides with modified physicochemical and biological properties. This document offers detailed experimental protocols, quantitative data, and visual workflows to support research and development in pharmaceuticals, nutraceuticals, and biotechnology.
Introduction to this compound
This compound (6-O-α-L-rhamnopyranosyl-D-glucose) is a disaccharide composed of rhamnose and glucose units linked by an α-1,6 glycosidic bond.[1][2] Its chemical formula is C₁₂H₂₂O₁₀, and its molecular weight is 326.30 g/mol .[3] this compound is naturally found as a component of various flavonoid glycosides, most notably rutin (quercetin-3-O-rutinoside) and hesperidin (hesperetin-7-O-rutinoside), which are abundant in citrus fruits, buckwheat, and other plants.[4]
The structure of the carbohydrate moiety significantly impacts the physicochemical and pharmacokinetic properties of flavonoid glycosides, including their solubility, bioavailability, and biological activity. Glycosylation with this compound, for instance, often limits the absorption of flavonoids in the small intestine, necessitating hydrolysis by the gut microbiota to release the absorbable aglycone. This interplay between this compound and biological systems makes it a fascinating target for modification and a valuable precursor for creating novel bioactive compounds.
Chemical and Physical Properties of this compound:
-
CAS Number: 90-74-4
-
Appearance: Very hygroscopic powder, which can turn into a syrup upon exposure to air.
-
Solubility: Very soluble in water, also soluble in alcohol.
-
Hydrolysis: Yields one mole of L-rhamnose and one mole of D-glucose upon hydrolysis with dilute HCl.
Production of this compound via Enzymatic Hydrolysis
The most common and efficient method for producing this compound is through the enzymatic hydrolysis of rutin. This process uses a specific diglycosidase called rutinosidase (EC 3.2.1.168), which selectively cleaves the glycosidic bond between the flavonoid aglycone (quercetin) and the this compound moiety. This biocatalytic approach is environmentally friendly and yields two valuable products: the flavonoid aglycone quercetin and the rare disaccharide this compound.
A novel "solid-state biocatalysis" method has been developed for this conversion, where both the substrate (rutin) and the product (quercetin) are largely undissolved, leading to very high space-time yields and simplified product purification.
The efficiency of the enzymatic hydrolysis of rutin is dependent on several factors, including enzyme concentration, pH, and temperature. The table below summarizes the optimized conditions for this bioconversion.
| Parameter | Optimal Value | Substrate Concentration | Product Yield | Reference |
| Enzyme | Recombinant rutinosidase from Aspergillus niger | 200 g/L Rutin | Quantitative | |
| pH | 3.0 - 3.5 (0.2 M glycine buffer) | 200 g/L Rutin | Quantitative | |
| Temperature | 35 - 40 °C | 200 g/L Rutin | Quantitative | |
| Enzyme Activity | 0.2 U/mL | 200 g/L Rutin | Reaction complete in ~6 hours |
This protocol is based on the "solid-state biocatalysis" method for the enzymatic hydrolysis of rutin.
-
Reaction Setup: Suspend rutin (e.g., 200 g/L) in a 0.2 M glycine buffer with the pH adjusted to 3.5.
-
Enzyme Addition: Add the crude or purified recombinant rutinosidase from Aspergillus niger to the suspension to a final activity of approximately 0.2 U/mL.
-
Incubation: Incubate the reaction mixture at 35°C with shaking (e.g., 750 rpm) for 6-24 hours. Monitor the reaction progress via HPLC.
-
Quercetin Isolation: Upon reaction completion, the precipitated quercetin product is isolated by simple filtration. The filter cake is washed with water and dried to yield pure quercetin.
-
This compound Isolation: The filtrate, which contains the soluble this compound, is collected. Proteins and other impurities are removed by boiling the solution with charcoal, calcium hydroxide, and Celite (e.g., 0.5 g/L each).
-
Purification: After filtration of the clarifying agents, the solution is concentrated by evaporation. Pure this compound (>97%) is obtained by crystallization or lyophilization.
Caption: Workflow for the biocatalytic production of this compound and quercetin.
This compound as a Precursor in Enzymatic Transglycosylation
Transglycosylation is a powerful enzymatic method for synthesizing novel glycosides. In this process, a glycosidase enzyme transfers a sugar moiety from a donor molecule to an acceptor molecule. Rutinosidases and other diglycosidases exhibit excellent transglycosylation activity, using affordable rutinosides like hesperidin or rutin as this compound donors to glycosylate a wide range of acceptor molecules. This allows for the creation of novel compounds with potentially enhanced solubility, stability, or biological activity.
Phenolic compounds are a key class of acceptors for rutinosylation, leading to new glycoconjugates with potential applications in pharmacology and nutrition.
The table below summarizes reaction conditions and yields for the synthesis of various phenolic rutinosides using a 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. and hesperidin as the this compound donor.
| Acceptor Molecule | Acceptor Conc. | Co-solvent | pH | Temp. | Time | Yield (%) | Reference |
| Hydroquinone | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 38 | |
| Phloroglucinol | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 28 | |
| Pyrogallol | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 22 | |
| Resorcinol | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 18 | |
| Catechol | 36 mM | 5% (v/v) | 5.0 | 30 °C | 2 h | 12 |
This protocol describes the optimized synthesis of 4-hydroxyphenyl-β-rutinoside from hesperidin and hydroquinone.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing hesperidin (this compound donor), 36 mM hydroquinone (acceptor), and 5% (v/v) of a suitable co-solvent (e.g., DMSO or acetonitrile) in a buffer solution at pH 5.0.
-
Enzyme Addition: Initiate the reaction by adding the 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697.
-
Incubation: Incubate the mixture at 30°C for 2 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Product Analysis and Purification: Analyze the formation of 4-hydroxyphenyl-β-rutinoside using HPLC. The product can be purified using column chromatography techniques. The structure should be confirmed by NMR.
The transglycosylation activity of rutinosidases also extends to aliphatic alcohols, enabling the synthesis of compounds like 2-phenylethyl rutinoside.
The following data pertains to the preparative scale synthesis of 2-phenylethyl rutinoside using rutin as the donor and purified McGlc or PcGlc enzymes.
| Enzyme | Rutin (Donor) | 2-Phenylethanol (Acceptor) | Co-solvent | pH | Temp. | Product | Reference |
| McGlc | 5.0 mmol | 25 mmol | 25% DMSO | 4.5 | 30 °C | 2-phenylethyl rutinoside | |
| PcGlc | 5.0 mmol | 25 mmol | 25% DMSO | 5.0 | 30 °C | 2-phenylethyl rutinoside |
This protocol is for the preparative scale synthesis of rutinosides using an alcohol acceptor.
-
Reaction Setup: In a suitable vessel, dissolve rutin (5.0 mmol) as the glycosyl donor and 2-phenylethanol (25 mmol) as the acceptor in a McIlvaine buffer (pH 4.5 for McGlc or pH 5.0 for PcGlc) containing 25% DMSO to ensure solubility. The total reaction volume is 15 mL.
-
Enzyme Addition: Add the purified McGlc or PcGlc enzyme (2.3 mg).
-
Incubation: Incubate the reaction overnight at 30°C.
-
Purification: Purify the resulting 2-phenylethyl rutinoside using a Biogel P2 Fine column (Bio-Rad) or similar size-exclusion chromatography.
Caption: General workflow for enzymatic transglycosylation using this compound.
Biological Significance and Metabolic Pathways
The this compound moiety plays a critical role in the metabolism and bioavailability of flavonoids. In their native glycosylated form, flavonoids like rutin and hesperidin are poorly absorbed in the upper gastrointestinal tract. Their absorption is largely dependent on the metabolic activity of the colonic microbiota.
Gut bacteria, particularly species like Bifidobacterium, possess α-L-rhamnosidases and β-glucosidases that hydrolyze the this compound group, releasing the aglycone (e.g., quercetin or hesperetin). This deglycosylation step is crucial, as the aglycones are more readily absorbed by the colonic epithelium. Once absorbed, these aglycones undergo further phase-II metabolism (e.g., glucuronidation, sulfation) in the liver before entering circulation.
The synthesis of novel rutinosides is therefore of great interest, as modifying the structure of these compounds can alter their interaction with gut microbiota, potentially improving bioavailability or creating prodrugs that target the colon. Furthermore, new rutinosides have been shown to possess novel biological activities, such as enhanced antiviral properties against noroviruses.
References
The Disaccharide Rutinose: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutinose, a disaccharide composed of α-L-rhamnose and D-glucose (6-O-α-L-rhamnopyranosyl-D-glucose), is a key structural component of numerous naturally occurring flavonoid glycosides, including the widely studied rutin and hesperidin.[1][2] While not as prevalent in its free form, the isolation and synthesis of this compound are of significant interest for research in glycobiology, pharmacology, and drug development due to its potential biological activities and its role in the bioavailability of flavonoids.[3] This technical guide provides an in-depth overview of the history of this compound discovery, detailed protocols for its isolation from natural sources, and methods for its characterization. It aims to serve as a comprehensive resource for researchers and professionals working with this important disaccharide.
Discovery and History
The history of this compound is intrinsically linked to the study of the flavonoid glycoside rutin. The disaccharide was first prepared and identified in 1924 by Charaux through the enzymatic hydrolysis of rutin using an enzyme preparation he named "rhamnodiastase".[4] This pioneering work laid the foundation for understanding the glycosidic nature of many flavonoids. Subsequent research by Zemplén and Gerecs in the 1930s further elucidated the chemical structure and synthesis of this compound.[4] For many years, the primary method for obtaining this compound was through the hydrolysis of rutin, a compound abundant in plants like buckwheat (Fagopyrum esculentum), citrus fruits, and the Brazilian fava d'anta tree (Dimorphandra mollis). More recently, advancements in enzymology have led to the discovery and application of specific diglycosidases, such as rutinosidase from Aspergillus niger, which can efficiently cleave the bond between this compound and its aglycone, making the disaccharide more accessible for research.
Methods of Isolation and Synthesis
The isolation of this compound is primarily achieved through the hydrolysis of flavonoid glycosides. Both chemical and enzymatic methods have been developed, with enzymatic approaches being favored for their specificity and milder reaction conditions, which prevent the degradation of the sugar moieties.
Enzymatic Hydrolysis of Rutin
A common and effective method for producing this compound is the enzymatic hydrolysis of rutin using rutinosidase. This process yields quercetin and this compound.
Experimental Protocol: Enzymatic Hydrolysis of Rutin using Recombinant Rutinosidase from Aspergillus niger
-
Enzyme Preparation: A crude enzyme preparation of recombinant rutinosidase from Aspergillus niger expressed in Pichia pastoris is used. The activity of the rutinosidase should be determined prior to use. A typical activity in the crude medium can be around 0.4 U/mL.
-
Reaction Setup:
-
Suspend rutin at a high concentration (e.g., 200 g/L) in a buffered enzyme solution.
-
The enzyme solution is prepared by adjusting the pH of the crude medium to 3.5 with H₃PO₄. The medium itself often has a good buffering capacity.
-
The final enzyme concentration in the reaction mixture should be adjusted to approximately 0.2 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 40°C with vigorous shaking (e.g., 750 rpm) for up to 24 hours.
-
Monitor the conversion of rutin to quercetin and this compound periodically using High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Termination and Product Separation:
-
Once the rutin is completely consumed, terminate the reaction by heating the mixture to 99°C for 5 minutes.
-
Separate the precipitated quercetin (the aglycone) from the aqueous solution containing this compound by filtration or centrifugation (e.g., 5000 x g for 10 minutes).
-
-
This compound Purification:
-
The filtrate, which contains the active enzyme and this compound, can be further purified.
-
Treat the filtrate with activated charcoal, calcium hydroxide, and Celite (each at 0.5 g/L) and boil briefly to remove protein and phosphate impurities and to decolorize the solution.
-
After another filtration step, pure this compound (>97%) can be obtained by evaporation of the solvent followed by crystallization or lyophilization.
-
Enzymatic Transglycosylation using Diglycosidase from Acremonium sp.
An alternative to direct hydrolysis for obtaining this compound derivatives is through transglycosylation, where the this compound moiety is transferred from a donor molecule (like hesperidin) to an acceptor. This method is particularly useful for synthesizing novel rutinosides. The enzyme 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697 is effective for this purpose.
Experimental Protocol: Synthesis of 4-hydroxyphenyl-β-rutinoside
-
Reaction Components:
-
This compound Donor: Hesperidin
-
This compound Acceptor: Hydroquinone (HQ)
-
Enzyme: 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp.
-
Buffer: 50 mM sodium citrate buffer, pH 5.0
-
Cosolvent: e.g., 5% (v/v)
-
-
Reaction Conditions:
-
Dissolve the hydroxylated organic compound (acceptor) in the buffer. For example, a 36 mM concentration of the acceptor can be used.
-
Add the enzyme to the reaction mixture.
-
Incubate at 30°C for a specified period (e.g., 2 hours).
-
-
Product Analysis and Purification:
-
Monitor the formation of the rutinoside product by HPLC.
-
The product, 4-hydroxyphenyl-β-rutinoside, can be purified using chromatographic techniques.
-
Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data on this compound Isolation and Synthesis
The yield of this compound and its derivatives can vary significantly depending on the chosen method, enzyme source, and reaction conditions.
| Method | Enzyme Source | Substrate/Donor | Product | Yield | Reference |
| Enzymatic Hydrolysis | Recombinant Rutinosidase (Aspergillus niger) | Rutin (up to 300 g/L) | This compound | Virtually quantitative for quercetin precipitation; high recovery of this compound from filtrate | |
| Transglycosylation | Diglycosidase (Acremonium sp. DSM 24697) | Hesperidin | 4-hydroxyphenyl-β-rutinoside | 38% (regarding hesperidin) | |
| Transglycosylation | Diglycosidase (Acremonium sp. DSM 24697) | Hesperidin | Glyceryl rutinoside | 99% | |
| Reverse Hydrolysis | α-L-rhamnosidase (Aspergillus niger) | L-rhamnose and D-glucose | This compound | 23% |
Characterization of this compound
The identity and purity of isolated this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for monitoring the progress of the hydrolysis or synthesis reaction and for assessing the purity of the final product. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., 0.5% acetic acid) and an organic solvent like acetonitrile or methanol. The retention time of the isolated compound is compared with that of a pure this compound standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the anomeric protons and other sugar protons provide definitive information about the monosaccharide composition and the glycosidic linkage.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound and to confirm its identity. Fragmentation patterns in MS/MS experiments can provide further structural information.
Signaling and Metabolic Pathways
While there is limited evidence for direct signaling pathways involving free this compound, its biological significance is primarily understood in the context of the flavonoid glycosides from which it is derived and the metabolic fate of its constituent monosaccharides.
Biosynthesis of Rutin (this compound-containing Flavonoid)
This compound is attached to its aglycone, quercetin, in the final steps of the rutin biosynthesis pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the production of rutin and other valuable flavonoids in plants. The pathway starts from the amino acid phenylalanine and involves a series of enzymatic reactions catalyzed by enzymes such as Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS), and Flavonol synthase (FLS), culminating in the glycosylation of quercetin.
Caption: Simplified biosynthesis pathway of rutin.
Metabolic Fate of this compound Components
Once this compound is released from its parent flavonoid, either in an industrial process or by the gut microbiota, it can be hydrolyzed into its constituent monosaccharides, L-rhamnose and D-glucose. These sugars then enter their respective metabolic pathways. D-glucose is a central molecule in energy metabolism, primarily entering glycolysis. The metabolic pathway for L-rhamnose breakdown in microorganisms like E. coli involves its conversion to L-rhamnulose, which is then phosphorylated and cleaved into dihydroxyacetone phosphate (an intermediate of glycolysis) and L-lactaldehyde.
Caption: Metabolic fate of this compound components.
Experimental Workflow for this compound Isolation
The overall process for isolating this compound from a natural source like rutin follows a logical sequence of steps, from enzymatic reaction to final purification and characterization.
Caption: Experimental workflow for this compound isolation.
Conclusion
This compound remains a disaccharide of significant scientific interest. While its discovery dates back nearly a century, modern enzymatic techniques have greatly improved the efficiency and yield of its isolation. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for researchers to produce and study this compound and its derivatives. Future research may focus on exploring the direct biological activities of free this compound, developing more efficient and sustainable production methods, and utilizing it as a building block for the synthesis of novel glycosylated compounds with enhanced pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acremonium sp. diglycosidase-aid chemical diversification: valorization of industry by-products | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Rutinose: Chemical Identity, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rutinose, a disaccharide of significant interest in the fields of biochemistry, pharmacology, and natural product chemistry. This document outlines its chemical identifiers, physical properties, and methods for its isolation and analysis. Furthermore, it delves into the biological pathways associated with its metabolic fate and the signaling cascades modulated by its parent flavonoid, rutin.
Chemical and Physical Properties of this compound
This compound, a disaccharide composed of rhamnose and glucose, is a naturally occurring carbohydrate.[1][2] It is most commonly found as a glycosidic component of various flavonoids, notably rutin (quercetin-3-O-rutinoside).[3][4] The presence of the this compound moiety significantly influences the solubility, stability, and bioavailability of these flavonoids.[5]
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1. These identifiers are essential for database searches, regulatory submissions, and unambiguous scientific communication.
| Identifier Type | Value |
| CAS Number | 90-74-4 |
| Molecular Formula | C₁₂H₂₂O₁₀ |
| IUPAC Name | 6-O-(6-Deoxy-α-L-mannopyranosyl)-D-glucose |
| InChI | InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(22-4)21-3-6(15)9(18)8(17)5(14)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7-,8+,9+,10+,11+,12+/m0/s1 |
| InChIKey | CPYCUQCIDSHOHI-IFLAJBTPSA-N |
| SMILES | C[C@H]1--INVALID-LINK--OC--INVALID-LINK--O)O)O)O)O)O">C@@HO |
| PubChem CID | 441429, 5460038 |
| EC Number | 202-014-4 |
| Synonyms | 6-O-(α-L-Rhamnopyranosyl)-D-glucose, 6-O-(6-Deoxy-α-L-mannopyranosyl)-D-glucose |
Physicochemical Data
Key physicochemical properties of this compound are summarized in Table 2. This data is critical for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Value |
| Molecular Weight | 326.30 g/mol |
| Appearance | White to light beige solid |
| Solubility | Soluble in water. |
| Optical Rotation | [α]D²⁰: -0.5 to -1.5° (c=4 in H₂O, after 24 hours) |
Experimental Protocols
This section details methodologies for the extraction of rutin, the precursor to this compound, and the subsequent enzymatic hydrolysis to yield this compound.
Extraction and Purification of Rutin from Plant Material
Rutin is commonly extracted from plant sources such as Sophora japonica. The following protocol is a representative method for its isolation and purification.
Protocol: Ultrasonic-Assisted Extraction and Purification of Rutin
-
Extraction:
-
Mix 20 g of dried and powdered Sophora japonica flower buds with 2000 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz and a water bath temperature of 40°C.
-
Repeat the extraction process twice.
-
-
Decolorization:
-
Concentrate the methanol extract to 200 mL using a rotary evaporator.
-
Add 7.2 g of activated carbon powder and reflux in an 80°C water bath for 30 minutes. Repeat this step.
-
-
Chromatographic Separation:
-
Perform polyamide chromatography on the decolorized extract.
-
Use 50 g of polyamide with a particle size of 0.170-0.210 mm to purify 3 g of crude rutin.
-
-
Recrystallization:
-
Recrystallize the purified rutin from a suitable solvent to obtain high-purity crystals.
-
Enzymatic Production of this compound from Rutin
This compound can be efficiently produced by the enzymatic hydrolysis of rutin using rutinosidase or other enzymes with α-L-rhamnosidase activity.
Protocol: Enzymatic Hydrolysis of Rutin
-
Reaction Setup:
-
Suspend rutin (e.g., 200 g/L) in a 0.2 M glycine buffer (pH 3.0).
-
Add a purified rutinosidase enzyme solution (e.g., 0.2 U/mL).
-
-
Incubation:
-
Incubate the reaction mixture at 35°C with shaking (750 rpm) for a specified duration (e.g., 7-24 hours).
-
-
Product Separation:
-
The product, quercetin, will precipitate out of the solution and can be separated by filtration.
-
-
This compound Purification:
-
The filtrate contains the soluble this compound.
-
Boil the filtrate briefly with activated charcoal, calcium hydroxide, and Celite (e.g., 0.5 g/L each) to remove protein and other impurities.
-
Filter the solution and evaporate the solvent.
-
Pure this compound can be obtained by crystallization or lyophilization.
-
Biological Pathways and Significance
While this compound itself is not known to directly modulate major signaling pathways, its role as a component of flavonoid glycosides is crucial for their metabolism and bioavailability. The metabolic fate of rutin, the most well-studied this compound-containing compound, provides insight into the biological context of this compound.
Metabolic Pathway of Rutin in the Gut Microbiota
The deglycosylation of rutin by the gut microbiota is a critical step for the absorption of its aglycone, quercetin. This process involves the enzymatic cleavage of the this compound disaccharide.
Caption: Metabolic pathway of rutin deglycosylation by gut microbiota.
Signaling Pathways Modulated by Rutin
Rutin, the parent glycoside of this compound, has been shown to modulate several key cellular signaling pathways implicated in various diseases, including cancer. It is important to note that these effects are attributed to the intact rutin molecule or its metabolite, quercetin, following the cleavage of this compound.
Caption: Signaling pathways modulated by Rutin.
Conclusion
This compound is a key disaccharide in natural product chemistry, primarily influencing the properties and biological activity of the flavonoids to which it is attached. Understanding its chemical identity, methods of production, and its role in the metabolic pathways of its parent compounds is crucial for researchers in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this important carbohydrate.
References
- 1. Frontiers | Novel Catabolic Pathway of Quercetin-3-O-Rutinose-7-O-α-L-Rhamnoside by Lactobacillus plantarum GDMCC 1.140: The Direct Fission of C-Ring [frontiersin.org]
- 2. CAS 90-74-4: this compound | CymitQuimica [cymitquimica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Rutinose from Rutin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutinose, a disaccharide composed of rhamnose and glucose (6-O-α-L-rhamnopyranosyl-D-glucose), is a valuable compound with potential applications in the pharmaceutical and cosmetic industries.[1][2] Traditionally, the acquisition of this compound has been challenging due to its limited availability from natural sources. The enzymatic hydrolysis of rutin, a readily available flavonoid glycoside, presents a promising and environmentally friendly alternative for the production of this compound and its aglycone, quercetin.[2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from rutin, summarizing key quantitative data and experimental methodologies from recent scientific literature.
Principle of the Reaction
The enzymatic synthesis of this compound from rutin involves the specific cleavage of the glycosidic bond between the disaccharide this compound and the flavonoid aglycone, quercetin.[4] This hydrolysis is catalyzed by enzymes known as rutinosidases or other diglycosidases with similar activity. The reaction yields two primary products: this compound and quercetin.
Enzymes for Rutin Hydrolysis
Several enzymes from various microbial sources have been shown to effectively catalyze the hydrolysis of rutin. The choice of enzyme can influence reaction efficiency, substrate specificity, and optimal reaction conditions.
-
Rutinosidases (EC 3.2.1.168): These are highly specific diglycosidases that cleave the rutinoside linkage. Fungal sources such as Aspergillus niger are known to produce rutinosidases that can be used for this purpose.
-
Diglycosidases: Enzymes from fungi like Fusarium moniliforme have been reported to secrete diglycosidases capable of hydrolyzing rutin.
-
Naringinase and Hesperidinase: These are enzyme complexes that often exhibit both α-L-rhamnosidase and β-D-glucosidase activities. While they can hydrolyze rutin, the reaction may proceed through an intermediate, isoquercitrin (quercetin-3-O-glucoside), before the final products are formed. The relative activities of the enzymes in the complex can affect the product distribution.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and quercetin from rutin.
Table 1: Comparison of Different Enzymes for Rutin Hydrolysis
| Enzyme Source | Enzyme Type | Substrate Concentration | Product(s) | Yield | Reference(s) |
| Aspergillus niger | Recombinant Rutinosidase | 200 g/L | Quercetin & this compound | Quantitative conversion within 7h | |
| Fusarium moniliforme MTCC 2015 | Diglycosidase | Not specified | Quercetin & this compound | Not specified | |
| Penicillium decumbens | Naringinase | Not specified | Quercetin | 86% | |
| Snailase | Commercial Enzyme | 0.0242 mg/ml | Quercetin | 98.18% | |
| Hesperidinase | Commercial Enzyme | Not specified | Quercetin & Isoquercitrin | 58.10% Quercetin, 43.21% Isoquercitrin |
Table 2: Optimal Reaction Conditions for Rutin Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Aspergillus niger (Recombinant Rutinosidase) | 3.5 | 35 | |
| Tartary Buckwheat (FtRHE) | 4.0 | 40 | |
| Snailase | 6.2 | 34 |
Experimental Protocols
The following are generalized protocols for the enzymatic hydrolysis of rutin. Researchers should optimize these protocols based on the specific enzyme used and the desired scale of the reaction.
Protocol 1: Enzymatic Hydrolysis of Rutin using Recombinant Rutinosidase from Aspergillus niger
This protocol is based on the methodology described for a "solid-state biocatalysis" approach, which is suitable for high substrate concentrations.
Materials:
-
Rutin
-
Recombinant rutinosidase from Aspergillus niger (crude or purified)
-
0.2 M Glycine-HCl buffer (pH 3.5)
-
Reaction vessel (e.g., shaker flask)
-
Shaking incubator
-
HPLC system for analysis
Procedure:
-
Prepare a suspension of rutin in the 0.2 M glycine-HCl buffer (pH 3.5) in the reaction vessel. A high concentration of up to 200 g/L can be used.
-
Add the rutinosidase enzyme solution to the rutin suspension. The enzyme activity should be optimized, for example, starting with 0.2 U/mL.
-
Incubate the reaction mixture at 35°C with vigorous shaking (e.g., 750 rpm) to ensure adequate mixing of the solid substrate.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 30 minutes).
-
Analyze the samples by HPLC to determine the concentration of rutin, quercetin, and this compound.
-
Upon completion of the reaction, the solid quercetin can be separated by filtration.
-
This compound can be recovered and purified from the filtrate.
Protocol 2: General Protocol for Rutin Hydrolysis using Commercial Enzyme Preparations (e.g., Naringinase, Hesperidinase)
This protocol provides a general framework that can be adapted for commercially available enzyme complexes.
Materials:
-
Rutin
-
Commercial enzyme preparation (e.g., Naringinase from Penicillium decumbens or Hesperidinase)
-
Appropriate buffer (e.g., sodium phosphate buffer, pH to be optimized based on the enzyme)
-
Reaction vessel
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Dissolve or suspend a known concentration of rutin in the selected buffer in the reaction vessel.
-
Pre-incubate the solution at the desired reaction temperature.
-
Add the commercial enzyme preparation to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.
-
Maintain the reaction at the optimal temperature and pH for the chosen enzyme.
-
Monitor the formation of products (isoquercitrin, quercetin, and this compound) over time using HPLC.
-
Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a suitable solvent like ethanol.
-
The products can then be purified using chromatographic techniques.
Signaling Pathways and Logical Relationships
The enzymatic hydrolysis of rutin by different enzymes can follow distinct pathways, especially when using enzyme complexes with multiple activities.
As illustrated in Figure 3, rutinosidases directly hydrolyze rutin to this compound and quercetin. In contrast, enzyme complexes like naringinase and hesperidinase, which contain α-L-rhamnosidase and β-D-glucosidase, can first cleave the terminal rhamnose to produce isoquercitrin, which is then further hydrolyzed to quercetin and glucose. The selective inactivation of β-D-glucosidase activity can be employed to favor the production of isoquercitrin.
Conclusion
The enzymatic synthesis of this compound from rutin offers a highly efficient and specific method for producing this valuable disaccharide. By selecting the appropriate enzyme and optimizing reaction conditions, researchers can achieve high yields of this compound. The protocols and data presented in this document provide a solid foundation for developing and implementing this biotransformation process in a laboratory or industrial setting. Further research may focus on enzyme immobilization and process scale-up to enhance the economic feasibility of this compound production.
References
- 1. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple enzymatic process for the quercetin and this compound preparations from rutin [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrolysis of Rutin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in numerous plants, including citrus fruits and buckwheat. It is composed of the flavonol quercetin and the disaccharide rutinose. Both quercetin and this compound are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits. Quercetin is a potent antioxidant and anti-inflammatory agent, while this compound is a rare sugar with potential applications in food and drug formulation. This document provides detailed protocols for the hydrolysis of rutin to yield quercetin and this compound, with a comparative analysis of acid and enzymatic hydrolysis methods. While acid hydrolysis is a common method for obtaining quercetin, it leads to the degradation of this compound into its constituent monosaccharides, D-glucose and L-rhamnose.[1][2] In contrast, enzymatic hydrolysis allows for the preservation and isolation of intact this compound.[1][2]
Methods for the Hydrolysis of Rutin
This section details two primary methods for the hydrolysis of rutin: acid hydrolysis for the production of quercetin and enzymatic hydrolysis for the production of both quercetin and this compound.
Acid Hydrolysis of Rutin to Produce Quercetin
Acid hydrolysis is an effective method for cleaving the glycosidic bond between quercetin and this compound, resulting in high yields of the aglycone, quercetin. However, this method invariably breaks down the this compound disaccharide.[1]
Experimental Protocol: Acid Hydrolysis
This protocol is adapted from methodologies demonstrating high conversion rates of rutin to quercetin.
Materials:
-
Rutin (≥95% purity)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (80%)
-
Distilled water
-
Sodium hydroxide (NaOH) for neutralization
-
Reflux condenser
-
Heating mantle or water bath
-
Round-bottom flask
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 60 mg of rutin in 80 mL of an 80% ethanol solution containing 0.5 M HCl.
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture at 75°C for 3 hours in a water bath or using a heating mantle. The use of 80% ethanol as a solvent has been shown to result in a more rapid hydrolysis compared to water.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution to pH 7.0 with a 0.1 M NaOH solution.
-
Product Isolation: The hydrolyzed product, quercetin, will precipitate out of the solution upon cooling and neutralization. Isolate the quercetin precipitate by filtration.
-
Washing and Drying: Wash the precipitate with distilled water to remove any remaining salts and impurities. Dry the purified quercetin in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Analysis: The conversion of rutin to quercetin can be monitored and quantified using High-Performance Liquid Chromatography (HPLC).
Enzymatic Hydrolysis of Rutin to Produce Quercetin and this compound
Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, enabling the production of both quercetin and the intact disaccharide, this compound. Enzymes such as rutinosidase, hesperidinase, or naringinase can be employed for this purpose.
Experimental Protocol: Enzymatic Hydrolysis
This protocol is a generalized representation based on principles of enzymatic flavonoid hydrolysis.
Materials:
-
Rutin (≥95% purity)
-
Rutinosidase (or a suitable alternative enzyme like hesperidinase)
-
Citrate-phosphate buffer (pH adjusted according to enzyme optimum, typically pH 3.5-5.0)
-
Shaking incubator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Enzyme Solution Preparation: Prepare a solution of the chosen enzyme (e.g., rutinosidase) in the appropriate buffer. The enzyme concentration should be optimized based on the manufacturer's activity units.
-
Reaction Mixture: Suspend rutin in the buffered enzyme solution. A substrate concentration of up to 200 g/L has been reported to be effective.
-
Incubation: Incubate the reaction mixture at a temperature optimal for the enzyme's activity (e.g., 40°C) with continuous shaking for a predetermined duration (e.g., 6-24 hours). The reaction progress should be monitored by HPLC.
-
Enzyme Deactivation: Stop the reaction by boiling the mixture for 10-30 minutes to denature and inactivate the enzyme.
-
Quercetin Isolation: Cool the mixture. The precipitated quercetin can be separated by filtration or centrifugation. Wash the quercetin pellet with water and dry as described in the acid hydrolysis protocol.
-
This compound Isolation: The supernatant/filtrate contains the soluble this compound. This solution can be further purified by methods such as charcoal treatment to remove impurities, followed by concentration and crystallization or lyophilization to obtain pure this compound.
-
Analysis: Quantify the yields of quercetin and this compound using HPLC.
Quantitative Data Presentation
The following tables summarize the quantitative yields of quercetin and isoquercitrin (an intermediate in rutin hydrolysis) under various hydrolysis conditions as reported in the literature. Note that the direct quantification of this compound from acid hydrolysis is generally not reported due to its degradation.
Table 1: Quercetin and Isoquercitrin Yields from Acid Hydrolysis of Rutin
| Acid Catalyst | Concentration | Quercetin Yield (%) | Isoquercitrin Yield (%) |
| HCl | 1% | ~100 | <2 |
| H₂SO₄ | 0.5% | 2.57 | 1.25 |
| H₃PO₄ | 2.5% | 11.13 | 9.60 |
Table 2: Quercetin and Isoquercitrin Yields from Enzymatic Hydrolysis of Rutin
| Enzyme Catalyst | Quercetin Yield (%) | Isoquercitrin Yield (%) |
| Hesperidinase | 58.10 | 43.21 |
| Snailase | 96.39 | 3.07 |
| Cellulase-T2440 | 30.89 | 0.00 |
Analytical Methodology: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of rutin and its hydrolysis products.
Protocol: HPLC Analysis of Rutin and Quercetin
This protocol is a composite of several published HPLC methods.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.3-0.5% acetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 356 nm or 370 nm for simultaneous detection of rutin and quercetin.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-37°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of rutin and quercetin standards of known concentrations in methanol or the mobile phase.
-
Sample Preparation: Dilute the reaction mixture samples to fall within the linear range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to rutin and quercetin by comparing their retention times and peak areas to those of the standards.
Visualization of Experimental Workflows
Caption: Workflow for the acid hydrolysis of rutin.
Caption: Workflow for the enzymatic hydrolysis of rutin.
Conclusion
The choice of hydrolysis method for rutin depends on the desired products. Acid hydrolysis is a straightforward and high-yielding method for the production of quercetin, but it results in the degradation of the this compound moiety. For researchers and drug development professionals interested in obtaining both quercetin and the rare disaccharide this compound, enzymatic hydrolysis is the recommended approach. The protocols and data presented herein provide a comprehensive guide for the selective production of these valuable compounds from rutin.
References
Application Notes and Protocols for the Purification of Rutinose from Rutin Hydrolysate
Introduction
Rutinose, a disaccharide composed of rhamnose and glucose (6-O-α-L-rhamnosyl-D-glucose), is a valuable compound with potential applications in the pharmaceutical and food industries. It is primarily obtained through the hydrolysis of rutin, a flavonoid glycoside abundant in various plants. This document provides detailed application notes and protocols for the purification of this compound from rutin hydrolysate, intended for researchers, scientists, and drug development professionals. The protocols described herein focus on enzymatic hydrolysis of rutin followed by a multi-step purification process to obtain high-purity this compound.
Enzymatic Hydrolysis of Rutin
Enzymatic hydrolysis is the preferred method for obtaining this compound as it specifically cleaves the glycosidic bond between quercetin and this compound without degrading the disaccharide itself, which can occur during acid hydrolysis[1]. Rutinosidase is the specific enzyme for this purpose; however, other commercially available enzyme preparations with α-L-rhamnosidase and β-D-glucosidase activities, such as hesperidinase or snailase, can also be employed[2].
Signaling Pathway of Rutin Hydrolysis
The enzymatic hydrolysis of rutin proceeds via the cleavage of the β-glycosidic linkage between the flavonoid aglycone (quercetin) and the disaccharide this compound.
Caption: Enzymatic hydrolysis of rutin by rutinosidase.
Experimental Protocol for Enzymatic Hydrolysis
This protocol is optimized for the efficient conversion of rutin to quercetin and this compound using a commercially available rutinosidase preparation.
Materials:
-
Rutin powder (≥95% purity)
-
Rutinosidase enzyme preparation
-
Citrate-phosphate buffer (0.1 M, pH 5.0)
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Reactor vessel with temperature and agitation control
-
HPLC system for reaction monitoring
Procedure:
-
Substrate Preparation: Prepare a suspension of rutin in the citrate-phosphate buffer (pH 5.0) at a concentration of 100 g/L in the reactor vessel.
-
Enzyme Addition: Add the rutinosidase enzyme preparation to the rutin suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of rutin is recommended.
-
Reaction Conditions: Maintain the reaction mixture at 50°C with constant agitation (e.g., 200 rpm) to ensure a homogenous suspension.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by taking samples at regular intervals (e.g., every 2 hours). Analyze the samples by HPLC to determine the concentration of rutin, quercetin, and this compound.
-
Reaction Termination: Once the rutin concentration has reached a plateau (typically after 24-48 hours), terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.
-
Initial Separation: Cool the reaction mixture to room temperature. The poorly soluble quercetin will precipitate out of the solution. Separate the precipitated quercetin by filtration or centrifugation. The supernatant, containing this compound, unreacted rutin, and other soluble impurities, is the rutin hydrolysate that will be used for subsequent purification steps.
Purification of this compound
The purification of this compound from the crude hydrolysate involves a series of steps to remove impurities such as proteins, salts, and residual quercetin.
Experimental Workflow for this compound Purification
The following diagram illustrates the multi-step process for purifying this compound from the enzymatic hydrolysate.
Caption: Workflow for the purification of this compound.
Protocol for Charcoal and Celite Treatment
This step aims to decolorize the solution and remove proteins and other impurities[1].
Materials:
-
Rutin hydrolysate (supernatant)
-
Activated charcoal, powdered
-
Celite (diatomaceous earth)
-
Calcium hydroxide (Ca(OH)₂)
-
Filtration apparatus
Procedure:
-
To the rutin hydrolysate, add activated charcoal (0.5 g/L), Celite (0.5 g/L), and calcium hydroxide (0.5 g/L)[1].
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the charcoal, Celite, and precipitated impurities by filtration. The resulting clear and colorless filtrate contains this compound.
Protocol for Ion-Exchange Chromatography
Ion-exchange chromatography is employed to remove charged impurities such as salts and amino acids. Since sugars are neutral molecules, they will pass through the column unretained. A mixed-bed ion-exchange resin is recommended for this purpose.
Materials:
-
Decolorized this compound solution
-
Mixed-bed ion-exchange resin (e.g., Amberlite MB-20)
-
Chromatography column
-
Deionized water
Procedure:
-
Pack a chromatography column with the mixed-bed ion-exchange resin and equilibrate with deionized water.
-
Load the decolorized this compound solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).
-
Collect the eluate, which contains the purified this compound.
-
Wash the column with deionized water (approximately 3 BV) and combine the wash with the eluate.
Protocol for Macroporous Resin Chromatography
This step is designed to separate any remaining hydrophobic impurities, including traces of quercetin and other flavonoids. Non-polar macroporous resins like AB-8 are suitable for this application.
Materials:
-
This compound solution from ion-exchange chromatography
-
Macroporous resin (e.g., AB-8)
-
Chromatography column
-
Ethanol solutions (for elution)
-
Deionized water
Procedure:
-
Pack a chromatography column with AB-8 resin and equilibrate with deionized water.
-
Load the this compound solution onto the column at a flow rate of 2 BV/h.
-
Wash the column with deionized water (3-5 BV) to elute the hydrophilic this compound. Collect this fraction.
-
Elute the adsorbed hydrophobic impurities with a stepwise gradient of ethanol (e.g., 30%, 50%, 70% ethanol). These fractions can be discarded or analyzed for other components.
-
The collected aqueous fraction contains the purified this compound.
Concentration and Lyophilization
The final step involves concentrating the purified this compound solution and obtaining the solid product.
Materials:
-
Purified this compound solution
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Concentrate the purified this compound solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
Freeze the concentrated solution and lyophilize it to obtain a white, powdered, high-purity this compound product (>97%)[1].
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound and for monitoring the purity at each step of the purification process.
HPLC Method for this compound Quantification
Instrumentation:
-
HPLC system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
Amino-based column (e.g., Aminex HPX-87C) or a hydrophilic interaction liquid chromatography (HILIC) column.
Chromatographic Conditions (Example):
-
Column: Aminex HPX-87C (300 x 7.8 mm)
-
Mobile Phase: Degassed, deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector: Refractive Index (RI) Detector
-
Injection Volume: 20 µL
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in deionized water to construct a calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from the purification process.
Table 1: Enzymatic Hydrolysis of Rutin
| Parameter | Value | Reference |
| Initial Rutin Concentration | 100 g/L | Protocol |
| Rutin Conversion | >95% | |
| Reaction Time | 24-48 hours | Protocol |
| Temperature | 50°C | Protocol |
| pH | 5.0 | Protocol |
Table 2: this compound Purification and Recovery
| Purification Step | This compound Purity | Expected Recovery | Reference |
| Crude Hydrolysate | Variable | ~100% | - |
| After Charcoal/Celite | Improved | >95% | |
| After Ion-Exchange | High | >95% | - |
| After Macroporous Resin | Very High | >90% | - |
| Final Product (Lyophilized) | >97% | >80% (overall) |
Table 3: Comparison of Purification Methods for Rutin Hydrolysate Components
| Method | Target Component | Principle of Separation | Elution |
| Filtration/Centrifugation | Quercetin | Low solubility of aglycone | N/A (Solid) |
| Activated Charcoal | Impurities/Color | Adsorption | N/A (Adsorbed) |
| Ion-Exchange Chromatography | Ionic Impurities | Charge interactions | Water (for this compound) |
| Macroporous Resin (AB-8) | Hydrophobic Impurities | Hydrophobic interactions | Water (for this compound) |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the purification of high-purity this compound from rutin hydrolysate. The combination of enzymatic hydrolysis with a multi-step purification process involving charcoal/Celite treatment, ion-exchange chromatography, and macroporous resin chromatography is an effective strategy for obtaining this compound suitable for research and development purposes. Careful monitoring of each step using HPLC is crucial for optimizing the yield and purity of the final product.
References
- 1. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis and Quantification of Rutinose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis and quantification of the disaccharide rutinose using High-Performance Liquid Chromatography (HPLC). Given that this compound lacks a significant UV chromophore, direct UV detection is not feasible. Therefore, this guide focuses on two primary methodologies: HPLC with Refractive Index Detection (HPLC-RID) for direct analysis and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for high-sensitivity analysis. An alternative method involving pre-column derivatization for UV detection is also discussed.
Application Note 1: Quantification of this compound using HPLC with Refractive Index Detection (HPLC-RID)
Introduction
Refractive Index Detection (RID) is a universal detection method in HPLC that measures the difference in the refractive index between the mobile phase and the analyte.[1] It is a robust and cost-effective technique for quantifying non-chromophoric compounds like this compound.[2] This method is suitable for analyzing relatively high concentrations of sugars.[3]
Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC-RID.
Protocol: HPLC-RID for this compound Quantification
1. Instrumentation
-
HPLC system with a quaternary or isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).[4]
2. Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ-cm)
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
-
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v).
-
Flow Rate: 0.9 - 1.0 mL/min.
-
Column Temperature: 35 °C.
-
RID Temperature: 35 °C.
-
Injection Volume: 10-20 µL.
4. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
5. Sample Preparation
-
If analyzing free this compound, dissolve the sample in the mobile phase to a concentration within the calibration range.
-
If quantifying this compound from a glycoside like rutin, perform enzymatic or mild acid hydrolysis to cleave the disaccharide. Neutralize the sample if acid is used.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. Data Analysis
-
Integrate the peak area of the this compound peak in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Quantitative Data Summary (Typical for Disaccharides by HPLC-RID)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | |
| Limit of Detection (LOD) | 0.1 - 0.3 mg/mL | |
| Limit of Quantification (LOQ) | 0.4 - 0.7 mg/mL | |
| Precision (%RSD) | < 2.0% | |
| Accuracy (Recovery %) | 96 - 109% |
Application Note 2: High-Sensitivity Analysis of this compound by HPAEC-PAD
Introduction
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates. It is particularly well-suited for determining low concentrations of sugars in complex matrices without the need for derivatization. The method separates carbohydrates based on their acidity, allowing for excellent resolution of various mono- and disaccharides.
Experimental Workflow
Caption: Workflow for this compound Analysis by HPAEC-PAD.
Protocol: HPAEC-PAD for this compound Quantification
1. Instrumentation
-
Ion chromatography system equipped with a metal-free pump, an eluent generator (optional), an autosampler, and a pulsed amperometric detector with a gold working electrode.
2. Materials and Reagents
-
This compound analytical standard
-
Sodium hydroxide (NaOH), 50% w/w solution
-
Sodium acetate (NaOAc), anhydrous
-
Deionized water (18.2 MΩ-cm)
3. Chromatographic Conditions
-
Column: High-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. The exact gradient will depend on the specific column and the required resolution from other sugars. A typical gradient might start with a low concentration of NaOH (e.g., 10-20 mM) and ramp up a concentration of sodium acetate to elute more retained saccharides. For isocratic elution of disaccharides, a constant concentration of NaOH (e.g., 68 mM) may be sufficient.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-25 µL.
-
PAD Waveform: A standard carbohydrate waveform with potentials for detection, oxidation, and reduction of the gold electrode surface. A typical four-step potential waveform can be used.
4. Standard and Sample Preparation
-
Prepare standards and samples in deionized water. Due to the high sensitivity of the method, concentrations will typically be in the µg/mL (ppm) to ng/mL (ppb) range.
-
Filter all solutions through a 0.22 µm syringe filter.
5. Data Analysis
-
Similar to the HPLC-RID method, use a calibration curve based on the peak areas of this compound standards to quantify the analyte in the samples.
Quantitative Data Summary (Typical for Carbohydrates by HPAEC-PAD)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | Low µg/L to ng/L range | |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range | |
| Precision (%RSD) | < 5% |
Application Note 3: Analysis of this compound via Pre-Column Derivatization and HPLC-UV
Introduction
For laboratories not equipped with RID or PAD detectors, pre-column derivatization offers a viable alternative. This process involves a chemical reaction to attach a UV-absorbing molecule to the sugar, allowing for detection with a standard UV-Vis or Diode Array Detector (DAD). A common derivatizing agent for reducing sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP).
Logical Relationship of Derivatization
Caption: Logic of PMP Derivatization for HPLC-UV Analysis.
Protocol: PMP Derivatization and HPLC Analysis
1. Derivatization Procedure
-
In a microcentrifuge tube, mix 100 µL of this compound standard or sample with 100 µL of 0.6 M NaOH and 200 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate in a water bath at 70 °C for 60-100 minutes.
-
Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 0.3 M HCl.
-
Remove excess PMP by extracting three times with an equal volume of chloroform.
-
Collect the aqueous (upper) layer containing the PMP-rutinose derivative for HPLC analysis.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of phosphate buffer (e.g., 100 mM, pH 8.0) and acetonitrile.
-
Example Gradient: Start with 12% acetonitrile, increase to 17% over 35 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 245 nm.
Quantitative Data Summary (Typical for PMP-Sugars by HPLC-UV)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | 1 - 5 µg/mL | |
| Limit of Quantification (LOQ) | 3 - 18 µg/mL | |
| Precision (%RSD) | < 5% |
These protocols provide a comprehensive guide for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity, sample matrix complexity, and available instrumentation. For all methods, proper system suitability tests and validation according to laboratory guidelines are essential for ensuring accurate and reliable results.
References
Application Notes and Protocols: Utilizing Rutinose in Glycosyltransferase-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, is a critical process in biology and a powerful tool in drug development. It can significantly enhance the solubility, stability, and bioavailability of therapeutic compounds. Rutinose (6-O-α-L-rhamnopyranosyl-β-D-glucopyranose) is a disaccharide found in various flavonoid glycosides, most notably rutin and hesperidin. The enzymatic transfer of this this compound unit to novel scaffolds offers a promising avenue for creating new chemical entities with potentially improved pharmacological properties.
While conventional glycosyltransferases (GTs) typically use activated nucleotide sugars (e.g., UDP-glucose) as donors, the synthesis of novel rutinosides is most effectively achieved through the transglycosylation activity of diglycosidases, specifically rutinosidases (EC 3.2.1.168). These enzymes, operating in a synthetic mode, can transfer the complete this compound moiety from an inexpensive, readily available donor to a wide range of acceptor molecules. This application note provides detailed protocols and data for utilizing this transglycosylation strategy.
Principle of Rutinosidase-Catalyzed Transglycosylation
Rutinosidases are retaining glycosidases that, under normal hydrolytic conditions, cleave the bond between this compound and an aglycone. However, by manipulating reaction conditions, particularly by providing a high concentration of an acceptor molecule, the enzymatic reaction can be shifted towards synthesis. The enzyme cleaves the this compound from a donor molecule (e.g., hesperidin) and, instead of transferring it to water (hydrolysis), transfers it to the hydroxyl group of an acceptor molecule, forming a new rutinoside.
Caption: Transglycosylation workflow using a rutinosidase.
Applications in Drug Development and Research
-
Glyco-diversification: Create libraries of novel glycosides from lead compounds to explore structure-activity relationships (SAR).
-
Improved Pharmacokinetics: Enhance the aqueous solubility and metabolic stability of poorly soluble drugs. For instance, the glycosylation of phenolic compounds can improve their skin-whitening activity and chemical stability[1].
-
Synthesis of Novel Bioactives: Produce new compounds with unique biological activities. Phenolic acid rutinosides have shown enhanced antiviral activities[2].
-
Biocatalysis: Provides a sustainable and highly selective alternative to complex chemical glycosylation methods.
Quantitative Data Summary
The efficiency of rutinosidase-catalyzed transglycosylation depends on the enzyme source, substrates, and reaction conditions. The following tables summarize key quantitative data from published studies.
Table 1: Comparison of Rutinosidase Enzymes for Transglycosylation
| Enzyme Source | This compound Donor | Acceptor | Product Yield (%) | Reference |
| Acremonium sp. DSM 24697 | Hesperidin | Hydroquinone | 38% | [1] |
| Acremonium sp. DSM 24697 | Hesperidin | Phloroglucinol | 28% | [1] |
| Acremonium sp. DSM 24697 | Hesperidin | Resorcinol | 22% | [1] |
| Acremonium sp. DSM 24697 | Hesperidin | Pyrogallol | 18% | |
| Acremonium sp. DSM 24697 | Hesperidin | Catechol | 12% | |
| Aspergillus niger | Rutin | p-Nitrophenol | High (not quantified) | |
| Mucor circinelloides (McGlc) | Rutin (100 mM) | 2-Phenylethanol | ~25% | |
| Penicillium chrysogenum (PcGlc) | Rutin (100 mM) | 2-Phenylethanol | ~15% |
Table 2: Optimized Reaction Conditions for Transglycosylation
| Parameter | Optimal Value/Range | Enzyme Reference |
| pH | 4.5 - 6.0 | Acremonium sp., McGlc, PcGlc |
| Temperature | 30 - 35°C | Acremonium sp., McGlc, PcGlc |
| Acceptor Concentration | 36 mM - 400 mM | Acremonium sp., McGlc, PcGlc |
| Co-solvent (DMSO) | 5% - 25% (v/v) | Acremonium sp., McGlc, PcGlc |
| Reaction Time | 2 - 24 hours |
Experimental Protocols
Protocol 1: General Assay for Rutinosidase Transglycosylation Activity
This protocol describes a general method for screening and optimizing the synthesis of a novel rutinoside using a phenolic acceptor as a model.
Materials:
-
Rutinosidase enzyme (e.g., from Acremonium sp., Aspergillus niger)
-
This compound donor: Hesperidin or Rutin
-
Acceptor molecule (e.g., Hydroquinone, 2-Phenylethanol)
-
Buffer: 50 mM Sodium Citrate or Sodium Phosphate buffer (pH 5.0)
-
Co-solvent: Dimethyl sulfoxide (DMSO)
-
Quenching solution: Acetonitrile or 0.1 M Na₂CO₃
-
HPLC system with a C18 column for analysis
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the this compound donor (e.g., Hesperidin) in DMSO to make a concentrated stock solution (e.g., 200 mM).
-
Dissolve the acceptor molecule (e.g., Hydroquinone) in the reaction buffer to the desired final concentration (e.g., 36 mM). Note: Some acceptors may require DMSO for solubility.
-
Prepare the rutinosidase enzyme solution in the reaction buffer.
-
-
Reaction Setup (1.0 mL total volume):
-
In a microcentrifuge tube, add:
-
500 µL of 50 mM Sodium Citrate buffer (pH 5.0)
-
Required volume of acceptor stock solution.
-
Required volume of co-solvent (e.g., 50 µL of DMSO for a 5% final concentration).
-
Add buffer to bring the volume close to 1.0 mL.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the this compound donor stock solution followed by the enzyme solution.
-
Incubate at 30°C with gentle shaking for the desired reaction time (e.g., 2 hours).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of a quenching solution like acetonitrile.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the enzyme and any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the sample by reverse-phase HPLC (C18 column).
-
Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to separate the donor, acceptor, aglycone byproduct, and the newly formed rutinoside product.
-
Monitor at a suitable wavelength (e.g., 280 nm for phenolic compounds).
-
Quantify the product peak by comparing its area to a standard curve or by calculating relative peak areas.
-
Caption: Workflow for rutinoside synthesis and analysis.
Protocol 2: High-Throughput Screening of Glycosyltransferase Activity
While specific GTs that use free this compound as an acceptor are not well-documented, a general high-throughput screening protocol can be employed to identify potential candidates. This method relies on detecting the nucleotide diphosphate (e.g., UDP) released during the glycosylation reaction.
Materials:
-
Glycosyltransferase library (putative GTs)
-
This compound (as the acceptor substrate)
-
Activated sugar donor (e.g., UDP-Glucose)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Commercial bioluminescent UDP detection kit (e.g., UDP-Glo™)
-
384-well microplates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Reaction Setup:
-
In each well of a 384-well plate, add the reaction components:
-
Reaction Buffer
-
This compound (at a screening concentration, e.g., 1 mM)
-
UDP-Glucose (at a concentration near the Km, if known, or e.g., 0.5 mM)
-
Purified glycosyltransferase enzyme from the library.
-
-
Include appropriate controls:
-
No enzyme control (to measure background signal).
-
No acceptor (this compound) control (to measure donor hydrolysis).
-
Positive control (a known GT with its substrate).
-
-
-
Enzymatic Reaction:
-
Incubate the plate at the optimal temperature for the enzyme library (e.g., 37°C) for a set time (e.g., 60 minutes).
-
-
Detection:
-
Stop the glycosyltransferase reaction and initiate the detection reaction by adding the UDP detection reagent from the commercial kit to each well, following the manufacturer's instructions.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
A signal significantly above the "no enzyme" and "no acceptor" controls indicates that the enzyme may be using this compound as an acceptor substrate.
-
Confirmation: Positive hits from this screen must be confirmed using a direct analytical method like HPLC or LC-MS (as described in Protocol 1) to verify the formation of the expected trisaccharide product.
Conclusion
The enzymatic synthesis of novel rutinosides is a powerful strategy for the glyco-diversification of small molecules, with significant potential in drug discovery and development. The use of rutinosidases in a transglycosylation mode is a well-established and efficient method for this purpose. The protocols and data provided herein offer a solid foundation for researchers to explore the synthesis of new rutinosylated compounds in a sustainable and highly selective manner. Further high-throughput screening efforts may yet uncover novel glycosyltransferases capable of utilizing free this compound as an acceptor, opening up new pathways for complex oligosaccharide synthesis.
References
- 1. Enzyme-mediated transglycosylation of this compound (6-O-α-l-rhamnosyl-d-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-mediated transglycosylation of this compound (6-O-?-L-rhamnosyl-D-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697 - CONICET [bicyt.conicet.gov.ar]
Application Notes and Protocols: Rutinose in Food Science as a Sweetener
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rutinose, a disaccharide composed of α-L-rhamnopyranosyl and D-glucopyranose units, is a naturally occurring sugar found in various plants, often as a glycosidic component of flavonoids like rutin.[1][2] While its primary role in nature is linked to flavonoid metabolism, its "mild sweet taste" has garnered interest in the food industry as a potential natural sweetener and flavor enhancer.[1][3] These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its evaluation and application as a sweetener in food science.
Physicochemical Properties and Sensory Profile
A thorough understanding of the physicochemical properties and sensory profile of a novel sweetener is paramount for its successful application in food products.
1.1. Quantitative Data Summary
While specific quantitative data for this compound is still emerging, the following table outlines the key parameters for its evaluation. Protocols for determining these values are provided in the subsequent sections.
| Property | Reported Value / Method for Determination | Reference |
| Chemical Formula | C₁₂H₂₂O₁₀ | [3] |
| Molecular Weight | 326.3 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Taste Profile | Mild sweet taste | |
| Relative Sweetness | To be determined using sensory evaluation protocols (see Section 3.2). | - |
| Solubility in Water | Reported as "soluble" or "easily soluble". A detailed solubility curve can be generated using the protocol in Section 3.1. Data for the related compound, rutin, shows very poor water solubility at room temperature (~0.01 wt%), which increases with temperature. | |
| Stability at High pH | Studies on the related compound rutin show it is not stable at high pH. | |
| Thermal Stability | Studies on rutin suggest that glycosylated flavonoids are more resistant to heat treatment than their aglycone counterparts. The thermal stability of this compound itself requires specific investigation (see Section 3.3). | |
| Off-Tastes | To be determined through sensory profiling (see Section 3.2). | - |
1.2. Protocol for Preparation of this compound Stock Solutions for Analysis
A standardized stock solution is essential for conducting analytical and sensory evaluations.
Objective: To prepare a stock solution of this compound of a known concentration for subsequent experiments.
Materials:
-
This compound powder (≥98% purity)
-
Deionized water
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add approximately half the final volume of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before final volume adjustment.
-
Once dissolved and cooled, add deionized water to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, and date of preparation.
Sweet Taste Receptor Interaction
The sensation of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor. Understanding the interaction of this compound with this receptor is crucial for elucidating its sweetening mechanism.
2.1. Signaling Pathway of Sweet Taste Perception
The canonical pathway for sweet taste transduction involves the binding of a sweetener to the T1R2/T1R3 receptor on the surface of taste bud cells. This initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness.
Figure 1: Simplified signaling pathway of sweet taste perception initiated by this compound.
2.2. Experimental Protocol: In Vitro Cell-Based Assay for T1R2/T1R3 Receptor Activation
This protocol describes a method to determine if this compound activates the human sweet taste receptor using a cell-based assay that measures changes in intracellular calcium.
Objective: To quantify the activation of the hT1R2/hT1R3 sweet taste receptor by this compound.
Materials:
-
HEK293 cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16-gust44).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound solutions of varying concentrations.
-
Positive control: Sucrose or other known artificial sweeteners.
-
Negative control: Assay buffer.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-hT1R2/hT1R3 cells according to standard protocols.
-
Seed the cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the culture medium from the wells and wash with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate in the dark at 37°C for 1 hour.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 485 nm and 525 nm, respectively).
-
Record a baseline fluorescence reading for each well.
-
-
Compound Addition and Signal Detection:
-
Using the plate reader's automated injector, add the this compound solutions, positive controls, and negative controls to the respective wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response of a positive control.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
Application in Food Science: Protocols for Evaluation
3.1. Protocol for Determining the Solubility of this compound in Water
Objective: To determine the solubility of this compound in water at different temperatures.
Materials:
-
This compound powder
-
Deionized water
-
Temperature-controlled water bath/shaker
-
Analytical balance
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Prepare a series of sealed vials, each containing a known volume of deionized water (e.g., 10 mL).
-
Place the vials in a temperature-controlled water bath set to the desired temperatures (e.g., 20°C, 40°C, 60°C, 80°C).
-
Add an excess amount of this compound powder to each vial.
-
Agitate the vials for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of deionized water.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the solubility in g/100 mL at each temperature.
-
Plot the solubility as a function of temperature to generate a solubility curve.
3.2. Protocol for Sensory Evaluation of this compound
This protocol outlines a method for determining the relative sweetness and sensory profile of this compound using a trained sensory panel.
Objective: To characterize the sensory attributes of this compound, including its sweetness intensity relative to sucrose and any potential off-tastes.
Materials:
-
This compound
-
Sucrose (for reference)
-
Deionized, taste-free water
-
Glass beakers and graduated cylinders for solution preparation
-
Identical tasting cups, coded with random three-digit numbers
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
A trained sensory panel (10-15 panelists)
Procedure:
-
Panelist Training:
-
Train panelists to identify and rate the intensity of basic tastes (sweet, sour, bitter, salty, umami) and other relevant attributes (e.g., metallic, astringent) using standard reference solutions.
-
-
Preparation of Samples:
-
Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as sweetness references.
-
Prepare a series of this compound solutions at various concentrations. The concentration range should be determined in preliminary tests to span from just above the detection threshold to a sweetness level comparable to the highest sucrose reference.
-
-
Sensory Evaluation Session:
-
Conduct the evaluation in a controlled environment with individual booths to prevent interaction between panelists.
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with water before tasting the first sample and between each subsequent sample.
-
Descriptive Analysis: Ask panelists to rate the intensity of sweetness, bitterness, sourness, and any other perceived attributes on a labeled magnitude scale (e.g., a 15-cm line scale anchored with "none" and "extremely intense").
-
Relative Sweetness Determination: The relative sweetness can be determined by finding the concentration of this compound that is equi-sweet to a specific concentration of sucrose. This can be achieved by plotting the sweetness intensity ratings for both sucrose and this compound against their concentrations and determining the concentration of this compound that corresponds to the sweetness intensity of a reference sucrose solution.
-
-
Data Analysis:
-
Analyze the data from the descriptive analysis to create a sensory profile for this compound.
-
Calculate the mean intensity ratings for each attribute at each concentration.
-
Determine the relative sweetness of this compound to sucrose at different concentrations.
-
3.3. Protocol for Assessing the Stability of this compound under Different pH and Temperature Conditions
Objective: To evaluate the stability of this compound under conditions relevant to food processing.
Materials:
-
This compound stock solution
-
Buffers of different pH values (e.g., pH 3, 5, 7)
-
Heating block or water bath
-
HPLC system for quantification
Procedure:
-
Prepare solutions of this compound at a known concentration in buffers of different pH values.
-
Divide each pH solution into aliquots. Keep one set of aliquots at room temperature as a control.
-
Subject the other sets of aliquots to different heat treatments (e.g., 60°C, 80°C, 100°C) for various time intervals (e.g., 15, 30, 60 minutes).
-
After the heat treatment, cool the samples to room temperature.
-
Analyze the concentration of this compound in all samples (including the room temperature controls) using a validated HPLC method.
-
Calculate the percentage of this compound remaining after each treatment compared to the initial concentration.
-
Plot the percentage of this compound remaining as a function of time, temperature, and pH to assess its stability.
Application in Food Products: A Generic Workflow
The incorporation of a new sweetener like this compound into a food product requires a systematic approach to ensure optimal sensory properties and product stability.
4.1. Experimental Workflow for Beverage Formulation
Figure 2: A general workflow for the application of this compound as a sweetener in a beverage formulation.
Production of this compound
For research and development purposes, this compound can be produced in the laboratory by the enzymatic hydrolysis of rutin.
5.1. Protocol for Enzymatic Production of this compound from Rutin
This protocol is based on the use of a rutinosidase enzyme to selectively cleave the bond between quercetin and this compound in the rutin molecule.
Objective: To produce this compound by the enzymatic hydrolysis of rutin.
Materials:
-
Rutin
-
Rutinosidase enzyme (e.g., from Aspergillus niger)
-
Buffer solution (e.g., 0.1 M sodium phosphate buffer, pH 4.0)
-
Reaction vessel with temperature control and agitation
-
Method to stop the enzymatic reaction (e.g., heating)
-
Purification system (e.g., column chromatography or crystallization)
-
HPLC for monitoring the reaction and assessing purity
Procedure:
-
Substrate Preparation: Prepare a suspension of rutin in the buffer solution in the reaction vessel. The concentration will depend on the enzyme activity and reaction conditions.
-
Enzymatic Reaction:
-
Bring the rutin suspension to the optimal temperature for the rutinosidase activity (e.g., 40°C).
-
Add the rutinosidase enzyme to the suspension to initiate the hydrolysis reaction.
-
Maintain the temperature and agitation for the duration of the reaction (this can range from a few hours to 24 hours).
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture and analyze them by HPLC to monitor the conversion of rutin to quercetin and this compound.
-
-
Reaction Termination:
-
Once the desired conversion is achieved, stop the reaction by heating the mixture (e.g., to 99°C for 5 minutes) to denature the enzyme.
-
-
Product Separation and Purification:
-
Separate the insoluble quercetin from the aqueous solution containing this compound by filtration or centrifugation.
-
The aqueous solution containing this compound can then be purified, for example, by crystallization or column chromatography, to obtain pure this compound.
-
-
Purity Analysis:
-
Assess the purity of the final this compound product using HPLC.
-
Disclaimer: These protocols are intended for research and development purposes and should be adapted and validated for specific applications. All laboratory work should be conducted in accordance with good laboratory practices and safety guidelines.
References
Application Notes and Protocols: Enhancing Drug Solubility and Bioavailability with Rutinose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility and low bioavailability are significant hurdles in the development of new pharmaceutical agents. A promising strategy to overcome these challenges is the glycosylation of drug candidates, and specifically, the use of the disaccharide rutinose (6-O-α-L-rhamnopyranosyl-D-glucose). This compound is a naturally occurring sugar that can be attached to drug molecules, particularly those with hydroxyl groups, to modify their physicochemical properties. This modification, known as rutinosylation, can lead to a significant enhancement in water solubility and, in some cases, improved bioavailability, ultimately enhancing the therapeutic potential of the drug.
These application notes provide a comprehensive overview of the role of this compound in drug delivery, supported by quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in applying this technique.
Mechanism of Action: How this compound Enhances Solubility
The attachment of the bulky and hydrophilic this compound moiety to a hydrophobic drug molecule increases its overall polarity and ability to form hydrogen bonds with water. This disrupts the crystal lattice energy of the parent drug, favoring dissolution in aqueous media.
Figure 1: Mechanism of Solubility Enhancement.
Quantitative Data: Solubility and Bioavailability Enhancement
The following tables summarize the impact of rutinosylation on the solubility and bioavailability of select flavonoid compounds. Flavonoids are a class of natural products with therapeutic potential often limited by poor solubility.
Table 1: Aqueous Solubility of Flavonoids and their Rutinosides
| Compound | Form | Aqueous Solubility | Fold Change | Reference |
| Hesperetin | Aglycone | ~47.91 µg/mL | - | [1] |
| Hesperidin | Rutinoside | 4.95 µg/mL | ~0.1 | [2] |
| Naringenin | Aglycone | 4.38 - 46.0 µg/mL | - | [3] |
| Narirutin | Rutinoside | 500 µg/mL (0.5 g/L) | ~10-114x | [4] |
| Quercetin | Aglycone | - | - | - |
| Rutin | Rutinoside | 138 µg/mL (in HCl Buffer pH 1.2) | - | [3] |
Note: Direct side-by-side solubility data under identical conditions is limited. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 2: Bioavailability of Flavonoids and their Rutinosides
| Compound | Form | Administration | Key Bioavailability Parameter | Value | Reference |
| Naringenin | Aglycone | Oral | Absolute Bioavailability | ~15% | |
| Narirutin | Rutinoside | Oral | Absolute Bioavailability | 5-9% | |
| Hesperetin | Aglycone | Oral | Cmax | 2.64 µg/mL | |
| AUC | 3.28 h*µg/mL | ||||
| Hesperidin | Rutinoside | - | - | - | - |
| Quercetin | Aglycone | - | - | - | - |
| Rutin | Rutinoside | Oral | Relative Bioavailability (vs. Quercetin Glucoside) | Lower |
Note: Bioavailability can be influenced by many factors, including the gut microbiota's ability to hydrolyze the this compound moiety.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Phenolic Rutinoside via Transglycosylation
This protocol provides a general method for the enzymatic synthesis of a rutinoside from a phenolic aglycone using a commercially available enzyme with rutinosidase/transglycosidase activity.
Workflow for Enzymatic Rutinosylation
Figure 2: Enzymatic Rutinosylation Workflow.
Materials:
-
Phenolic aglycone (acceptor substrate)
-
Rutin (quercetin-3-O-rutinoside) as the this compound donor
-
Rutinosidase (e.g., from Aspergillus niger)
-
Sodium citrate buffer (50 mM, pH 4.0-6.0)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessels (e.g., microcentrifuge tubes or glass vials)
-
Incubator shaker
-
HPLC system for purification and analysis
-
NMR and Mass Spectrometer for characterization
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the phenolic aglycone in DMSO.
-
Prepare a stock solution of rutin in DMSO.
-
-
Reaction Mixture Assembly:
-
In a reaction vessel, combine the sodium citrate buffer and DMSO. A final concentration of 10-25% DMSO may be required to solubilize the substrates.
-
Add the phenolic aglycone and rutin stock solutions to the desired final concentrations (e.g., 10 mM aglycone and 20 mM rutin).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 40-50°C) for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the rutinosidase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the chosen temperature with constant agitation for a specified time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC or HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent like a strong acid, followed by centrifugation to remove the precipitated enzyme.
-
-
Purification and Analysis:
-
Purify the newly synthesized rutinoside from the reaction mixture using preparative HPLC.
-
Characterize the purified product to confirm its identity and purity using NMR and mass spectrometry.
-
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol details the "gold standard" shake-flask method for determining the equilibrium aqueous solubility of a compound.
Workflow for Solubility Determination
Figure 3: Shake-Flask Solubility Workflow.
Materials:
-
Test compound (parent drug and rutinosylated drug)
-
Phosphate buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the test compound to a glass vial containing a known volume of PBS (e.g., 1-2 mL). The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand undisturbed for a short period to allow the undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method.
-
Calculate the aqueous solubility of the compound in µg/mL or µM.
Protocol 3: In Vitro Bioavailability Assessment (Caco-2 Permeability Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict the intestinal absorption of drugs.
Caco-2 Permeability Assay Workflow
Figure 4: Caco-2 Assay Workflow.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell permeable supports (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound at a known concentration to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
-
Conclusion
Rutinosylation presents a valuable tool for medicinal chemists and drug development scientists to address the common challenges of poor solubility and bioavailability. By leveraging enzymatic methods for the synthesis of rutinosides and employing standardized protocols for their evaluation, researchers can effectively explore the potential of this glycosylation strategy to unlock the therapeutic efficacy of promising drug candidates. The data and protocols provided in these application notes serve as a foundational guide for the successful implementation of rutinosylation in drug discovery and development programs.
References
- 1. Enhanced water solubility, antioxidant activity, and oral absorption of hesperetin by D-α-tocopheryl polyethylene glycol 1000 succinate and phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Systems of Naringenin with Solubilizers Expand Its Capability to Prevent Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Rutinose-Containing Flavonoids
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their various health benefits. Many flavonoids exist as glycosides, with one or more sugar moieties attached to the aglycone core. A common sugar moiety is rutinose , a disaccharide composed of rhamnose and glucose. The presence and type of glycosylation significantly impact the bioavailability and pharmacological activity of flavonoids. Accurate quantification of these flavonoid glycosides is crucial in research, quality control of herbal products, and drug development.
While the disaccharide This compound itself is not typically used as a direct standard for the quantification of flavonoids, the flavonoid glycoside rutin (quercetin-3-O-rutinoside) is widely employed as a reference standard for total flavonoid content determination and for the validation of chromatographic methods.[1][2] This document provides detailed protocols for the analysis of this compound-containing flavonoids, utilizing both direct quantification of the glycoside and indirect analysis via enzymatic hydrolysis.
Section 1: Quantification of Total Flavonoids using UV-Vis Spectrophotometry
This method is a simple and widely used approach for determining the total flavonoid content in a sample, expressed as rutin equivalents.
Experimental Protocol
-
Preparation of Standard Rutin Solution:
-
Accurately weigh 10 mg of rutin standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 20 to 100 µg/mL by diluting with methanol.
-
-
Sample Preparation:
-
Extract flavonoids from the plant material or sample using a suitable solvent such as methanol or ethanol.
-
The extract may need to be filtered or centrifuged to remove particulate matter.
-
-
Colorimetric Reaction:
-
Pipette 0.5 mL of the sample extract or standard solution into a test tube.
-
Add 2 mL of distilled water and 0.15 mL of 5% sodium nitrite (NaNO₂) solution.[3]
-
Mix and allow to stand for 5 minutes.
-
Add 0.15 mL of 10% aluminum chloride (AlCl₃) solution.
-
Mix and allow to stand for another 6 minutes.
-
Add 2 mL of 4% sodium hydroxide (NaOH) solution and make up the volume to 5 mL with distilled water.
-
Mix thoroughly and allow to stand for 15 minutes.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 510 nm against a blank (containing all reagents except the sample or standard).
-
-
Calibration Curve and Quantification:
-
Plot the absorbance of the standard solutions against their respective concentrations to construct a calibration curve.
-
Determine the concentration of flavonoids in the sample from the calibration curve. The results are typically expressed as mg of rutin equivalents per gram of dry weight (mg RE/g DW).[3]
-
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 20 - 80 µg/mL | [1] |
| Correlation Coefficient (R²) | > 0.99 | |
| Mean Recovery (Accuracy) | ~120.8% |
Section 2: HPLC Analysis of this compound-Containing Flavonoids
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual flavonoid glycosides.
Experimental Workflow for HPLC Analysis
Figure 1: General workflow for the HPLC analysis of flavonoids.
Experimental Protocol
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% (v/v) acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 280 nm for flavanones like hesperidin and 359 nm for flavonols like rutin.
-
Injection Volume: 20 µL.
-
-
Gradient Elution Program:
-
0-25 min: Linear gradient from 10% to 30% B.
-
25-30 min: Linear gradient to 50% B.
-
30-40 min: Linear gradient to 100% B.
-
40-47 min: Return to 10% B and equilibrate.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of rutin and hesperidin standards in methanol.
-
Prepare working standards by serial dilution to create a calibration curve (e.g., 10 to 1000 µM).
-
Extract samples as described in the spectrophotometric method and filter through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Identify peaks in the sample chromatogram by comparing retention times with the standards.
-
Quantify the analytes using an external standard calibration curve, plotting peak area against concentration.
-
Quantitative Data for HPLC Method Validation
| Parameter | Rutin | Hesperidin | Reference |
| Linearity Range (µM) | 10 - 1000 | 10 - 1000 | |
| Correlation Coefficient (R²) | > 0.999 | > 0.997 | |
| Limit of Detection (LOD) (µM) | 27 | 21 | |
| Accuracy (Recovery %) | 96.67 - 103.60 | - | |
| Precision (RSD %) | < 5.40 | - |
Section 3: Enzymatic Hydrolysis of this compound-Containing Flavonoids
To analyze the aglycone or the this compound moiety, enzymatic hydrolysis is employed to cleave the glycosidic bond. This is particularly relevant for understanding the metabolism of flavonoids by gut microbiota.
Logical Relationship of Components in Flavonoid Hydrolysis
Figure 2: Relationship between a flavonoid glycoside and its hydrolysis products.
Experimental Protocol
-
Enzyme Selection:
-
Rutinosidases (α-L-rhamnosyl-β-D-glucosidases) are specific for cleaving the bond between the aglycone and this compound.
-
Commercially available enzyme mixtures like Snailase or Hesperidinase, which contain α-L-rhamnosidase and β-D-glucosidase activities, can also be used.
-
-
Reaction Mixture:
-
Prepare a solution of the flavonoid glycoside (e.g., rutin) in a suitable buffer (e.g., 50 mM acetate buffer, pH 4.0).
-
Add the enzyme preparation (e.g., 50 mg/L Hesperidinase).
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37-40 °C) with shaking for a defined period (e.g., 4 to 12 hours).
-
-
Reaction Termination:
-
Stop the reaction by boiling the mixture for a few minutes to denature the enzyme.
-
-
Analysis:
-
The resulting mixture containing the aglycone (e.g., quercetin) and this compound can be analyzed by HPLC (for the aglycone) or HPAEC-PAD (for this compound).
-
Enzymatic Hydrolysis of Rutin
Figure 3: The enzymatic hydrolysis of rutin to quercetin and this compound.
Section 4: HPAEC-PAD Analysis of this compound
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the direct analysis of carbohydrates like this compound without the need for derivatization.
Experimental Protocol
-
Instrumentation:
-
An HPAEC-PAD system (e.g., Dionex).
-
-
Chromatographic Conditions:
-
Column: A suitable anion-exchange column for carbohydrate analysis.
-
Eluent: A sodium hydroxide (NaOH) and sodium acetate (NaOAc) gradient is typically used for separating di- and trisaccharides.
-
Flow Rate: 0.7 - 0.8 mL/min.
-
Temperature: Ambient.
-
-
Gradient Program (Example for Disaccharides):
-
Isocratic elution with 68 mM NaOH.
-
A column clean-up step with 100 mM NaOH + 100 mM NaOAc.
-
Re-equilibration to starting conditions.
-
-
Pulsed Amperometric Detection (PAD) Waveform:
-
A four-step potential waveform is applied for detection. An example waveform is: E₁ = +0.10 V, E₂ = -2.0 V, E₃ = +0.6 V, and E₄ = -0.1 V, with specific pulse durations.
-
-
Quantification:
-
Prepare a calibration curve using a this compound standard.
-
Quantify this compound in the hydrolyzed sample by comparing its peak area to the calibration curve.
-
The analysis of this compound-containing flavonoids is essential for their characterization and for understanding their biological roles. While rutin is a widely accepted standard for total flavonoid analysis, a comprehensive evaluation often requires a combination of techniques. HPLC provides robust quantification of individual flavonoid glycosides, while enzymatic hydrolysis coupled with subsequent chromatographic analysis of the aglycone or the released this compound offers deeper insights into their structure and metabolism. The protocols and data presented here provide a framework for researchers, scientists, and drug development professionals to accurately and reliably analyze these important natural compounds.
References
Application Notes and Protocols for Enzymatic Hydrolysis of Rutinose-Containing Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutinose-containing flavonoids, such as rutin and hesperidin, are abundant in nature and possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, their bioavailability is often limited due to the presence of the this compound sugar moiety (α-L-rhamnosyl-(1→6)-β-D-glucose). Enzymatic hydrolysis to remove this sugar group can significantly enhance their absorption and biological efficacy. This document provides detailed protocols and data for the enzymatic hydrolysis of these flavonoids, enabling researchers to produce their more bioactive aglycones or intermediate glucosides.
The hydrolysis of this compound-containing flavonoids is typically a two-step process:
-
Derhamnosylation: An α-L-rhamnosidase cleaves the terminal rhamnose, yielding a flavonoid glucoside (e.g., rutin to isoquercitrin).
-
Deglucosylation: A β-D-glucosidase then removes the glucose moiety to release the aglycone (e.g., isoquercitrin to quercetin).
Enzyme complexes like hesperidinase and naringinase contain both α-L-rhamnosidase and β-D-glucosidase activities, allowing for either partial or complete hydrolysis depending on the reaction conditions.[1][2][3] Selective hydrolysis to obtain the flavonoid glucoside can be achieved by inactivating the β-D-glucosidase activity, for instance, through heat treatment.[2]
Data Presentation: Enzyme Characteristics and Reaction Conditions
The following tables summarize key quantitative data for enzymes commonly used in the hydrolysis of this compound-containing flavonoids.
Table 1: Optimal Reaction Conditions for Flavonoid Hydrolysis
| Enzyme | Source | Substrate | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Hesperidinase | Penicillium sp. | Rutin | 3.8 - 4.0 | 40 | [2] |
| Naringinase | Penicillium decumbens | Naringin | 4.5 | 55 | |
| Penicillium decumbens | Rutin | 6.0 | - | ||
| α-L-Rhamnosidase | Aspergillus niger | p-Nitrophenyl-α-L-rhamnopyranoside | 4.5 | 65 | |
| Aspergillus niger DLFCC-90 | Rutin | 5.0 | 50 | ||
| Aspergillus flavus | Naringin | 10.0 | 50 | ||
| Fusarium poae MTCC-2086 | p-Nitrophenyl-α-L-rhamnopyranoside | 10.0 | 55 | ||
| β-D-Glucosidase | Aspergillus niger (HGT-BG) | p-Nitrophenyl-β-D-glucopyranoside | 5.0 | 50 | |
| Citrus sinensis | p-Nitrophenyl-β-D-glucopyranoside | 4.5 - 5.5 | 40 | ||
| Trichoderma reesei | Cellobiose | 4.5 - 5.0 | - | ||
| Issatchenkia terricola | p-Nitrophenyl-β-D-glucopyranoside | 5.5 | 55 | ||
| Pichia kudriavzevii | p-Nitrophenyl-β-D-glucopyranoside | 5.5 | 50 |
Table 2: Kinetic Parameters of Enzymes for Flavonoid Glycosides
| Enzyme | Source | Substrate | K_m_ (mM) | V_max_ (μmol/min/mg or mmol/min) | Reference(s) |
| Hesperidinase | Penicillium sp. | Rutin | 18.44 | 6.54 (mM at 4h) | |
| Naringinase | Penicillium decumbens | Naringin | 1.7 | - | |
| α-L-Rhamnosidase | Aspergillus niger | p-Nitrophenyl-α-L-rhamnopyranoside | 2.9 | 20.6 (U/mg) | |
| Aspergillus niger JMU-TS528 | Rutin | 0.36 | 0.460 (mmol/min) | ||
| Aspergillus flavus | Naringin | 0.41 | 2.43 (μmol/min/mg) | ||
| Fusarium poae MTCC-2086 | p-Nitrophenyl-α-L-rhamnopyranoside | 0.49 | - | ||
| β-D-Glucosidase | Aspergillus oryzae (HGT-BG) | p-Nitrophenyl-β-D-glucopyranoside | 0.55 | 1066 (μmol/min/mg) | |
| Citrus sinensis | p-Nitrophenyl-β-D-glucopyranoside | 0.1146 | 5.2792 (nkatal/mg) |
Note: Direct comparison of V_max_ values should be done with caution due to different units and experimental conditions.
Experimental Protocols
Protocol 1: Selective Hydrolysis of Rutin to Isoquercitrin using Hesperidinase
This protocol focuses on the derhamnosylation of rutin to produce isoquercitrin (quercetin-3-O-glucoside) by utilizing the α-L-rhamnosidase activity of commercial hesperidinase.
Materials:
-
Rutin
-
Hesperidinase from Penicillium sp.
-
Methanol
-
0.05 M Acetate buffer (pH 4.0)
-
Shaking incubator
-
Boiling water bath
Procedure:
-
Substrate Preparation: Prepare a stock solution of rutin by dissolving it in methanol. For the reaction, dilute the stock solution with 0.05 M acetate buffer (pH 4.0) to the desired final concentration (e.g., 2.5-10 mM). Note that a small amount of methanol is necessary to ensure rutin solubility.
-
Enzyme Preparation: Prepare a 50 mg/L solution of hesperidinase in 0.05 M acetate buffer (pH 4.0).
-
Enzymatic Reaction: In a suitable reaction vessel, combine 4 mL of the rutin solution with 100 µL of the enzyme preparation.
-
Incubation: Incubate the reaction mixture at 40°C with shaking (e.g., 130 rpm) for 4 hours. Time-course experiments can be performed by taking aliquots at different time points (e.g., 4, 8, and 12 hours) to monitor the reaction progress.
-
Reaction Termination: Stop the enzymatic reaction by heating the mixture in a boiling water bath for 30 minutes.
-
Analysis: Analyze the reaction products (rutin, isoquercitrin, and quercetin) using HPLC (see Protocol 3). After 4 hours of reaction, a significant conversion of rutin to isoquercitrin is expected, with minimal formation of quercetin.
Protocol 2: Complete Hydrolysis of Rutin to Quercetin using Co-expressed α-L-Rhamnosidase and β-Glucosidase
This protocol describes the complete hydrolysis of rutin to its aglycone, quercetin, using a crude enzyme mixture from an engineered Aspergillus niger strain co-expressing both required enzymes.
Materials:
-
Rutin
-
Fermented complex enzyme solution from engineered Aspergillus niger co-expressing α-L-rhamnosidase and β-glucosidase
-
Shaking incubator
-
HPLC system for analysis
Procedure:
-
Enzyme Source: Obtain or prepare a fermented enzyme solution from Aspergillus niger engineered to co-express α-L-rhamnosidase and β-glucosidase. The activity of both enzymes in the solution should be predetermined. For example, a solution might have an α-L-rhamnosidase activity of approximately 36.90 U/mL and a β-glucosidase activity of 61.02 U/mL.
-
Substrate Preparation: Prepare a solution of rutin in a suitable buffer compatible with the enzymes' optimal pH (typically in the acidic range, e.g., pH 4.0-5.0).
-
Enzymatic Reaction: Combine the rutin solution with the complex enzyme solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture with shaking at a temperature optimal for both enzymes (e.g., 50-60°C) for up to 48 hours.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze by HPLC to monitor the disappearance of rutin and isoquercitrin, and the formation of quercetin.
-
Reaction Completion and Analysis: After 48 hours, a high yield of quercetin (e.g., up to 95%) is expected. The final product can be purified and its identity confirmed by HPLC and mass spectrometry.
Protocol 3: HPLC Analysis of Rutin, Isoquercitrin, and Quercetin
This protocol provides a general method for the separation and quantification of rutin and its hydrolysis products.
Materials:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Acetic acid (HPLC grade)
-
Ultrapure water
-
Rutin, isoquercitrin, and quercetin standards
-
HPLC system with a UV detector and a C18 column
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used.
-
Isocratic Example: Acetonitrile and 0.3% phosphoric acid in water (15:85, v/v).
-
Gradient Example: Mobile phase A: 0.5% acetic acid in water; Mobile phase B: Acetonitrile. A linear gradient can be programmed to achieve good separation.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or 356 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of rutin, isoquercitrin, and quercetin standards in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Filter the terminated reaction mixture through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards.
-
Quantification: Quantify the amount of each compound in the samples by comparing the peak areas with the calibration curves.
Visualization of Workflows and Pathways
Enzymatic Hydrolysis Workflow
The general workflow for the enzymatic hydrolysis of this compound-containing flavonoids can be visualized as follows:
Caption: General workflow for the enzymatic hydrolysis of this compound-containing flavonoids.
Signaling Pathway Modulation by Rutin and Quercetin
The hydrolysis of rutin to quercetin alters its biological activity, in part by changing its interaction with cellular signaling pathways. For example, in the context of angiotensin II-induced cardiomyocyte hypertrophy, both rutin and quercetin show protective effects but modulate the Mitogen-Activated Protein Kinase (MAPK) pathway differently.
Caption: Differential modulation of the MAPK pathway by rutin and quercetin.
References
Harnessing Rutinose in Glycosylation Chemistry: Applications and Protocols for Drug Development
Introduction
Transglycosylation reactions involving rutinose, a disaccharide composed of α-L-rhamnose and D-glucose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), are gaining significant traction in pharmaceutical research and development.[1][2][3] The enzymatic transfer of a this compound moiety to various aglycones, including flavonoids, phenolics, and other bioactive compounds, can profoundly alter their physicochemical and pharmacokinetic properties.[4][5] This strategic glycosylation can lead to enhanced aqueous solubility, improved stability, and modulated biological activity, thereby offering a promising avenue for the development of novel therapeutics with superior efficacy and delivery profiles.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound transglycosylation. It covers various enzymatic systems, optimized reaction conditions, and analytical methodologies for the synthesis and characterization of rutinosylated compounds.
Key Applications in Drug Development
The enzymatic modification of therapeutic agents with this compound offers several advantages in the context of drug development:
-
Enhanced Bioavailability: Many promising drug candidates, particularly those derived from natural products like flavonoids, suffer from poor water solubility, which limits their absorption and bioavailability. Glycosylation with the hydrophilic this compound disaccharide can significantly improve aqueous solubility.
-
Modulation of Biological Activity: The addition of a this compound moiety can influence the interaction of a drug molecule with its biological target. This can lead to altered efficacy, specificity, and even novel pharmacological activities. For instance, rutinosylated flavonoids have shown modified anti-inflammatory and anticancer properties.
-
Improved Pharmacokinetics: The pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can be fine-tuned through rutinosylation. This can lead to a longer half-life, altered tissue distribution, and reduced metabolic degradation.
-
Development of Prodrugs: Rutinosylated compounds can act as prodrugs, where the parent molecule is released upon enzymatic cleavage of the sugar moiety by specific glycosidases in the body, potentially at the target site.
Enzymatic Systems for this compound Transglycosylation
Several classes of enzymes have been successfully employed for catalyzing transglycosylation reactions with this compound donors. The choice of enzyme depends on the specific donor and acceptor molecules, as well as the desired regioselectivity of the glycosidic linkage.
-
Cyclodextrin Glucanotransferases (CGTases): These enzymes are widely used for the transglycosylation of various molecules, including rutin. They catalyze the transfer of glucosyl residues from a donor like starch or maltodextrin to an acceptor molecule.
-
α-L-Rhamnosidases: Fungal α-L-rhamnosidases have demonstrated the ability to synthesize rutinosides through reverse hydrolysis, where rhamnose is transferred to a glucoside acceptor.
-
6-O-α-Rhamnosyl-β-glucosidases (Rutinosidases): These diglycosidases specifically recognize and transfer the entire this compound moiety from a donor, such as hesperidin or rutin, to a variety of acceptor molecules. This one-step synthesis of rutinosides is particularly efficient.
-
α-Glucosidases: Certain α-glucosidases also exhibit transglycosylation activity and can be used to form various glycosidic linkages.
Experimental Protocols
This section provides detailed protocols for key transglycosylation reactions involving this compound.
Protocol 1: CGTase-Mediated Transglycosylation of Rutin
This protocol describes the microwave-assisted enzymatic transglycosylation of rutin using cyclodextrin glucanotransferase (CGTase).
Materials:
-
Rutin
-
Methanol
-
Maltodextrin
-
0.2 M Sodium acetate buffer (pH 5.5)
-
Cyclodextrin glucanotransferase (CGTase) from Bacillus sp. SK13.002 (900 U)
-
Microwave reactor
Procedure:
-
Prepare the reaction mixture by combining the following in a microwave-safe vessel:
-
0.3 g of rutin (0.49 mmol) pre-dissolved in 15 mL of methanol.
-
1.8 g of maltodextrin dissolved in 15 mL of 0.2 M sodium acetate buffer (pH 5.5).
-
900 U of CGTase.
-
-
Place the reaction vessel in a microwave reactor.
-
Irradiate the mixture at 40°C and 60 W for 6 minutes.
-
After the reaction, stop the enzymatic activity by heating the mixture.
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate of rutin and the yield of transglycosylated products.
Quantitative Data Summary
| Parameter | Value | Reference |
| Rutin Concentration | 0.3 g in 15 mL Methanol | |
| Maltodextrin Concentration | 1.8 g in 15 mL Buffer | |
| Enzyme | CGTase (Bacillus sp. SK13.002) | |
| Enzyme Activity | 900 U | |
| Buffer | 0.2 M Sodium acetate, pH 5.5 | |
| Temperature | 40°C | |
| Microwave Power | 60 W | |
| Reaction Time | 6 minutes | |
| Product | Mono-, di-, tri-, tetra-, penta-glucosylated rutins |
Workflow Diagram
Caption: Workflow for CGTase-mediated transglycosylation of rutin.
Protocol 2: Rutinosidase-Mediated Transglycosylation to Phenolic Compounds
This protocol details the synthesis of 4-hydroxyphenyl-β-rutinoside using a diglycosidase from Acremonium sp. DSM 24697 with hesperidin as the this compound donor and hydroquinone as the acceptor.
Materials:
-
Hesperidin (this compound donor)
-
Hydroquinone (this compound acceptor)
-
6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697
-
50 mM Sodium citrate buffer (pH 5.0)
-
Co-solvent (e.g., DMSO or DMF)
-
HPLC system for analysis and purification
Procedure:
-
Prepare the reaction mixture in a total volume of 1.0 mL:
-
Dissolve hesperidin in the buffer to the desired concentration.
-
Add hydroquinone to a final concentration of 36 mM.
-
Add the co-solvent to a final concentration of 5% (v/v).
-
Initiate the reaction by adding the 6-O-α-rhamnosyl-β-glucosidase.
-
-
Incubate the reaction at 30°C for 2 hours with gentle agitation.
-
Monitor the reaction progress by taking samples at different time points and analyzing them by HPLC.
-
Stop the reaction by heat inactivation or by adding a quenching agent.
-
Purify the product (4-hydroxyphenyl-β-rutinoside) using column chromatography (e.g., Sephadex LH-20).
-
Characterize the purified product using NMR and mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Donor | Hesperidin | |
| This compound Acceptor | Hydroquinone | |
| Acceptor Concentration | 36 mM | |
| Enzyme | 6-O-α-rhamnosyl-β-glucosidase (Acremonium sp. DSM 24697) | |
| Buffer | 50 mM Sodium citrate, pH 5.0 | |
| Co-solvent | 5% (v/v) | |
| Temperature | 30°C | |
| Reaction Time | 2 hours | |
| Product Yield | 38% (relative to hesperidin) |
Logical Relationship Diagram
Caption: Enzymatic synthesis of 4-hydroxyphenyl-β-rutinoside.
Conclusion
Transglycosylation reactions involving this compound represent a powerful tool for the structural modification of bioactive compounds, offering significant potential in drug development. The enzymatic approaches described provide efficient and selective methods for synthesizing novel rutinosylated derivatives with improved physicochemical and pharmacological properties. The detailed protocols and structured data presented herein serve as a valuable resource for researchers aiming to explore the vast potential of rutinosylation in their drug discovery and development endeavors. The continued exploration of novel enzymes and reaction engineering strategies will undoubtedly expand the application of this compound transglycosylation in creating next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of the this compound-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-mediated transglycosylation of this compound (6-O-α-l-rhamnosyl-d-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction of Rutinose-Containing Compounds from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of rutinose-containing compounds, with a primary focus on rutin, from various plant materials. It covers a range of extraction techniques, quantification methods, and insights into the biological activities of these compounds.
Introduction
Rutin (quercetin-3-O-rutinoside) is a significant flavonoid glycoside found in a wide array of plants, including buckwheat, citrus fruits, apples, and tea.[1][2] It is composed of the flavonol quercetin and the disaccharide this compound. Rutin and other this compound-containing compounds are of great interest to the pharmaceutical and nutraceutical industries due to their numerous health benefits, which include antioxidant, anti-inflammatory, vasoprotective, and neuroprotective properties.[3] The effective extraction and quantification of these compounds are crucial for research, development, and quality control.
This guide offers a comparative overview of various extraction methodologies and detailed protocols for their implementation and analysis.
Extraction Methodologies
The choice of extraction method significantly impacts the yield and purity of this compound-containing compounds. Both conventional and modern techniques are employed, each with its advantages and disadvantages.
2.1. Conventional Extraction Techniques
Traditional methods are often simple and do not require specialized equipment but can be time-consuming and less efficient.
-
Maceration : This technique involves soaking the plant material in a solvent for an extended period (12 hours to several days). While cost-effective, it often results in low extraction efficiency and may lead to the degradation of sensitive compounds.
-
Percolation : An improvement on maceration, percolation involves the continuous slow passage of a solvent through a column packed with the plant material. This method is more efficient than maceration but can still be a lengthy process.
-
Decoction : This method involves boiling the plant material, typically in water. It is effective for extracting water-soluble compounds from hard plant materials like roots and bark. However, the high temperatures can degrade thermolabile compounds.
-
Soxhlet Extraction : A classical technique that uses a specialized apparatus to continuously extract compounds with a fresh portion of the solvent. While more efficient than maceration, it requires longer extraction times and larger solvent volumes.
2.2. Modern Extraction Techniques
Modern techniques offer higher efficiency, reduced extraction times, and lower solvent consumption.
-
Ultrasound-Assisted Extraction (UAE) : This method utilizes ultrasonic waves to create cavitation bubbles in the solvent, which enhances the release of target compounds from the plant cells. UAE is known for its speed and efficiency.
-
Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This technique significantly reduces extraction time and solvent usage compared to conventional methods.
-
Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process.
-
Supercritical Fluid Extraction (SFE) : This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. While environmentally friendly, the non-polar nature of CO2 may require the addition of polar co-solvents to efficiently extract more polar compounds like rutin.
Data Presentation: Comparison of Extraction Methods for Rutin
The following tables summarize quantitative data from various studies on rutin extraction, providing a comparison of different methods and their optimized conditions.
Table 1: Comparison of Conventional and Modern Extraction Methods for Rutin from Cassava Leaves
| Extraction Method | Solvent | Solid-Liquid Ratio (w/v) | Temperature (°C) | Time | Rutin Yield (g/kg DW) | Reference |
| Maceration | Ethanol | 1:10 - 1:20 | 40 - 50 | 2 - 3 h | 16 | |
| Boiling | Water | 1:10 - 1:30 | 100 | 15 - 120 min | 20.38 | |
| Reflux | 40-80% Aqueous Ethanol | 1:10 - 1:20 | 40 - 50 | 2 - 3 h | 22 | |
| Ultrasound-Assisted Extraction (UAE) | 40-60% Aqueous Ethanol | Not specified | 50 | 90 min | 24 | |
| Microwave-Assisted Extraction (MAE) | 60% Aqueous Ethanol | 1:10 | Not specified (540 W) | 5 min | 23 |
Table 2: Optimized Conditions for Modern Extraction Techniques for Rutin from Various Plant Sources
| Plant Source | Extraction Method | Solvent | Key Parameters | Rutin Yield | Reference |
| Flos Sophorae Immaturus | MAE | 100% Methanol | Liquid-to-solid ratio: 50:1, Microwave power: 287 W, Time: 80 s | Not specified | |
| Euonymus alatus (Stalks) | MAE | 50% Ethanol | Extractant volume: 40 mL, Microwave power: 170 W, Time: 6 min | Higher than Soxhlet and UAE | |
| Euonymus alatus | UAE | 70% Aqueous Ethanol | Solvent:sample ratio: 40:1, Time: 3 x 30 min | Highly efficient | |
| Ilex asprella | UAE with Deep Eutectic Solvents | Lactic acid:Choline chloride (1:1), 28% water | Temperature: 40°C, Time: 31 min, Liquid-solid ratio: 20:1 | 86.55 µg/g | |
| Ruta graveolens L. | Deep Eutectic Solvents | Choline chloride:Citric acid (1:1), 27% water | Temperature: 70°C, Time: 52 min | 1.88 g/100g | |
| Ginkgo biloba L. | UAE with Natural Deep Eutectic Solvents | Not specified | Temperature: 81°C, Time: 40 min, Sample to solvent ratio: 1:29 g/mL, Ultrasound frequency: 180 W | 78.63 mg/g |
Experimental Protocols
4.1. General Sample Preparation
-
Collection and Drying : Collect the desired plant material. Dry the material in a hot air oven at a controlled temperature (e.g., 40°C) to a constant weight to prevent enzymatic degradation of flavonoids.
-
Grinding : Grind the dried plant material into a fine powder using a mixer grinder. A smaller particle size increases the surface area for extraction.
4.2. Protocol for Ultrasound-Assisted Extraction (UAE) of Rutin
This protocol is a general guideline and may require optimization based on the specific plant material.
-
Sample and Solvent : Weigh 1 g of the powdered plant material and place it in a flask. Add 40 mL of 70% aqueous ethanol to achieve a 1:40 solid-liquid ratio.
-
Sonication : Place the flask in an ultrasonic bath.
-
Extraction Conditions : Set the temperature to 50°C and sonicate for 30 minutes. For some materials, repeated extractions (e.g., 3 times) may be necessary to maximize yield.
-
Filtration and Collection : After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage : Store the dried extract in a cool, dark place for further analysis.
4.3. Protocol for Microwave-Assisted Extraction (MAE) of Rutin
This protocol is a general guideline and should be optimized for the specific plant material and microwave system.
-
Sample and Solvent : Place a known amount of powdered plant material (e.g., 1 g) into the microwave extraction vessel. Add the appropriate solvent (e.g., 40 mL of 50% ethanol).
-
Microwave Irradiation : Set the microwave power (e.g., 170 W) and irradiation time (e.g., 6 minutes).
-
Cooling and Filtration : After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove the plant debris.
-
Solvent Removal : Concentrate the extract by evaporating the solvent using a rotary evaporator.
-
Storage : Store the resulting crude extract in a desiccator until further use.
4.4. Quantification of Rutin
4.4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for the quantification of rutin.
-
Standard Preparation : Prepare a stock solution of rutin standard (e.g., 1.00 mg/mL) by dissolving a known amount of pure rutin in a suitable solvent like 70% ethanol. Create a series of standard solutions of different concentrations by diluting the stock solution.
-
Sample Preparation : Dissolve a known weight of the dried plant extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example) :
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate : 1.0 mL/min.
-
Detection : PDA detector at 356 nm.
-
Injection Volume : 20 µL.
-
-
Analysis : Inject the standard solutions to create a calibration curve. Then, inject the sample solutions. The concentration of rutin in the samples can be determined by comparing their peak areas with the calibration curve.
4.4.2. UV-Vis Spectrophotometry
This is a simpler and more accessible method for rutin quantification.
-
Standard Preparation : Prepare a stock solution of rutin (e.g., 100 µg/mL) in methanol. From this, prepare a series of standard solutions with concentrations ranging from 2-12 µg/mL in methanol.
-
Sample Preparation : Dissolve the plant extract in methanol, filter it, and dilute it to a concentration within the linear range of the standard curve. For some protocols, complexation with AlCl3 is used to shift the absorption maximum and increase sensitivity.
-
Measurement : Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax), which is approximately 257 nm for rutin in methanol.
-
Quantification : Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of rutin in the sample from this curve.
Visualizations
5.1. Experimental Workflow for Rutin Extraction and Quantification
Workflow for rutin extraction and analysis.
5.2. Signaling Pathways Modulated by Rutin
Rutin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and angiogenesis. A simplified representation of its effect on the NF-κB and apoptotic pathways is shown below.
Rutin's modulation of signaling pathways.
Conclusion
The extraction of this compound-containing compounds from plant materials is a critical process for their study and application. Modern extraction techniques like UAE and MAE generally offer superior efficiency and shorter processing times compared to conventional methods. The choice of solvent is also crucial, with aqueous ethanol and methanol being commonly used for their effectiveness in extracting polar flavonoids. For quantification, HPLC provides high accuracy and sensitivity, while UV-Vis spectrophotometry offers a simpler, more accessible alternative. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field, enabling them to select and optimize methods for the successful extraction and analysis of these valuable bioactive compounds.
References
Application Notes and Protocols for Solid-State Biocatalysis in Rutinose Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the production of rutinose through solid-state biocatalysis. The method leverages the enzymatic conversion of rutin, a readily available plant-derived flavonoid, into quercetin and the valuable, rare disaccharide this compound. This innovative "solid-state" approach is characterized by the substrate and one of the products remaining largely undissolved during the biotransformation, which offers high space-time yields and an environmentally friendly process.[1][2][3]
The primary enzyme utilized is a recombinant rutinosidase from Aspergillus niger, expressed in Pichia pastoris.[1][4] This biocatalytic process is robust, scalable, and avoids the use of co-solvents or toxic chemicals, resulting in a high-purity "bio-quality" product.
Principle of Solid-State Biocatalysis for this compound Production
Solid-state biocatalysis, in this context, refers to an enzymatic reaction where both the substrate (rutin) and the product (quercetin) have low water solubility and exist predominantly in a solid, undissolved state within the aqueous reaction medium. The enzymatic conversion is catalyzed by rutinosidase, which cleaves the glycosidic bond in rutin, yielding quercetin and this compound (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). While quercetin precipitates, the valuable disaccharide this compound remains dissolved in the aqueous filtrate, allowing for straightforward separation.
The key advantages of this system include:
-
High Substrate Loading: The process is effective with high concentrations of rutin, up to 300 g/L.
-
Simplified Product Recovery: Quercetin is easily separated by filtration, and this compound can be crystallized from the filtrate.
-
Enzyme Stability and Reusability: The presence of this compound in the reaction mixture stabilizes the rutinosidase, and the enzyme-containing filtrate can be reused.
-
Environmentally Friendly: The process eliminates the need for organic co-solvents and toxic chemicals.
Experimental Data and Optimized Parameters
The following tables summarize the key quantitative data and optimized reaction conditions for the biocatalytic production of this compound.
Table 1: Optimization of Rutin Bioconversion Conditions
| Parameter | Optimal Value/Range | Rutin Concentration | Enzyme | Notes |
| pH | 3.0 - 3.5 | 200 g/L | Purified or Crude Recombinant Rutinosidase | pH 3.0 was selected as optimal for further experiments. |
| Temperature | 40 °C | 200 g/L | Purified Recombinant Rutinosidase | --- |
| Enzyme Activity | ~0.1 - 0.2 U/mL | 200 g/L | Purified Recombinant Rutinosidase | 0.1 U/mL appears to be a critical enzyme activity level. |
Table 2: Production of Recombinant Rutinosidase in Pichia pastoris
| Cultivation pH | Resulting Rutinosidase Activity (U/mL) | Enzyme Stability and Performance |
| 3.0 | 0.080 | Highest specific production, but poor stability and incomplete conversion. |
| 4.0 | 0.056 | Moderate activity and stability. |
| 5.0 | 0.062 | Optimal for enzyme stability and fastest substrate turnover. |
| 6.0 | 0.046 | Lower activity. |
Experimental Protocols
Protocol 1: Production of Recombinant Rutinosidase from Aspergillus niger in Pichia pastoris
This protocol details the production of the crude recombinant rutinosidase enzyme used in the biocatalysis.
-
Cultivation:
-
Culture the transformed Pichia pastoris strain expressing the Aspergillus niger rutinosidase gene.
-
For flask production, use BMMH medium with the pH adjusted to 5.0 to ensure optimal enzyme stability.
-
For larger scale production in a fermenter, maintain pH control throughout the cultivation.
-
-
Enzyme Harvest:
-
After cultivation (e.g., typically achieving around 0.4 U/mL in a fermenter), harvest the culture medium.
-
Separate the yeast cells from the culture medium containing the secreted crude enzyme by centrifugation.
-
The resulting supernatant is the crude enzyme solution.
-
-
Enzyme Stability Enhancement (Optional but Recommended):
-
If protease activity is a concern leading to enzyme instability (especially at pH below 3.5), add a protease inhibitor such as phenylmethanesulfonylfluoride (PMSF) to a final concentration of 1 mM to the crude enzyme solution.
-
Protocol 2: Solid-State Biocatalysis for this compound Production
This protocol describes the enzymatic conversion of rutin to quercetin and this compound.
-
Preparation of Reaction Mixture:
-
Take the crude enzyme solution from Protocol 1. If the activity is high (e.g., 0.4 U/mL), it can be adjusted to 0.2 U/mL with water.
-
Adjust the pH of the enzyme solution to 3.5 using H₃PO₄. The medium itself has good buffering capacity.
-
Suspend rutin powder in the buffered enzyme solution to a final concentration of 200 g/L to 300 g/L.
-
-
Incubation:
-
Incubate the reaction mixture at 40 °C with vigorous shaking (e.g., 750 rpm) to ensure the solid rutin remains suspended.
-
-
Monitoring and Termination:
-
Monitor the reaction progress by taking samples periodically and analyzing the disappearance of rutin via High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically complete within 24 hours.
-
Once rutin is completely consumed, stop the reaction by heating the mixture to 99 °C for 5 minutes.
-
Protocol 3: Product Separation and Purification
This protocol details the separation of quercetin and the recovery of this compound.
-
Quercetin Separation:
-
After heat inactivation, filter the reaction mixture.
-
The solid filter cake is quercetin. Wash the cake with water and then dry it to obtain pure quercetin.
-
-
This compound Recovery:
-
The filtrate contains the dissolved this compound and the still-active enzyme.
-
The filtrate can be reused for subsequent batches of rutin conversion.
-
To recover the this compound, concentrate the filtrate.
-
Crystallize the this compound from the concentrated filtrate to obtain a high-purity product.
-
Protocol 4: Rutinosidase Activity Assay
This protocol is for determining the activity of the rutinosidase enzyme.
-
Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl rutinoside.
-
Buffer: Prepare a 50 mM citrate-phosphate buffer at pH 5.0.
-
Reaction Mixture: In a microplate well or microcentrifuge tube, combine:
-
10 µL of 10 mM p-nitrophenyl rutinoside solution
-
10 µL of 50 mM citrate-phosphate buffer (pH 5.0)
-
30 µL of the enzyme solution (appropriately diluted)
-
-
Incubation: Incubate the reaction mixture at 35 °C for 10 minutes with shaking (850 rpm).
-
Stopping the Reaction: Add 1 mL of 0.1 M Na₂CO₃ to stop the reaction.
-
Measurement: Determine the amount of released p-nitrophenol by measuring the absorbance at 420 nm using a spectrophotometer.
Visualized Workflows and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of "Solid State Biocatalysis" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” [ouci.dntb.gov.ua]
- 4. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rutinose Yield from Enzymatic Hydrolysis of Rutin
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the production of rutinose from the enzymatic hydrolysis of rutin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in obtaining a high yield of intact this compound from rutin?
The main challenge is selecting an enzyme with the correct specificity. Rutin is a glycoside composed of the aglycone quercetin and the disaccharide this compound.[1] To obtain intact this compound, a specific rutinosidase (EC 3.2.1.168) is required, which cleaves the single glycosidic bond between quercetin and the this compound moiety.[2] Many commercially available enzyme complexes, such as hesperidinase and naringinase, contain a mixture of α-L-rhamnosidases and β-D-glucosidases.[3][4] These enzymes hydrolyze rutin sequentially, first removing rhamnose to produce isoquercitrin, and then removing glucose, ultimately degrading the desired this compound into its constituent monosaccharides.[3]
Q2: Which type of enzyme is best for producing this compound from rutin?
A true rutinosidase is the ideal enzyme for this process. These diglycosidases specifically catalyze the cleavage of the glycosidic bond between the aglycone and the intact this compound disaccharide. Sources for rutinosidase include microorganisms like Aspergillus niger and Aspergillus flavus, as well as plants like perennial buckwheat (Fagopyrum cymosum). Using a purified rutinosidase preparation free from contaminating α-L-rhamnosidase activity is crucial to prevent the degradation of this compound.
Q3: What are the optimal pH and temperature ranges for the enzymatic hydrolysis of rutin?
The optimal conditions are highly dependent on the source of the rutinosidase. For example, rutinosidase from Aspergillus flavus is most active and stable at a pH of 5.6. Rutinosidase isolated from perennial buckwheat (Fagopyrum cymosum) demonstrates optimal activity at pH 5.0 and a temperature of 45°C. It is essential to consult the specification sheet for the specific enzyme being used or to perform an optimization experiment.
Q4: How can the low water solubility of rutin be overcome?
Rutin's low solubility in aqueous solutions is a significant limiting factor. While organic co-solvents like ethanol or DMSO can increase solubility, they may also inactivate the enzyme. A highly effective alternative is a "solid state biocatalysis" approach, where the reaction is performed in a highly concentrated aqueous suspension of rutin (up to 300 g/L). This method avoids co-solvents and directly yields precipitated quercetin, which can be easily separated, while the active enzyme remains in the filtrate for potential reuse.
Q5: Are there any known inhibitors for the enzymatic hydrolysis of rutin?
Certain metal ions, including Cu²⁺, Ca²⁺, Mg²⁺, Fe²⁺, K⁺, and Na⁺, have been shown to have a depressant effect on the enzymatic conversion of rutin. Therefore, it is advisable to use deionized water and minimize metal contamination in the reaction buffer. While the product this compound does not appear to inhibit the enzyme, the other product, quercetin, is largely insoluble, which helps drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound Yield | 1. Incorrect Enzyme Selection: Using enzyme complexes like naringinase or hesperidinase which degrade this compound. 2. Suboptimal Reaction Conditions: pH, temperature, or buffer composition are not optimal for the specific rutinosidase used. | 1. Verify Enzyme Specificity: Ensure you are using a true rutinosidase (EC 3.2.1.168). Source a purified enzyme known to produce intact this compound. 2. Optimize Conditions: Adjust the pH and temperature to the enzyme's known optimum (see Table 1). Perform a matrix optimization if specifications are unavailable. |
| Contamination with Monosaccharides (Glucose and Rhamnose) | Contaminating Enzyme Activity: The rutinosidase preparation is contaminated with α-L-rhamnosidase and/or β-D-glucosidase. | Purify the Enzyme: Use a higher purity grade of rutinosidase. If purifying in-house, add chromatographic steps to separate the target enzyme from contaminating glycosidases. |
| Reaction Stalls or Proceeds Slowly | 1. Poor Substrate Solubility: Rutin is not sufficiently available to the enzyme in the aqueous solution. 2. Enzyme Inactivation: Reaction conditions (e.g., presence of organic co-solvents, incorrect pH) may be denaturing the enzyme. 3. Presence of Inhibitors: Metal ions in the buffer may be inhibiting the enzyme. | 1. Increase Substrate Availability: Employ the "solid state biocatalysis" method by creating a high-concentration suspension of rutin in the enzyme solution. 2. Confirm Enzyme Stability: Ensure the reaction buffer and any additives are compatible with the enzyme. Avoid or minimize the use of organic co-solvents. 3. Use High-Purity Reagents: Prepare buffers with deionized, distilled water and high-purity salts to avoid metal ion contamination. |
| Difficulty in Product Purification | Incomplete Reaction: Unreacted rutin remains mixed with the products. Product Characteristics: Quercetin precipitates while this compound remains in the aqueous solution. | Drive Reaction to Completion: Allow sufficient reaction time for full conversion of rutin. Monitor the reaction's progress using HPLC. Leverage Solubility Differences: After the reaction, separate the solid quercetin precipitate via filtration or centrifugation. The this compound will be in the aqueous filtrate, which can then be further purified. |
Data Summary
Table 1: Optimal Reaction Conditions for Rutinosidases
| Enzyme Source | Optimal pH | Optimal Temperature | Key Findings |
|---|---|---|---|
| Aspergillus flavus | 5.6 | Not specified | Enzyme is highly specific for the rutinoside linkage. |
| Fagopyrum cymosum (Perennial Buckwheat) | 5.0 | 45 °C | The enzyme has a molecular weight of 58.4 kDa and a Kₘ for rutin of 0.367 mM. |
| Pichia pastoris (recombinant) | 3.5 | 40 °C | Enables "solid state biocatalysis" with high rutin concentrations (up to 300 g/L). |
Table 2: Comparison of Different Enzymes for Rutin Hydrolysis
| Enzyme Type | Primary Products | Suitability for this compound Production |
|---|---|---|
| Rutinosidase | Quercetin + This compound | Excellent: The ideal enzyme for this purpose. |
| Hesperidinase | Quercetin + Rhamnose + Glucose (via an isoquercitrin intermediate) | Poor: Degrades this compound into monosaccharides. |
| Naringinase | Quercetin + Rhamnose + Glucose (via an isoquercitrin intermediate) | Poor: Degrades this compound into monosaccharides. |
| Snailase | Quercetin + Monosaccharides | Poor: Used for producing the aglycone, not intact this compound. |
Visual Guides
Caption: Enzymatic hydrolysis pathways of rutin.
Caption: General experimental workflow for this compound production.
Experimental Protocols
Protocol 1: High-Concentration "Solid State Biocatalysis" for this compound Production
This protocol is adapted from a novel method that circumvents the low solubility of rutin without using organic co-solvents.
Materials:
-
Rutin powder
-
Purified rutinosidase (e.g., from recombinant P. pastoris)
-
Phosphoric acid (H₃PO₄) for pH adjustment
-
Deionized water
-
Shaking incubator
-
Centrifuge or filtration apparatus
-
Heating block or water bath capable of 99°C
-
HPLC system for analysis
Procedure:
-
Enzyme Solution Preparation:
-
Prepare the crude or purified enzyme solution.
-
Adjust the pH of the enzyme solution to 3.5 using phosphoric acid. The medium often has a good buffering capacity.
-
-
Substrate Suspension:
-
Weigh the desired amount of rutin powder to achieve a final concentration of 200-300 g/L (0.33-0.49 M).
-
Add the rutin powder to the pH-adjusted enzyme solution to form a thick suspension.
-
-
Enzymatic Hydrolysis:
-
Place the reaction vessel in a shaking incubator set to 40°C with vigorous shaking (e.g., 750 rpm) to ensure the suspension remains homogenous.
-
Monitor the reaction conversion by taking small aliquots over time and analyzing them via HPLC. A complete reaction is typically expected within 24 hours.
-
-
Reaction Termination:
-
Once the reaction is complete (as determined by the disappearance of the rutin peak in HPLC), stop the reaction by heating the entire mixture to 99°C for 5 minutes to denature the enzyme.
-
-
Product Separation and Analysis:
-
Allow the mixture to cool to room temperature.
-
Separate the solid precipitate (quercetin) from the liquid phase by centrifugation (e.g., 5000 x g for 10 minutes) or vacuum filtration.
-
The supernatant/filtrate contains the water-soluble this compound and the heat-inactivated enzyme.
-
Quantify the this compound yield in the aqueous phase using HPLC with an appropriate standard.
-
The filtrate, containing the still-active enzyme, could potentially be reused if the reaction is stopped by filtration without heat inactivation.
-
Protocol 2: General Lab-Scale Hydrolysis Using Buckwheat Rutinosidase
This protocol is based on the characterization of rutinosidase from Fagopyrum cymosum.
Materials:
-
Rutin powder
-
Purified rutinosidase from buckwheat
-
Acetate buffer (200 mM, pH 5.0)
-
Methanol or DMSO (optional, for dissolving rutin)
-
Shaking water bath
-
Boiling water bath
-
HPLC system for analysis
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of rutin. Due to low water solubility, you may need to first dissolve it in a small amount of DMSO before diluting it in the reaction buffer to the final desired concentration (e.g., 0.5-1.0 mM). Ensure the final DMSO concentration is low to minimize enzyme inhibition.
-
Alternatively, create a direct suspension in the buffer if avoiding co-solvents.
-
-
Enzyme Reaction:
-
Pre-warm the substrate solution and the enzyme solution separately to 45°C.
-
Initiate the reaction by adding the rutinosidase to the substrate solution.
-
Incubate the mixture at 45°C with gentle shaking for the desired reaction time (e.g., 1-4 hours).
-
-
Reaction Termination:
-
Stop the reaction by placing the reaction tube in a boiling water bath for 5-10 minutes to thermally inactivate the enzyme.
-
-
Sample Preparation and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated quercetin and any denatured protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate by HPLC to quantify the concentration of this compound produced. Compare the result against a standard curve of pure this compound.
-
References
Rutinose Synthesis Purification: Technical Support Center
Welcome to the Technical Support Center for the purification of synthesized rutinose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve high-purity this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound after its synthesis, particularly following enzymatic hydrolysis of rutin.
Question: I have a low yield of this compound after the initial synthesis reaction. What are the possible causes and solutions?
Answer:
Low yields of this compound can stem from several factors related to the enzymatic reaction itself. Here are some common causes and troubleshooting steps:
-
Incomplete Enzymatic Hydrolysis: The conversion of rutin to this compound and quercetin may not have gone to completion.
-
Solution: Optimize the reaction conditions. This includes verifying the optimal pH and temperature for the specific rutinosidase used.[1][2] Ensure the enzyme concentration is adequate and that the reaction time is sufficient. You can monitor the reaction progress over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
-
Enzyme Inhibition: The accumulation of products, particularly quercetin which has low solubility, can sometimes inhibit enzyme activity.
-
Solution: Consider performing the reaction in a biphasic system or with periodic removal of quercetin to drive the reaction forward. However, it has been noted that this compound itself does not typically inhibit the enzyme.[1]
-
-
Enzyme Inactivation: The enzyme may have been denatured due to improper storage or reaction conditions.
-
Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
A logical workflow for troubleshooting low this compound yield is presented below.
Caption: Troubleshooting workflow for low this compound yield.
Question: My final this compound product is contaminated with a yellow precipitate. How can I remove this impurity?
Answer:
A yellow precipitate in your this compound preparation is most likely quercetin, the aglycone byproduct of rutin hydrolysis, which has poor water solubility.[1]
-
Filtration/Centrifugation: Since quercetin is largely insoluble in the aqueous reaction mixture, it can be removed by simple filtration or centrifugation after the enzymatic reaction is complete.[1]
-
Solvent Extraction: If some quercetin remains in the solution, a liquid-liquid extraction with a solvent in which quercetin is soluble but this compound is not (e.g., ethyl acetate) can be effective.
Question: After removing the enzyme, my this compound solution is still colored. How can I decolorize it?
Answer:
Colored impurities can be removed using activated carbon (charcoal).
-
Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb a wide range of colored compounds and other organic impurities from sugar solutions. A detailed protocol is provided in the "Experimental Protocols" section.
Question: I am having trouble crystallizing my purified this compound. It remains a syrup. What should I do?
Answer:
Failure to crystallize can be due to several factors. Here are some troubleshooting steps:
-
Purity: The most common reason for crystallization failure is the presence of impurities. Monosaccharides (glucose and rhamnose) or residual salts can inhibit crystallization.
-
Solution: Further purification may be necessary. Consider running your sample through a silica gel column to separate the disaccharide (this compound) from monosaccharides.
-
-
Supersaturation: The solution may not be sufficiently concentrated.
-
Solution: Try evaporating more of the solvent under reduced pressure. Be careful not to overheat the solution, which can lead to caramelization.
-
-
Nucleation: Crystal growth requires nucleation sites.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections on the glass surface that can serve as nucleation sites.
-
Seeding: If you have a small amount of crystalline this compound from a previous batch, add a single, tiny crystal to the solution to induce crystallization.
-
-
-
Solvent System: The solvent used for crystallization is critical.
-
Solution: this compound is typically crystallized from a concentrated aqueous solution, sometimes with the addition of a miscible co-solvent like ethanol in which this compound is less soluble. Experiment with different solvent systems.
-
Below is a decision tree to guide you through troubleshooting crystallization problems.
Caption: Decision tree for troubleshooting this compound crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in enzymatically synthesized this compound?
A1: When synthesizing this compound from rutin, the primary impurities are:
-
Quercetin: The aglycone byproduct of the hydrolysis reaction.
-
Unreacted Rutin: If the enzymatic reaction does not go to completion.
-
Enzyme: The rutinosidase enzyme used for the catalysis.
-
Monosaccharides: Glucose and rhamnose may be present if the enzyme preparation has other glycosidase activities or if there is any degradation of the this compound product.
Q2: What is the best method for removing the enzyme after the reaction?
A2: A common and effective method is to denature the protein by boiling the reaction mixture, followed by treatment with agents that aid in precipitation and clarification. A combination of short boiling followed by treatment with charcoal, calcium hydroxide, and Celite is effective for removing proteins and other impurities.
Q3: How can I assess the purity of my final this compound product?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of this compound. A detailed protocol for HPLC analysis is provided below. Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of purity.
Q4: What is a typical purity and yield I can expect?
A4: With a combination of enzymatic hydrolysis, charcoal/Celite treatment, and crystallization, a purity of over 97% can be achieved. The overall yield will depend on the efficiency of the enzymatic conversion and the subsequent purification steps. Recovery of rutin from plant extracts by fractionation and recrystallization can be as high as 92%.
Data on Purification Methods
This table summarizes the effectiveness of different purification techniques for this compound and related compounds.
| Purification Step | Impurities Removed | Purity Achieved | Typical Recovery/Yield | Reference(s) |
| Filtration/Centrifugation | Insoluble quercetin | - | High | |
| Activated Carbon Treatment | Colored impurities, residual proteins, other organics | - | >80% | |
| Recrystallization | Soluble impurities (salts, monosaccharides) | >97% | 85-95% | |
| Silica Gel Column Chromatography | Monosaccharides, other polar impurities | >98% | 70-90% | |
| Preparative HPLC | All impurities with different retention times | >99% | 60-80% |
Experimental Protocols
Protocol 1: General Purification of this compound from Enzymatic Hydrolysis of Rutin
This protocol is adapted from methods described for the purification of this compound following the enzymatic conversion of rutin.
1. Removal of Quercetin and Denaturation of Enzyme: a. After the enzymatic reaction is complete, heat the reaction mixture to 99°C for 5 minutes to denature the enzyme. b. Cool the mixture and separate the precipitated quercetin by filtration or centrifugation (e.g., 5000 x g for 10 minutes). c. Collect the supernatant containing the soluble this compound.
2. Decolorization and Removal of Residual Proteins: a. To the supernatant, add activated charcoal (0.5 g/L), calcium hydroxide (0.5 g/L), and Celite (0.5 g/L). b. Briefly boil the mixture while stirring. c. Filter the hot solution to remove the charcoal, precipitated salts, and residual proteins.
3. Crystallization of this compound: a. Concentrate the clarified filtrate under reduced pressure using a rotary evaporator to obtain a thick syrup. b. Dissolve the syrup in a minimal amount of hot water. c. Allow the solution to cool slowly to room temperature, and then transfer it to 4°C for 12 hours to promote crystallization. d. Collect the this compound crystals by vacuum filtration. e. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. f. Dry the crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography for this compound Purification
This is a general protocol for the separation of disaccharides from monosaccharides and other impurities using silica gel chromatography.
1. Column Preparation: a. Prepare a slurry of silica gel in the chosen mobile phase. A common solvent system for sugar separation on silica is a mixture of acetonitrile and water or ethyl acetate, isopropanol, and water. b. Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. c. Equilibrate the column by running several column volumes of the mobile phase through it.
2. Sample Loading: a. Dissolve the crude this compound sample in a minimal amount of the mobile phase. b. Carefully load the sample onto the top of the silica gel bed.
3. Elution: a. Begin eluting with the mobile phase. A typical gradient for separating disaccharides from monosaccharides would start with a higher concentration of the organic solvent (e.g., 85:15 acetonitrile:water) and gradually increase the water content. b. Collect fractions and monitor them by TLC or HPLC to identify the fractions containing pure this compound. Disaccharides will typically elute after monosaccharides.
4. Product Recovery: a. Combine the pure this compound fractions. b. Remove the solvent by rotary evaporation to obtain the purified this compound.
Protocol 3: HPLC Analysis of this compound Purity
This protocol provides a starting point for the HPLC analysis of this compound, based on methods for related compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is often effective. For isocratic elution, a mixture such as 70:30 (v/v) water:acetonitrile with 50 mM acetate buffer (pH 4.0) can be a starting point.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Refractive Index (RI) detector is suitable for carbohydrates. If a UV-active impurity is expected, a UV detector (e.g., 280 nm) can be used in series.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Quantification: Purity can be determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
Diagrams
General Workflow for this compound Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
References
Rutinose Stability Under Varying pH and Temperature Conditions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of rutinose under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during research and development involving this disaccharide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a disaccharide composed of α-L-rhamnose and D-glucose, linked by a 1→6 glycosidic bond. It is the sugar moiety of several flavonoid glycosides, most notably rutin (quercetin-3-O-rutinoside). The stability of this compound is crucial for any experimental work involving its isolation, quantification, or use as a standard. Degradation of this compound into its constituent monosaccharides, rhamnose and glucose, can lead to inaccurate experimental results and loss of material.
Q2: Under what pH conditions is this compound susceptible to degradation?
This compound is most susceptible to degradation under acidic conditions. The glycosidic bond linking rhamnose and glucose is prone to acid-catalyzed hydrolysis. While specific kinetic data for this compound is not extensively available, studies on the acid hydrolysis of rutin to quercetin and this compound indicate that strong acidic conditions (e.g., using hydrochloric acid or sulfuric acid) will cleave the glycosidic bond within this compound itself, yielding rhamnose and glucose. Mild acidic conditions may also lead to gradual hydrolysis over time, especially at elevated temperatures.
There is less direct evidence for the instability of this compound under alkaline conditions. However, studies on rutin have shown degradation at high pH (e.g., pH 11), which involves the breakdown of the entire molecule.[1] While this primarily affects the aglycone part of rutin, extreme pH conditions are generally not recommended for long-term storage of disaccharides.
Q3: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the rate of hydrolysis, particularly under acidic conditions. High temperatures provide the necessary activation energy to break the glycosidic bond. Thermal degradation of rutin has been observed at temperatures above 80°C, leading to the formation of quercetin and presumably this compound, which would then be susceptible to further degradation.
Q4: I am observing unexpected peaks corresponding to rhamnose and glucose in my HPLC analysis of a this compound sample. What could be the cause?
The presence of rhamnose and glucose peaks in your analysis strongly suggests that your this compound sample has undergone hydrolysis. Consider the following potential causes:
-
Acidic Conditions: Your sample may have been exposed to an acidic environment, either during storage or in your experimental setup (e.g., acidic mobile phase in HPLC without adequate temperature control).
-
High Temperature: The sample might have been subjected to high temperatures during processing or storage, accelerating hydrolysis.
-
Enzymatic Contamination: If working with biological samples, contamination with glycosidases could lead to enzymatic cleavage of this compound.
-
Sample Age and Storage: Improper long-term storage (e.g., in a non-buffered aqueous solution at room temperature) can lead to gradual degradation.
Q5: What are the recommended storage conditions for this compound to ensure its stability?
To minimize degradation, this compound should be stored as a dry powder in a cool, dark, and dry place. If a stock solution is required, it is best prepared in a neutral buffer (pH ~7) and stored at low temperatures (-20°C or -80°C) for long-term use. For short-term use, refrigeration (2-8°C) is adequate. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound after experimental procedure. | Hydrolysis due to acidic conditions. | Ensure all solutions and buffers are at or near neutral pH. If acidic conditions are required, perform the experiment at a low temperature and for the shortest possible duration. |
| Thermal degradation. | Avoid exposing the this compound sample to high temperatures. If heating is necessary, use the lowest effective temperature and minimize the exposure time. | |
| Inconsistent quantification of this compound in replicate samples. | Incomplete dissolution of this compound powder. | Ensure complete solubilization of this compound in the appropriate solvent before making dilutions. Sonication may aid in dissolution. |
| Variable degradation across samples due to differences in handling. | Standardize sample handling procedures, ensuring consistent exposure times to potentially harsh conditions (pH, temperature). | |
| Appearance of unknown degradation products other than rhamnose and glucose. | Complex degradation pathways under harsh conditions. | Under extreme heat and pressure (subcritical water conditions), sugars can undergo more complex degradation reactions.[2] It is advisable to operate under milder conditions if possible. If harsh conditions are unavoidable, further analytical techniques (e.g., LC-MS) may be required to identify the byproducts. |
Data on Rutin Hydrolysis (Formation of this compound)
The stability of this compound is intrinsically linked to the conditions that lead to its formation from rutin. The following table summarizes conditions under which rutin is hydrolyzed, releasing this compound. It can be inferred that under these conditions, particularly the acidic ones, the newly formed this compound may also be susceptible to further degradation.
| Catalyst | Conditions | Outcome | Reference |
| 1% HCl | Not specified | Nearly 100% conversion of rutin to quercetin. | |
| 0.5 M HCl in 80% Ethanol | 3 hours | Almost all rutin converted to quercetin. | [3] |
| 2.5% H₃PO₄ | Not specified | 11.13% conversion of rutin to quercetin. | |
| Hesperidinase | Not specified | 58.10% conversion of rutin to quercetin. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of Rutin to Generate this compound and Quercetin
This protocol is adapted from a study on the conversion of rutin to quercetin and can be used to understand the conditions leading to this compound formation.
Materials:
-
Rutin
-
80% Ethanol
-
0.5 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) in 80% ethanol
-
Water bath shaker
-
Reflux condenser
-
HPLC system for analysis
Procedure:
-
Dissolve a known amount of rutin (e.g., 500 mg) in 500 mL of an acidic solvent (80% ethanol with 0.5 M HCl).
-
Agitate the solution in a water bath shaker at 75°C for a specified time (e.g., up to 3 hours) with a reflux condenser to prevent solvent loss.
-
Periodically take aliquots of the reaction mixture to monitor the progress of the hydrolysis.
-
Before analysis, cool the aliquots and neutralize them to pH 7 using 0.1 M NaOH in 80% ethanol.
-
Analyze the samples by HPLC to quantify the remaining rutin and the formed quercetin. The presence of this compound in the aqueous phase can be inferred, though it is often not the primary analyte of interest in these studies.
Protocol 2: Analytical Method for Quantification of Rutin and its Degradation Products
This protocol outlines a general HPLC method for the analysis of rutin and its degradation products, which would include quercetin, and could be adapted to quantify this compound, rhamnose, and glucose with appropriate standards.
Materials:
-
HPLC system with a UV or DAD detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acidified water (e.g., with phosphoric acid to pH 2.5)
-
Standards for rutin, quercetin, rhamnose, and glucose
Procedure:
-
Prepare a standard curve for each analyte (rutin, quercetin, rhamnose, and glucose) by dissolving known amounts in a suitable solvent (e.g., methanol or the mobile phase).
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution program, for example, starting with a higher proportion of mobile phase B and gradually increasing the proportion of mobile phase A over the run time. A typical gradient might be from 10% to 50% acetonitrile over 30 minutes.
-
Set the detector wavelength to an appropriate value for the flavonoids (e.g., 254 nm or 350 nm). Note that this compound and its monosaccharide components will likely require a different detection method, such as refractive index (RI) detection or derivatization, as they lack a significant chromophore.
-
Inject the prepared samples and standards.
-
Quantify the analytes by comparing the peak areas of the samples to the standard curves.
Visualizations
Caption: Degradation pathway of rutin into this compound and quercetin, and the subsequent hydrolysis of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Challenges in the quantification of rutinose in complex mixtures
Welcome to the technical support center for the quantification of rutinose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in analyzing this compound within complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex mixtures challenging?
This compound is a disaccharide composed of rhamnose and glucose. Its quantification is challenging due to several factors inherent to carbohydrate analysis:
-
High Polarity & Low Volatility: These properties make it difficult to analyze directly using Gas Chromatography (GC) without chemical modification (derivatization).[1]
-
Lack of a Strong Chromophore: this compound does not absorb ultraviolet (UV) light strongly, complicating its detection by common HPLC-UV systems. This often necessitates the use of less sensitive detectors like Refractive Index (RI) detectors or more advanced techniques like Mass Spectrometry (MS).[1]
-
Structural Isomers: In solution, sugars like this compound can exist in multiple isomeric forms called anomers (e.g., α and β forms). These anomers can separate during chromatography, resulting in multiple peaks for a single compound, which complicates data analysis and quantification.[2]
-
Complex Sample Matrix: this compound is often found in natural products, food, and biological samples, which contain numerous other sugars, flavonoids, and metabolites. These components can co-elute with this compound or interfere with its detection, a phenomenon known as the "matrix effect," leading to inaccurate results.[3]
Q2: What are the principal analytical methods for quantifying this compound?
The primary methods for this compound quantification are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS). HPLC is a preferred method for analyzing sugars.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity but requires a derivatization step to make the non-volatile this compound amenable to GC analysis. Common derivatization techniques include silylation or acetylation.
-
Enzymatic Assays: These methods are highly specific. For instance, this compound can be quantified by measuring the products of an enzymatic reaction. A common approach involves using the enzyme rutinosidase to hydrolyze rutin (a flavonoid glycoside containing this compound), and then quantifying the released quercetin or this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can quantify carbohydrates in complex mixtures without requiring separation or derivatization, but it generally has lower sensitivity compared to chromatographic methods.
Q3: What is the "matrix effect" and how does it impact this compound analysis?
The matrix effect refers to the combined influence of all components in a sample, other than the analyte (this compound), on the analytical signal. In complex mixtures like plant extracts or biological fluids, these other components can co-elute with this compound and interfere with its quantification. Specifically, in LC-MS, matrix components can cause ion suppression or enhancement, leading to an underestimation or overestimation of the this compound concentration. In HPLC with UV or RI detection, co-eluting compounds can lead to overlapping peaks, making accurate integration impossible.
Q4: Why is sample preparation so critical for accurate this compound quantification?
Thorough sample preparation is essential to minimize matrix effects and ensure reliable results. A robust sample preparation protocol aims to:
-
Remove Interferences: Techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction can selectively remove compounds that might interfere with the analysis.
-
Concentrate the Analyte: This is crucial when this compound is present at low concentrations.
-
Ensure Compatibility: The final sample solvent should be compatible with the analytical system to prevent issues like peak distortion or precipitation. For instance, in reversed-phase HPLC, the injection solvent should ideally be weaker than the mobile phase.
Troubleshooting Guides
This section provides solutions to specific problems encountered during the analysis of this compound using different techniques.
Guide 1: High-Performance Liquid Chromatography (HPLC)
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Possible Cause 1: Column Contamination or Degradation. The column inlet frit may be clogged, or the stationary phase may be contaminated with strongly retained compounds from previous injections. A void may have also formed at the column inlet.
-
Solution: First, try back-flushing the column with a strong solvent. If this fails, replace the inlet frit or the guard column. If the problem persists, the analytical column may need to be replaced. Implementing a good sample preparation protocol, including filtration, can prevent this issue.
-
-
Possible Cause 2: Inappropriate Injection Solvent. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, particularly for early-eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase and inject smaller volumes.
-
-
Possible Cause 3: Secondary Interactions (Peak Tailing). For sugars, residual silanol groups on the silica-based column packing can interact with the hydroxyl groups of this compound, causing peak tailing.
-
Solution: Adjusting the mobile phase pH can help suppress silanol interactions. For basic compounds, a lower pH is often effective. Using a modern, end-capped column with minimal residual silanol activity is also recommended.
-
Problem: Drifting or Inconsistent Retention Times
-
Possible Cause 1: Inadequate Column Equilibration. The column requires sufficient time to equilibrate with the mobile phase, especially when changing solvents or using gradient elution.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis. Monitor the baseline until it is stable.
-
-
Possible Cause 2: Mobile Phase Inconsistency. The composition of the mobile phase may be changing over time due to improper mixing, evaporation of a volatile component, or degradation.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using an on-line mixer, ensure it is functioning correctly by comparing results with a manually prepared mobile phase.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and retention times.
-
Solution: Use a column thermostat to maintain a constant temperature throughout the analytical run.
-
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: Multiple Peaks Observed for a Pure this compound Standard
-
Possible Cause: Formation of Anomers and Isomers. Sugars exist as different isomers (anomers) in solution. The derivatization process can "lock" these different forms, leading to multiple, closely eluting peaks for a single sugar. For example, silylation can produce cis/trans oximes, resulting in two peaks.
-
Solution: This is a normal phenomenon in sugar analysis by GC. For quantification, sum the areas of all relevant isomer peaks for both the standard and the sample. Alternatively, a reduction step (e.g., with sodium borohydride) before derivatization can convert the sugar to its alditol form, which does not form anomers and will yield a single peak.
-
Problem: Low Peak Intensity and Poor Sensitivity
-
Possible Cause 1: Incomplete Derivatization. The reaction may not have gone to completion, resulting in a low yield of the volatile derivative.
-
Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and time. Ensure the sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.
-
-
Possible Cause 2: Degradation in the Injector Port. Derivatized sugars can be sensitive to high temperatures and may degrade in the GC inlet.
-
Solution: Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation. Using a deactivated liner can also help minimize analyte breakdown.
-
-
Possible Cause 3: System Contamination. The harsh derivatizing agents and non-volatile byproducts can contaminate the GC system (syringe, liner, column), leading to active sites that adsorb the analyte.
-
Solution: Perform regular maintenance, including cleaning the syringe, changing the liner, and trimming the guard column (or the front of the analytical column).
-
Guide 3: Enzymatic Assays
Problem: Low or No Detectable Enzyme Activity
-
Possible Cause 1: Suboptimal Reaction Conditions. The activity of rutinosidase is highly dependent on pH and temperature.
-
Solution: Optimize the assay by testing a range of pH values (e.g., pH 3.0-7.0) and temperatures (e.g., 30-60°C) to find the optimal conditions for the specific enzyme being used.
-
-
Possible Cause 2: Enzyme Inhibition. Components within the complex sample matrix may be inhibiting the enzyme.
-
Solution: Perform a spike-and-recovery experiment by adding a known amount of this compound standard to a sample and a blank. If the recovery in the sample is significantly lower, it indicates inhibition. Diluting the sample or using a sample cleanup method like SPE may be necessary.
-
-
Possible Cause 3: Improper Enzyme Storage or Handling. The enzyme may have lost activity due to incorrect storage temperatures or repeated freeze-thaw cycles.
-
Solution: Always follow the manufacturer's instructions for enzyme storage and handling. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles.
-
Problem: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Inconsistent Sample Preparation. Variations in extraction efficiency or sample dilution can lead to variability in the final results.
-
Solution: Standardize the sample preparation protocol and ensure it is followed precisely for all samples. The use of an internal standard can help correct for variations.
-
-
Possible Cause 2: Interference with Detection Method. If quantifying a product like quercetin via spectrophotometry, other compounds in the sample may absorb at the same wavelength. Similarly, in colorimetric assays for reducing sugars, other reducing substances (like certain amino acids or flavonoids) can interfere.
-
Solution: Run a sample blank (a reaction mixture with the sample but without the enzyme) to measure the background signal. Subtract this background from the sample readings. If interference is severe, coupling the enzymatic reaction with a more selective detection method like HPLC is recommended.
-
Data Presentation & Experimental Protocols
Quantitative Data Summary Tables
Table 1: Typical Starting Parameters for HPLC-UV/MS Analysis of Rutin/Rutinose
| Parameter | Typical Setting | Notes |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Amide or HILIC columns are also effective for sugar analysis. |
| Mobile Phase | A: Water with 0.1% Formic or Acetic Acid B: Acetonitrile or Methanol | A gradient elution is typically used to separate multiple components. |
| Flow Rate | 0.8 - 1.0 mL/min | Adjust based on column dimensions and particle size. |
| Column Temp. | 25 - 40 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
| Injection Vol. | 5 - 20 µL | Avoid overloading the column, which can cause peak broadening. |
| Detection | PDA/UV at ~254 nm or ~356 nm (for Rutin) MS (ESI source, negative or positive ion mode) | Direct detection of this compound requires RI, ELSD, or MS. |
Table 2: Example GC-MS Method Parameters for Derivatized Sugars
| Parameter | Typical Setting | Notes |
| Derivatization | Silylation with BSTFA or MSTFA | Reaction is typically performed at 60-80°C for 30-60 min. |
| GC Column | DB-5 or similar non-polar column (e.g., 30-60m x 0.25mm) | A guard column is highly recommended to protect the analytical column. |
| Carrier Gas | Helium or Hydrogen at ~1-2 mL/min | |
| Injector Temp. | 250 - 280 °C | |
| Oven Program | Initial: 80-120°C, Ramp: 2-15°C/min, Final: 300-320°C | The program must be optimized to separate the specific sugars of interest. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | |
| MS Detector | Scan Mode (for identification) or SIM Mode (for quantification) |
Detailed Experimental Protocols
Protocol 1: General HPLC Method for Rutin Quantification (as a proxy for this compound release)
-
Standard Preparation: Prepare a stock solution of rutin standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5-100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: a. Weigh approximately 1 g of the powdered, dry sample into a flask. b. Extract with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication for 30-60 minutes. c. Centrifuge the extract at ~4000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Analysis: a. Equilibrate the HPLC system (C18 column) with the mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile). b. Inject 10 µL of each standard and sample. c. Monitor the eluent at a wavelength of 254 nm or 356 nm.
-
Quantification: a. Identify the rutin peak in the sample chromatograms by comparing its retention time with that of the standard. b. Generate a calibration curve by plotting the peak area versus the concentration of the standards. c. Calculate the concentration of rutin in the samples using the regression equation from the calibration curve.
Protocol 2: GC-MS Analysis of this compound via Silylation
-
Sample Preparation & Hydrolysis (if needed): a. If this compound is part of a glycoside (e.g., rutin), perform an acid or enzymatic hydrolysis to release the free sugar. b. Take a known volume of the sample extract containing the free sugars and evaporate it to complete dryness under a stream of nitrogen.
-
Derivatization: a. To the dry residue, add 100 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). b. Tightly cap the vial and heat at 70°C for 45 minutes to allow the reaction to complete. c. Cool the vial to room temperature before injection.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a temperature program optimized to separate the sugar derivatives (refer to Table 2). c. Acquire data in full scan mode to identify peaks based on their mass spectra and retention times compared to a derivatized this compound standard. d. For quantification, switch to Selected Ion Monitoring (SIM) mode using characteristic ions for the this compound derivative to enhance sensitivity.
-
Quantification: Create a calibration curve using a derivatized this compound standard and quantify the sample using an internal standard (e.g., sorbitol) to correct for variations in derivatization and injection.
Protocol 3: Enzymatic Assay for Rutinosidase Activity
-
Reagent Preparation: a. Prepare a substrate solution of rutin (e.g., 0.2 mg/mL) dissolved in a small amount of methanol and diluted in a suitable buffer (e.g., 50 mM sodium citrate, pH 4.0-5.0). b. Prepare the enzyme solution (e.g., rutinosidase) in the same buffer.
-
Enzymatic Reaction: a. In a microcentrifuge tube, combine 450 µL of the substrate solution with 50 µL of the enzyme solution. b. Incubate the reaction mixture at the optimal temperature (e.g., 37-45°C) for a defined period (e.g., 10-30 minutes). c. Stop the reaction by adding a quenching solvent, such as methanol or by heating.
-
Product Quantification (Quercetin): a. After stopping the reaction, centrifuge the mixture to pellet any precipitate. b. Analyze the supernatant using HPLC-UV (as described in Protocol 1, but using quercetin standards) to quantify the amount of quercetin released.
-
Activity Calculation: Define one unit of enzyme activity as the amount of enzyme that releases 1 µmol of product (quercetin) per minute under the specified assay conditions.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for the quantification of this compound in complex mixtures.
Caption: Logic diagram for troubleshooting common HPLC issues.
Caption: Workflow for the silylation derivatization of this compound for GC-MS analysis.
References
Troubleshooting low yield in chemical synthesis of rutinose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical and enzymatic synthesis of rutinose (6-O-α-L-rhamnopyranosyl-D-glucose).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound leading to low yields?
Low yields in the chemical synthesis of this compound can often be attributed to several factors:
-
Lack of Regioselectivity: Glucose has multiple hydroxyl groups, and achieving selective glycosylation at the primary C-6 hydroxyl group can be challenging without a proper protecting group strategy.
-
Poor Stereocontrol: The formation of the desired α-glycosidic linkage for the rhamnosyl moiety can be difficult to control, often resulting in a mixture of α and β anomers. 1,2-cis glycosylation, as required for α-rhamnosides, is inherently challenging.
-
Inefficient Glycosylation Conditions: The choice of glycosyl donor, acceptor, promoter, and solvent, as well as the reaction temperature, are critical for high yields.
-
Instability of Intermediates: Glycosyl halides or other activated donors can be unstable under reaction conditions, leading to decomposition.
-
Difficult Purification: Separating the desired this compound product from starting materials, byproducts, and stereoisomers can be complex and lead to significant product loss.
Q2: What are the common issues encountered in the enzymatic synthesis of this compound?
Enzymatic synthesis of this compound, while offering advantages in stereoselectivity, also presents challenges:
-
Low Equilibrium Yield: In reverse hydrolysis or transglycosylation reactions, the equilibrium may not favor product formation, leading to low yields (e.g., around 23% has been reported for reverse hydrolysis using α-L-rhamnosidase)[1].
-
Substrate/Product Inhibition: Some enzymes may be inhibited by high concentrations of the substrate (e.g., rhamnose) or the product (this compound), limiting the reaction rate and overall yield.
-
Low Substrate Solubility: Key substrates, such as rutin (a potential this compound donor), have very low water solubility, which can severely limit the reaction rate in aqueous media.
-
Hydrolysis of the Product: The enzyme may also catalyze the hydrolysis of the newly formed this compound, reducing the net yield.
-
Enzyme Stability: The enzyme may not be stable under the optimal reaction conditions (e.g., temperature, pH, presence of co-solvents).
Q3: How can I improve the stereoselectivity for the α-anomer of the rhamnosidic bond?
Achieving high α-selectivity in rhamnosylation is a common challenge. Here are some strategies:
-
Choice of Glycosyl Donor: Using a rhamnosyl donor without a participating group at the C-2 position (e.g., using a benzyl ether protecting group instead of an acetyl or benzoyl group) can favor the formation of the α-anomer.
-
Solvent Effects: Non-polar, non-participating solvents are often used to promote the formation of α-glycosides.
-
Promoter/Catalyst System: The choice of Lewis acid promoter can significantly influence the stereochemical outcome. Modern methods using specific catalysts can offer high α-selectivity.
-
Temperature Control: Running the reaction at low temperatures can sometimes improve selectivity.
Q4: What is the best way to purify synthesized this compound?
Purification of this compound can be challenging due to its high polarity and the presence of structurally similar impurities.
-
Chromatography: Flash column chromatography on silica gel is a common method for purifying protected this compound derivatives. For unprotected this compound, more polar stationary phases or specialized chromatography techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.
-
Recrystallization: If the synthesized this compound (or a protected intermediate) is crystalline, recrystallization can be an effective purification method.
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less suitable for large-scale purification.
Troubleshooting Guides
Low Yield in Chemical Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Complex mixture of products with low yield of desired disaccharide | Incomplete or incorrect protection of the glucose acceptor, leading to glycosylation at multiple hydroxyl groups. | 1. Verify the purity of the protected glucose acceptor by NMR and mass spectrometry. 2. Use a protecting group strategy that selectively exposes only the C-6 hydroxyl group. Common strategies involve the use of bulky groups like trityl or silyl ethers that preferentially react with the primary alcohol, or using di-acetonide protection of glucose. |
| Formation of a mixture of α and β anomers | Lack of stereocontrol during the glycosylation reaction. | 1. Ensure the rhamnosyl donor does not have a participating group at C-2 (e.g., use benzyl ethers instead of esters). 2. Optimize the solvent and promoter system. For instance, the Koenigs-Knorr reaction using silver carbonate can be influenced by the choice of solvent. 3. Consider modern glycosylation methods that offer better stereocontrol. |
| Reaction fails to proceed or proceeds very slowly | 1. Moisture in the reaction. 2. Inactive promoter/catalyst. 3. Poor reactivity of the donor or acceptor. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Use freshly opened or properly stored promoters. 3. Increase the reaction temperature or use a more reactive glycosyl donor (e.g., a trichloroacetimidate or a glycosyl fluoride). |
| Significant product loss during workup and purification | 1. Product is water-soluble (if deprotected). 2. Decomposition of the product on silica gel. 3. Co-elution of impurities. | 1. If the product is unprotected, perform extractions with a more polar solvent or use techniques like lyophilization to recover it from the aqueous phase. 2. Neutralize the silica gel with triethylamine before chromatography if the product is acid-sensitive. 3. Optimize the mobile phase for better separation or consider using a different stationary phase. |
Low Yield in Enzymatic Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of substrates to this compound | 1. Unfavorable reaction equilibrium. 2. Enzyme inhibition by substrate or product. | 1. Increase the concentration of one of the substrates (e.g., rhamnose in a reverse hydrolysis reaction) to shift the equilibrium. 2. Consider in-situ product removal to alleviate product inhibition. 3. If using a transglycosylation approach, choose a donor that makes the reaction more thermodynamically favorable. |
| Reaction stops prematurely | 1. Enzyme denaturation or inactivation. 2. Substrate precipitation. | 1. Optimize the reaction temperature and pH for enzyme stability. 2. For substrates with low solubility like rutin, consider using a "solid-state biocatalysis" approach where the substrate is in suspension. This has been shown to be effective for producing quercetin with this compound as a byproduct. 3. The use of co-solvents like acetonitrile (around 5%) has been reported to improve solubility, but their concentration must be optimized to avoid enzyme inactivation[1]. |
| Formation of undesired byproducts | The enzyme has side activities, such as hydrolyzing the product or forming other glycosidic linkages. | 1. Screen different enzymes to find one with higher specificity for the desired reaction. 2. Optimize the reaction time to maximize the yield of the desired product before significant byproduct formation occurs. 3. Consider using an immobilized enzyme, which can sometimes alter the enzyme's activity profile and improve stability. |
Quantitative Data Summary
Table 1: Comparison of Enzymatic this compound Synthesis Methods
| Method | Enzyme | Substrates | Key Conditions | Max. Yield | Reference |
| Reverse Hydrolysis | α-L-rhamnosidase (Aspergillus niger) | L-rhamnose, D-glucose | 69% total sugar, 5% acetonitrile | 23% | [1] |
| Transglycosylation | 6-O-α-rhamnosyl-β-glucosidase (Acremonium sp.) | Hesperidin (donor), Hydroquinone (acceptor) | pH 5.0, 30°C, 5% co-solvent | 38% (of 4-hydroxyphenyl-β-rutinoside) | This method produces a rutinoside, not free this compound. |
| Rutin Hydrolysis (byproduct) | Rutinosidase (Aspergillus niger) | Rutin | "Solid-state biocatalysis" with high rutin concentration (up to 300 g/L) | High yield of quercetin, with this compound as a valuable byproduct. |
Table 2: General Conditions for Chemical Synthesis of Disaccharides (Illustrative)
| Reaction Type | Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Typical Temperature |
| Koenigs-Knorr | Acetobromorhamnose | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose | Silver carbonate or silver triflate | Dichloromethane, Toluene | -20°C to room temperature |
| Trichloroacetimidate | Rhamnosyl trichloroacetimidate | Protected glucose with free 6-OH | TMSOTf, BF₃·OEt₂ | Dichloromethane, Diethyl ether | -78°C to 0°C |
| Thioglycoside | Rhamnosyl thioglycoside | Protected glucose with free 6-OH | NIS/TfOH, DMTST | Dichloromethane, Toluene | -60°C to 0°C |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Reverse Hydrolysis (Based on Martearena et al., 2008)
-
Substrate Preparation: Prepare a concentrated aqueous solution containing L-rhamnose and D-glucose. A total sugar concentration of up to 69% (w/v) can be used.
-
Reaction Setup: Add acetonitrile as a co-solvent to a final concentration of 5% (v/v) to aid in solubility.
-
Enzyme Addition: Add α-L-rhamnosidase from Aspergillus niger to the substrate mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme (e.g., 50-60°C, pH 4.5-5.5) with gentle agitation.
-
Monitoring: Monitor the formation of this compound over time using HPLC.
-
Termination and Purification: Once the maximum yield is reached, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes). The resulting mixture can be purified by chromatographic methods to isolate this compound.
Protocol 2: General Workflow for Chemical Synthesis of this compound
-
Preparation of the Glucose Acceptor:
-
Start with a commercially available glucose derivative, for example, methyl α-D-glucopyranoside.
-
Protect the C-1, C-2, C-3, and C-4 hydroxyl groups, leaving the C-6 primary hydroxyl group free. A common strategy is to first protect the 4 and 6 positions as a benzylidene acetal, then protect the 2 and 3 positions (e.g., as benzyl ethers), and finally regioselectively open the benzylidene acetal to free the 6-OH group.
-
-
Preparation of the Rhamnose Donor:
-
Protect the hydroxyl groups of L-rhamnose, for example, as acetyl or benzoyl esters for a Koenigs-Knorr reaction, or as benzyl ethers for other methods.
-
Introduce a suitable leaving group at the anomeric position. For a Koenigs-Knorr reaction, this would be a bromide (e.g., by reacting the per-acetylated rhamnose with HBr in acetic acid).
-
-
Glycosylation Reaction:
-
Dissolve the protected glucose acceptor and rhamnose donor in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to the appropriate temperature (e.g., -20°C).
-
Add the promoter (e.g., silver carbonate) and allow the reaction to proceed. Monitor the reaction progress by TLC.
-
-
Workup and Purification of Protected this compound:
-
Upon completion, quench the reaction and filter off any insoluble salts.
-
Wash the organic layer with aqueous solutions to remove residual reagents.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection:
-
Remove all protecting groups to obtain the final this compound product. For example, acetyl groups can be removed by Zemplén deacetylation (catalytic sodium methoxide in methanol), and benzyl groups can be removed by catalytic hydrogenation (H₂, Pd/C).
-
-
Final Purification: Purify the deprotected this compound, if necessary, using techniques suitable for polar molecules, such as HILIC or recrystallization.
Visualizations
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Workflow for enzymatic synthesis of this compound.
Caption: General workflow for chemical synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Rutinose Glycosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for rutinose glycosylation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing enzymatic this compound glycosylation?
A1: Several key parameters significantly influence the efficiency and yield of enzymatic this compound glycosylation. These include the choice of enzyme, the ratio of glycosyl donor to acceptor, pH, temperature, reaction time, and the use of co-solvents.[1][2]
Q2: What are common challenges encountered in chemical this compound glycosylation?
A2: Chemical glycosylation reactions are often challenging due to several factors. These include achieving high stereoselectivity (formation of either α- or β-glycosidic linkages), low reaction yields, the need for multiple protection and deprotection steps for hydroxyl groups, and the potential for side reactions.[][4] The stability of the flavonoid aglycone under the reaction conditions is also a critical consideration, as some flavonoids can be degraded during the process.[5]
Q3: How can I improve the solubility of rutin for glycosylation reactions?
A3: Rutin has poor solubility in water, which can limit reaction efficiency. To enhance solubility, co-solvents such as acetonitrile or dimethyl sulfoxide (DMSO) can be added to the reaction mixture. The use of a co-solvent can significantly improve the substrate concentration and, consequently, the overall product yield.
Q4: What types of enzymes are typically used for this compound glycosylation?
A4: Enzymes such as cyclodextrin glucanotransferases (CGTases) and specific diglycosidases like 6-O-α-rhamnosyl-β-glucosidase are commonly employed for this compound glycosylation. These enzymes can catalyze the transfer of a glucose or this compound moiety to an acceptor molecule. Retaining glycosidases are also utilized for their ability to perform transglycosylation reactions.
Q5: What is the difference between a glycosyl donor and a glycosyl acceptor?
A5: In a glycosylation reaction, the glycosyl donor is the molecule that provides the sugar moiety (in this case, this compound or a part of it). The glycosyl acceptor is the molecule to which the sugar is transferred, forming a new glycosidic bond. For example, in the transglycosylation of this compound to a phenolic compound, a rutinosylated flavonoid like hesperidin can act as the donor, and the phenolic compound is the acceptor.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the optimal pH for your specific enzyme. For example, CGTase from Geobacillus sp. shows optimal activity at pH 9.2 for rutin polyglucosylation. For the transglycosylation of this compound to phenolic compounds using a diglycosidase from Acremonium sp., a pH of 5.0 was found to be optimal. Test a range of pH values to determine the best condition for your system. |
| Incorrect Temperature | Temperature significantly affects enzyme activity and stability. The optimal temperature for rutin polyglucosylation with CGTase is 60°C. For this compound transglycosylation with a diglycosidase, 30°C was found to be optimal. Excessively high temperatures can lead to enzyme denaturation, while low temperatures can result in sluggish reaction rates. |
| Poor Substrate Solubility | As mentioned in the FAQs, low solubility of rutin or the acceptor can limit the reaction. Try adding a co-solvent like acetonitrile (e.g., 20% v/v) to improve solubility. |
| Inactive Enzyme | Ensure the enzyme is active. Check the storage conditions and expiration date. Perform an activity assay using a standard substrate to confirm its functionality. |
| Inappropriate Donor/Acceptor Ratio | The molar ratio of the glycosyl donor to the acceptor is crucial. Systematically vary the concentration of the acceptor to find the optimal ratio that maximizes product yield. |
Issue 2: Poor Stereoselectivity (in Chemical Glycosylation)
| Possible Cause | Troubleshooting Step |
| Lack of Neighboring Group Participation | The protecting group at the C-2 position of the glycosyl donor can influence the stereochemical outcome. A "participating" group (e.g., an acyl group) typically leads to the formation of a 1,2-trans glycoside (β-glycoside for glucose). A "non-participating" group (e.g., a benzyl ether) often results in a mixture of anomers or favors the 1,2-cis product (α-glycoside). |
| Reaction Solvent | The choice of solvent can impact the α:β ratio of the products. Experiment with different solvents to modulate the stereoselectivity. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable product. |
Issue 3: Formation of By-products
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Glycosyl Donor | In enzymatic reactions, water can compete with the acceptor molecule, leading to hydrolysis of the donor. Increasing the acceptor concentration can favor the transglycosylation reaction over hydrolysis. |
| Side Reactions of the Aglycone | The flavonoid aglycone may be unstable under the reaction conditions, especially at alkaline pH. Consider performing the reaction at a lower pH if the enzyme is active under those conditions, or use a different synthesis strategy where glycosylation is the final step. |
| Decomposition of Reactants at High Temperatures | Inappropriately high temperatures can cause side reactions and reduce the efficiency of the main reaction. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize degradation. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Enzymatic Polyglucosylation of Rutin
| Parameter | Optimal Value | Reference |
| Enzyme Source | Cyclodextrin Glucanotransferase (CGTase) from Geobacillus sp. | |
| Rutin Concentration | 6 mg/mL (10 mM) | |
| Glucosyl Donor | 30 mg/mL Soluble Starch | |
| Co-solvent | 20% (v/v) Acetonitrile | |
| pH | 9.2 (10 mM sodium carbonate buffer) | |
| Enzyme Concentration | 3.3 U/mL | |
| Temperature | 60 °C | |
| Conversion Yield | 60% |
Table 2: Optimized Conditions for Enzymatic Transglycosylation of this compound to Hydroquinone
| Parameter | Optimal Value | Reference |
| Enzyme Source | 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697 | |
| Glycosyl Donor | Hesperidin | |
| Glycosyl Acceptor | 36 mM Hydroquinone | |
| Co-solvent | 5% (v/v) | |
| pH | 5.0 (50 mM sodium citrate buffer) | |
| Temperature | 30 °C | |
| Reaction Time | 2 hours | |
| Product Yield | 38% (4-hydroxyphenyl-β-rutinoside) |
Experimental Protocols
Protocol 1: Enzymatic Polyglucosylation of Rutin using CGTase
-
Reaction Mixture Preparation:
-
Dissolve 6 mg of rutin and 30 mg of partially hydrolyzed starch in 1 mL of 10 mM sodium carbonate buffer (pH 9.2).
-
Add acetonitrile to a final concentration of 20% (v/v).
-
-
Enzyme Addition:
-
Add partially purified CGTase from Geobacillus sp. to a final activity of 3.3 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 60°C with orbital shaking (900 rpm).
-
-
Sampling and Analysis:
-
Withdraw aliquots at desired time intervals.
-
Inactivate the enzyme by adding an equal volume of acetonitrile.
-
Filter the sample through a 0.45 μm nylon filter before HPLC analysis.
-
Protocol 2: Enzymatic Transglycosylation of this compound to a Phenolic Acceptor
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the glycosyl donor (e.g., hesperidin), the phenolic acceptor (e.g., 36 mM hydroquinone), and a co-solvent (5% v/v) in a 50 mM sodium citrate buffer (pH 5.0).
-
-
Enzyme Addition:
-
Add the 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C for 2 hours.
-
-
Analysis:
-
Monitor the formation of the glycosylated product using analytical techniques such as HPLC.
-
Visualizations
Caption: General workflow for enzymatic this compound glycosylation.
Caption: Troubleshooting logic for low product yield in glycosylation.
References
Technical Support Center: Overcoming Rutin Solubility for Rutinose Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic production of rutinose from rutin. The information addresses common challenges related to rutin's poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is rutin solubility a critical issue in this compound production?
Rutin exhibits poor solubility in aqueous solutions, which are the typical media for enzymatic reactions.[1] This low solubility limits the substrate concentration, thereby reducing the efficiency and yield of the enzymatic conversion to this compound. Effective solubilization of rutin is crucial for optimizing reaction kinetics and making the production process economically viable.
Q2: What are the common solvents for dissolving rutin?
Rutin's solubility varies significantly depending on the solvent. It is sparingly soluble in water but shows higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] For enzymatic reactions, which are often performed in aqueous buffers, a common approach is to first dissolve rutin in a minimal amount of an organic solvent like DMSO and then dilute it into the aqueous reaction buffer.[2] However, the presence of organic solvents can impact enzyme stability and activity.
Q3: How does pH affect the solubility of rutin?
The pH of the aqueous medium plays a significant role in rutin's solubility. Rutin's solubility is generally higher in alkaline conditions compared to acidic or neutral environments.[3] One study found that rutin has its highest solubility in phosphate buffer at pH 6.8 compared to HCl buffer at pH 1.2 and acetate buffer at pH 4.6.[3] Adjusting the pH can be a simple method to enhance rutin concentration in the reaction mixture, but it must be compatible with the optimal pH for the enzyme being used.
Q4: What are Deep Eutectic Solvents (DESs) and how can they help?
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than that of the individual components. Many DESs are considered "green" solvents due to their low toxicity and biodegradability. They have shown excellent potential for dissolving poorly soluble compounds like rutin. For instance, choline chloride-based DESs, such as those combined with citric acid or lactic acid, have been effective in solubilizing rutin.
Q5: Can cyclodextrins be used to improve rutin solubility?
Yes, cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like rutin within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to significantly increase the solubility of rutin. The formation of a rutin-cyclodextrin inclusion complex can provide a higher concentration of soluble rutin for the enzymatic reaction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low this compound Yield | Poor Rutin Solubility: Insufficient dissolved rutin in the reaction medium. | 1. Optimize Solvent System: If using an organic co-solvent like DMSO, ensure the final concentration does not inhibit the enzyme. A 1:5 ratio of DMF to PBS (pH 7.2) has been used, achieving a rutin solubility of approximately 0.16 mg/mL. 2. Adjust pH: Test the enzyme's activity and stability at a slightly more alkaline pH where rutin solubility is higher, if the enzyme tolerates it. 3. Utilize Deep Eutectic Solvents (DES): Consider using a biocompatible DES as the reaction medium. Choline chloride-based DES have shown high rutin solubility. 4. Employ Cyclodextrins: Prepare a rutin-cyclodextrin inclusion complex to increase the aqueous solubility of rutin before adding it to the reaction. |
| Enzyme Inactivation or Inhibition: Components of the reaction mixture may be affecting the enzyme. | 1. Check Co-solvent Tolerance: Verify the enzyme's tolerance to the organic solvent used to dissolve rutin. 2. Buffer Compatibility: Ensure the chosen buffer system and pH are optimal for the specific rutinosidase enzyme. | |
| Rutin Precipitation During Reaction | Supersaturation: The initial concentration of dissolved rutin exceeds its solubility limit under the reaction conditions. | 1. "Solid-State" Biocatalysis: Operate the reaction as a suspension where the enzyme acts on the dissolved fraction of rutin, and more rutin dissolves as the soluble portion is converted. This has been successfully demonstrated with rutin concentrations up to 300 g/L. 2. Controlled Substrate Addition: Gradually feed a concentrated rutin solution (in a suitable solvent) to the reaction to maintain a subsaturated concentration. |
| Difficulty in Preparing a Concentrated Rutin Stock Solution | Inappropriate Solvent: The chosen solvent has a low capacity for dissolving rutin. | 1. Switch to High-Capacity Solvents: Use DMSO or DMF for preparing concentrated stock solutions. Rutin solubility is approximately 25 mg/mL in DMSO and 30 mg/mL in DMF. 2. Gentle Heating: Gently warm the solvent to aid in the dissolution of rutin, but be cautious of potential degradation at high temperatures. |
| Slow Reaction Rate | Limited Substrate Availability: Even if fully dissolved, the maximum achievable rutin concentration may be rate-limiting. | 1. Ultrasound-Assisted Enzymatic Hydrolysis: Apply ultrasonication to the reaction mixture. This can enhance mass transfer and may increase the apparent enzyme activity by improving the interaction between the enzyme and substrate. 2. Microwave-Assisted Enzymatic Hydrolysis: The use of microwave irradiation can accelerate the enzymatic reaction, though careful control of temperature is necessary to prevent enzyme denaturation. |
Data Presentation
Table 1: Solubility of Rutin in Various Solvents
| Solvent System | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | ~0.125 mg/mL (125 mg/L) | |
| HCl Buffer (pH 1.2) | Ambient | Lowest among tested buffers | |
| Acetate Buffer (pH 4.6) | Ambient | Higher than in HCl buffer | |
| Phosphate Buffer (pH 6.8) | Ambient | Highest among tested buffers | |
| Dimethyl Sulfoxide (DMSO) | Ambient | ~25 mg/mL | |
| Dimethylformamide (DMF) | Ambient | ~30 mg/mL | |
| 1:5 DMF:PBS (pH 7.2) | Ambient | ~0.16 mg/mL | |
| Acetonitrile | 20 | ~0.50 mmol/L | |
| Acetone | 20 | < 5.40 mmol/L | |
| tert-Amyl Alcohol | 20 | ~60 mmol/L | |
| Choline Chloride:Triethylene Glycol (1:4 molar ratio, 18.1% water) | 70 | High (Extraction yield of 279.8 mg/g from source) |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound using a "Solid-State" Biocatalysis Approach
This protocol is adapted from a method for producing quercetin and this compound from a high concentration of rutin, where the substrate is mostly in suspension.
Materials:
-
Rutin
-
Recombinant rutinosidase from Aspergillus niger (crude or purified)
-
Glycine buffer (0.2 M)
-
Deionized water
Procedure:
-
Prepare the enzyme solution by diluting the rutinosidase in 0.2 M glycine buffer to the desired activity (e.g., 0.2 U/mL).
-
Adjust the pH of the enzyme solution to the optimal pH for the enzyme (e.g., pH 3.5).
-
Suspend rutin powder directly into the buffered enzyme solution to achieve a high concentration (e.g., 200 g/L).
-
Incubate the suspension at the optimal temperature for the enzyme (e.g., 40°C) with vigorous shaking (e.g., 750 rpm) to ensure the mixture remains homogenous.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for the disappearance of rutin and the formation of this compound and quercetin using HPLC.
-
Once the reaction is complete, stop the reaction by heating the mixture (e.g., 99°C for 5 minutes).
-
Separate the precipitated quercetin by filtration or centrifugation. The this compound will be in the aqueous filtrate.
Protocol 2: Preparation of a Rutin-Cyclodextrin Inclusion Complex for Enhanced Solubility
This protocol describes the preparation of a rutin-β-cyclodextrin inclusion complex using the freeze-drying method.
Materials:
-
Rutin
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve an appropriate amount of rutin in a minimal volume of ethanol.
-
In a separate container, dissolve the cyclodextrin (e.g., in a 1:1 molar ratio with rutin) in distilled water.
-
While stirring the aqueous cyclodextrin solution, slowly add the ethanolic rutin solution.
-
Continue to stir the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.
-
Freeze the resulting solution and then lyophilize (freeze-dry) it to obtain a solid powder of the rutin-cyclodextrin inclusion complex.
-
The powdered complex can then be dissolved in an aqueous buffer for the enzymatic reaction.
Protocol 3: Preparation of a Deep Eutectic Solvent (DES) for Rutin Solubilization
This protocol describes the preparation of a choline chloride-based DES.
Materials:
-
Choline chloride (HBA)
-
Citric acid (HBD)
Procedure:
-
Mix choline chloride and citric acid in a specific molar ratio (e.g., 1:1) in a sealed flask.
-
Heat the mixture while stirring at a moderate temperature (e.g., 80-100°C) until a clear, homogenous liquid is formed.
-
Allow the DES to cool to room temperature. It should remain in a liquid state.
-
This DES can then be used as a solvent for the enzymatic hydrolysis of rutin. The addition of a small percentage of water may be necessary to reduce viscosity and improve enzyme activity.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Enzymatic hydrolysis of rutin by rutinosidase.
References
Minimizing by-product formation in rutinose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during rutinose synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| RUT-001 | Low Yield of this compound | 1. Suboptimal Reaction Conditions: Incorrect pH or temperature can reduce enzyme efficiency. 2. Enzyme Inactivation: Prolonged reaction times or harsh conditions can lead to enzyme denaturation.[1] 3. Incomplete Hydrolysis: Insufficient enzyme concentration or reaction time.[2] | 1. Optimize Reaction Parameters: Adjust pH and temperature to the enzyme's optimum (see Table 1). For example, recombinant rutinosidase from Aspergillus niger has a temperature optimum of 50°C and a pH optimum of 3.5.[1][2] 2. Limit Reaction Time: Monitor the reaction and stop it once the substrate is consumed to prevent enzyme degradation.[2] 3. Increase Enzyme Concentration: Empirically determine the optimal enzyme-to-substrate ratio. |
| RUT-002 | Presence of Monosaccharides (Glucose and Rhamnose) in the Final Product | 1. Contaminating Enzyme Activities: Crude enzyme preparations may contain α-L-rhamnosidases and β-D-glucosidases that degrade this compound. 2. Over-hydrolysis: Excessive reaction time can lead to the breakdown of the desired product. | 1. Use a Highly Specific Enzyme: Employ a recombinant rutinosidase with minimal contaminating activities. 2. Optimize pH: Adjust the reaction pH to favor rutinosidase activity while minimizing the activity of contaminating enzymes. For some commercial preparations, a higher pH (e.g., pH 8) can increase the ratio of diglycosidase to α-rhamnosidase activity. 3. Control Reaction Time: Monitor the reaction progress by HPLC or TLC and stop it upon completion. |
| RUT-003 | Formation of Unknown Impurities | 1. Substrate Degradation: High temperatures can lead to the thermal degradation of rutin or the aglycone. 2. Side Reactions in Reverse Hydrolysis: In synthesis from monosaccharides, other disaccharides can be formed as minor products. | 1. Maintain Optimal Temperature: Avoid excessive temperatures during the reaction and work-up. A temperature of around 40°C is often a good compromise between activity and stability for A. niger rutinosidase. 2. Purification: Employ chromatographic techniques to separate this compound from other structurally similar by-products. |
| RUT-004 | Incomplete Substrate (Rutin/Hesperidin) Conversion | 1. Poor Substrate Solubility: Rutin and hesperidin have low water solubility, which can limit the reaction rate. 2. Enzyme Instability: The enzyme may lose activity over the course of the reaction, especially at suboptimal pH. | 1. Use a "Solid-State Biocatalysis" Approach: Working with a high concentration of substrate suspension can be effective. 2. Incorporate Co-solvents: The use of DMSO (e.g., 25%) can fully dissolve the substrate and improve reaction efficiency, though it may require an additional purification step. 3. Ensure Enzyme Stability: Operate at a pH where the enzyme exhibits high stability. For recombinant rutinosidase from P. pastoris, production at pH 5.0 resulted in the most stable enzyme. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for enzymatic this compound synthesis?
A1: The most prevalent method is the hydrolysis of the flavonoid glycoside rutin (quercetin-3-O-rutinoside) using a specific rutinosidase enzyme. This reaction cleaves the bond between quercetin (the aglycone) and this compound, releasing the disaccharide. A similar approach uses hesperidin as a substrate with a suitable diglycosidase.
Q2: What are the primary by-products to be concerned about in enzymatic this compound synthesis?
A2: The primary by-products are the monosaccharides L-rhamnose and D-glucose. These are formed by the enzymatic degradation of the desired product, this compound. This is often due to the presence of contaminating α-L-rhamnosidase and β-D-glucosidase activities in the enzyme preparation.
Q3: How can I prevent the degradation of this compound into monosaccharides?
A3: To prevent this compound degradation, it is recommended to use a highly specific recombinant rutinosidase that lacks contaminating glycosidase activities. Alternatively, you can optimize the reaction conditions, such as pH, to inhibit the activity of these contaminating enzymes while maintaining the activity of the desired rutinosidase. Careful monitoring of the reaction and stopping it once the substrate is consumed also helps to minimize product degradation.
Q4: My enzyme preparation is a crude extract. How can I minimize by-product formation?
A4: With a crude enzyme extract, it's crucial to characterize the side activities at different pH values. You may find a pH at which the desired diglycosidase activity is high, while the activity of contaminating monosaccharidases (like α-rhamnosidase) is low. Additionally, using a "solid-state biocatalysis" approach with a high concentration of insoluble substrate can sometimes protect the enzyme and improve yields.
Q5: What is a suitable method for purifying this compound from the reaction mixture?
A5: A common purification strategy involves first removing the insoluble aglycone (e.g., quercetin) by filtration or centrifugation. The aqueous filtrate containing this compound can then be further purified. A subsequent liquid-liquid extraction can be used to remove any remaining aglycone. Finally, treatment with activated carbon can help to decolorize the solution and remove other impurities, followed by crystallization or chromatographic methods to obtain pure this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing this compound synthesis.
Table 1: Optimal Reaction Conditions for Rutinosidase from Aspergillus niger
| Parameter | Optimal Value | Notes | Source(s) |
| pH | 3.5 | Activity is significantly lower at pH < 2.5 and > 5.0. | |
| Temperature | 50°C | The enzyme loses activity at temperatures exceeding 55°C. A compromise of 40°C is often used for better stability. | |
| Substrate (Rutin) Concentration | Up to 300 g/L | High concentrations are achievable with the "solid-state biocatalysis" method. |
Table 2: Comparison of Rutinosidase Performance from Different Sources
| Enzyme Source | Substrate | Key Findings | Yield | Source(s) |
| Aspergillus niger (Recombinant) | Rutin | Highly specific, minimizing this compound degradation. | Quantitative conversion of rutin. | |
| Penicillium multicolor (Aromase™ H2) | Hesperidin | pH 8 maximizes the diglycosidase to α-rhamnosidase activity ratio. | 90% conversion to this compound after 3.5 hours. | |
| Aspergillus oryzae | Rutin | High catalytic activity towards rutin. | Not specified. | |
| Fusarium moniliforme | Rutin | Crude enzyme solution can be used effectively. | 74% yield of this compound. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from Rutin using Recombinant Rutinosidase
This protocol is based on the "solid-state biocatalysis" method.
Materials:
-
Rutin
-
Recombinant rutinosidase from Aspergillus niger (e.g., expressed in Pichia pastoris)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Enzyme Preparation: If using a crude enzyme solution from a fermenter, adjust the activity to approximately 0.2 U/mL with deionized water.
-
pH Adjustment: Adjust the pH of the enzyme solution to 3.5 using phosphoric acid.
-
Substrate Suspension: Suspend rutin in the buffered enzyme solution at a concentration of 200 g/L.
-
Incubation: Incubate the reaction mixture at 40°C with vigorous shaking (e.g., 750 rpm) for up to 24 hours.
-
Reaction Monitoring: Monitor the consumption of rutin using HPLC.
-
Reaction Termination: Once rutin is completely consumed, stop the reaction by heating the mixture to 99°C for 5 minutes.
-
Product Separation: Separate the precipitated quercetin by centrifugation (e.g., 5000 x g for 10 minutes) or filtration. The supernatant contains the soluble this compound.
-
Purification: The this compound in the filtrate can be further purified by treatment with activated carbon and subsequent crystallization.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase:
-
Solvent A: 5% acetonitrile, 0.1% formic acid in water
-
Solvent B: 80% acetonitrile, 0.1% formic acid in water
Gradient Program:
-
0-3 min: 7-25% B
-
3-5 min: 30% B
-
5-7.5 min: 7% B
Flow Rate: 1.5 mL/min Detection Wavelength: 360 nm Retention Times: Rutin (~2.4 min), Quercetin (~4.0 min)
Visualizations
References
Technical Support Center: Method Development for Separating Rutinose from Monosaccharides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing methods for the separation of rutinose from monosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound from monosaccharides?
A1: The primary methods for separating this compound, a disaccharide, from monosaccharides include chromatographic techniques, enzymatic hydrolysis followed by purification, and crystallization. Chromatographic methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) and activated carbon chromatography are widely used. Enzymatic hydrolysis of rutin yields this compound, which can then be purified. Crystallization is often employed as a final purification step to obtain high-purity this compound.
Q2: Which chromatographic method is best suited for separating this compound and monosaccharides?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like sugars. It offers excellent selectivity for separating monosaccharides, disaccharides, and even isomers. Activated carbon chromatography is another robust method, often used for purification by taking advantage of the differential adsorption of sugars. The choice between these methods will depend on the specific sample matrix, required purity, and available equipment.
Q3: Can enzymatic hydrolysis be used to produce pure this compound?
A3: Enzymatic hydrolysis of rutin using a specific rutinosidase can yield this compound and quercetin. However, the crude enzyme preparation may contain other glycosidases, such as α-L-rhamnosidase, which can further break down this compound into its constituent monosaccharides (rhamnose and glucose). Therefore, it is crucial to use a rutinosidase preparation that is free from these contaminating enzymes or to optimize reaction conditions to favor the production of this compound. Subsequent purification steps are necessary to separate this compound from the reaction mixture.
Q4: What is the role of crystallization in this compound purification?
A4: Crystallization is a powerful technique for purifying this compound to a high degree. It is typically used after initial separation methods like chromatography or enzymatic hydrolysis to remove residual impurities and isolate this compound in a solid, crystalline form. The process relies on the principle of differential solubility of this compound and impurities in a given solvent system.
Troubleshooting Guides
Hydrophilic Interaction Liquid Chromatography (HILIC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate sample solvent. 2. Column contamination. 3. Secondary interactions with the stationary phase. 4. Column packing issues. | 1. Dissolve the sample in a solvent with a similar or weaker elution strength than the initial mobile phase. Ideally, the organic content of the sample solvent should be high. 2. Flush the column with a strong solvent (e.g., high water content) to remove strongly retained contaminants. 3. Adjust the mobile phase pH or buffer concentration to minimize ionic interactions. 4. If the problem persists, consider replacing the column. |
| Inconsistent Retention Times | 1. Insufficient column equilibration between runs. 2. Fluctuation in mobile phase composition. 3. Temperature variations. 4. Changes in mobile phase pH. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a constant temperature. 4. Use a buffered mobile phase to maintain a stable pH. |
| Low Resolution Between this compound and Monosaccharide Peaks | 1. Mobile phase composition is not optimal. 2. Inappropriate stationary phase. 3. Flow rate is too high. | 1. Decrease the water content in the mobile phase to increase retention and improve separation. Adjust the buffer concentration and pH. 2. Select a HILIC column with a different stationary phase chemistry (e.g., amide, diol) to alter selectivity. 3. Reduce the flow rate to allow for better partitioning and improved resolution. |
Activated Carbon Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of this compound and Monosaccharides | 1. Inappropriate elution solvent. 2. Column overloading. 3. Flow rate is too fast. | 1. Use a gradient elution with increasing concentrations of a polar organic solvent (e.g., ethanol in water). Monosaccharides will typically elute at lower ethanol concentrations than this compound. 2. Reduce the amount of sample loaded onto the column. 3. Decrease the flow rate to allow for better separation. |
| Low Recovery of this compound | 1. Irreversible adsorption of this compound to the activated carbon. 2. Insufficient elution strength. | 1. Test different types of activated carbon to find one with optimal adsorption/desorption characteristics for this compound. 2. Increase the concentration of the organic solvent in the elution buffer or try a stronger eluting solvent. |
| Contamination of this compound Fraction with Pigments or Other Impurities | 1. Inadequate pre-treatment of the sample. 2. Insufficient washing of the column before elution. | 1. Pre-treat the sample to remove pigments and other non-sugar impurities before loading onto the column. 2. Wash the column thoroughly with water or a very low concentration of organic solvent after sample loading to remove weakly bound impurities. |
Enzymatic Hydrolysis of Rutin
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete hydrolysis of rutin. 2. Further hydrolysis of this compound into monosaccharides. 3. Enzyme inhibition. | 1. Optimize reaction time, temperature, and pH for the rutinosidase. 2. Use a rutinosidase preparation free of contaminating glycosidases or adjust the pH to a value where the activity of contaminating enzymes is minimized. 3. Ensure the reaction buffer does not contain any known inhibitors of the enzyme. |
| Presence of Monosaccharides in the Final Product | 1. Contaminating glycosidase activity in the enzyme preparation. 2. Acid hydrolysis of this compound during downstream processing. | 1. Purify the rutinosidase to remove other glycosidases or use a commercially available enzyme with high specificity. 2. Maintain a neutral pH during subsequent purification steps to prevent acid-catalyzed hydrolysis. |
| Difficulty in Separating this compound from Quercetin | 1. Quercetin precipitation complicates downstream processing. | 1. After the reaction, quercetin can be largely removed by filtration due to its low solubility in aqueous solutions. The remaining soluble portion can be removed by subsequent chromatographic steps. |
Data Presentation
Table 1: Comparison of Separation Techniques for this compound and Monosaccharides
| Technique | Principle | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| HILIC | Partitioning between a polar stationary phase and a less polar mobile phase. | High resolution and selectivity for sugars; compatible with mass spectrometry. | Requires careful method development and column equilibration; sensitive to mobile phase composition. | >95% | 85-95% |
| Activated Carbon Chromatography | Adsorption based on hydrophobicity and size. | High capacity; cost-effective; can remove pigments and other impurities. | Can have lower resolution than HILIC; potential for irreversible adsorption. | 80-95% | 70-90% |
| Enzymatic Hydrolysis & Purification | Specific enzymatic cleavage of rutin to yield this compound. | High specificity for this compound production. | Requires a specific and pure enzyme; downstream purification is necessary. | >98% (after purification) | Variable, depends on enzyme efficiency and purification steps. |
Experimental Protocols
Protocol 1: HILIC Separation of this compound and Monosaccharides
-
Column: Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 90% Acetonitrile, 10% Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient Program:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 100% B
-
25-30 min: 100% B
-
30.1-40 min: Return to 100% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector.
-
Sample Preparation: Dissolve the sugar mixture in the initial mobile phase (90% Acetonitrile).
Protocol 2: Activated Carbon Chromatography for this compound Purification
-
Column Packing: Prepare a slurry of activated carbon in water and pack it into a glass column.
-
Equilibration: Wash the column with at least 5 column volumes of deionized water.
-
Sample Loading: Dissolve the crude this compound mixture (containing monosaccharides) in a minimal amount of water and load it onto the column.
-
Washing: Wash the column with 2-3 column volumes of deionized water to remove any unbound impurities.
-
Elution:
-
Elute monosaccharides with a 5-10% ethanol-water solution.
-
Elute this compound with a 15-25% ethanol-water solution.
-
-
Fraction Collection: Collect fractions and analyze them for sugar content using TLC or HPLC.
-
Regeneration: The column can be regenerated by washing with a high concentration of ethanol followed by water.
Protocol 3: Enzymatic Production of this compound from Rutin
-
Enzyme: Use a purified rutinosidase or a commercial preparation with low contaminating glycosidase activity.
-
Substrate: Prepare a suspension of rutin (e.g., 10 g/L) in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 4.0-5.0).
-
Reaction: Add the rutinosidase to the rutin suspension and incubate at the optimal temperature for the enzyme (e.g., 40-50 °C) with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC for the disappearance of rutin and the appearance of this compound and quercetin.
-
Termination: Stop the reaction by heating the mixture to 100 °C for 10 minutes to denature the enzyme.
-
Initial Purification: Cool the mixture and filter to remove the precipitated quercetin. The filtrate contains this compound and other soluble components.
-
Further Purification: The this compound in the filtrate can be further purified using activated carbon chromatography (Protocol 2) or HILIC.
Visualizations
Caption: Workflow for enzymatic production and purification of this compound.
Technical Support Center: Efficient Rutinose Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of rutinose extraction from natural sources, primarily through the enzymatic hydrolysis of rutin.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for extracting this compound?
A1: The most prevalent and efficient method for obtaining this compound is through the enzymatic hydrolysis of rutin, a flavonoid glycoside abundant in plants like buckwheat and citrus fruits.[1][2] This method utilizes specific enzymes, known as rutinosidases or other diglycosidases, to cleave the glycosidic bond between quercetin and this compound, releasing the intact disaccharide.[2][3] This biocatalytic approach is preferred over harsh acid hydrolysis, which tends to break down this compound into its constituent monosaccharides, D-glucose and L-rhamnose.[1]
Q2: What are the primary natural sources for obtaining the precursor, rutin?
A2: Rutin is widely distributed in the plant kingdom. Commercially significant sources for rutin extraction include the flower buds of the Brazilian tree Fava d'anta (Dimorphandra mollis) and buckwheat (Fagopyrum esculentum). Other notable sources include citrus fruits, apples, and onions.
Q3: What types of enzymes are suitable for this compound extraction from rutin?
A3: Enzymes classified as diglycosidases, specifically rutinosidases (EC 3.2.1.168), are ideal for this process as they selectively cleave the bond between the aglycone (quercetin) and the disaccharide (this compound). Crude enzyme preparations from fungi like Aspergillus niger and Fusarium moniliforme have been successfully used. Commercial enzyme cocktails, such as Aromase™ H2 from Penicillium multicolor, have also been shown to be effective. It is crucial to select an enzyme preparation with high diglycosidase activity and minimal α-l-rhamnosidase and β-d-glucosidase activity to prevent the further breakdown of this compound.
Q4: Is it necessary to purify the enzyme before use?
A4: Not always. Crude enzyme preparations or even the culture medium from microbial fermentation can be used effectively for the transformation, which simplifies the process and reduces costs. However, using crude enzymes can introduce variability and the presence of undesirable enzymes that may hydrolyze this compound. For more controlled and reproducible results, a purified enzyme is recommended.
Q5: What is the "Solid State Biocatalysis" concept mentioned in some studies?
A5: "Solid State Biocatalysis" refers to an enzymatic conversion method where both the substrate (rutin) and the product (quercetin) are mostly in an undissolved, solid state during the reaction. This is particularly advantageous for substrates with low water solubility like rutin, as it allows for very high substrate concentrations (up to 300 g/L) without the need for organic co-solvents, leading to an extremely high space-time yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Further hydrolysis of this compound: The enzyme preparation may contain contaminating α-l-rhamnosidases and β-d-glucosidases that break down this compound into monosaccharides. 2. Sub-optimal reaction conditions: Incorrect pH, temperature, or reaction time can reduce enzyme efficiency. 3. Enzyme inactivation: Proteases in crude enzyme preparations can inactivate the rutinosidase. High substrate concentrations can also lead to partial enzyme inactivation. | 1. Use a specific rutinosidase: Employ a purified rutinosidase with low monosaccharidase activity. Alternatively, screen different crude enzyme sources for the desired activity profile. Adjusting the pH can also selectively inhibit certain enzyme activities; for example, a higher pH (around 8.0) was shown to favor diglycosidase activity over α-rhamnosidase activity in a commercial preparation. 2. Optimize reaction parameters: The optimal pH for recombinant rutinosidase from Aspergillus niger is around 3.0-3.5. The optimal temperature is typically around 40-50°C. Monitor the reaction over time to determine the point of maximum this compound accumulation before it begins to degrade. 3. Add protease inhibitors: If using a crude enzyme preparation, the addition of protease inhibitors like PMSF may stabilize the rutinosidase. For high substrate concentrations, a higher enzyme concentration may be needed to ensure complete conversion in a reasonable timeframe. |
| Presence of Monosaccharides (Glucose, Rhamnose) in the Final Product | 1. Contaminating enzyme activity: As with low this compound yield, the presence of α-l-rhamnosidases and β-d-glucosidases is the primary cause. | 1. Enzyme selection: Use a highly specific rutinosidase. 2. Reaction termination: Stop the reaction at the optimal time to maximize this compound and minimize its breakdown. This can be achieved by heating the reaction mixture to 99-100°C for 5-10 minutes to denature the enzymes. |
| Incomplete Rutin Conversion | 1. Insufficient enzyme activity: The amount of enzyme may be too low for the substrate concentration. 2. Poor substrate solubility: Rutin has low water solubility, which can limit its availability to the enzyme. 3. Enzyme inhibition: Although this compound itself does not appear to inhibit rutinosidase, other compounds in the reaction mixture might. | 1. Increase enzyme concentration: The critical rutinosidase activity for efficient conversion of high concentrations of rutin is approximately 0.1-0.2 U/mL. 2. Employ "Solid State Biocatalysis": This method is effective for high concentrations of insoluble rutin. Vigorous shaking or stirring (e.g., 750 rpm) is necessary to keep the substrate suspended and accessible to the enzyme. 3. Purify the substrate: If impurities in the rutin source are suspected to be inhibitory, consider a preliminary purification step. |
| Difficulty in Purifying this compound | 1. Presence of proteins and other impurities: The crude reaction filtrate contains residual enzymes, proteins, and other components from the culture medium or plant extract. 2. Color contamination: The reaction mixture may be colored, which can interfere with downstream applications. | 1. Post-reaction cleanup: After stopping the reaction by boiling and filtering/centrifuging to remove the precipitated quercetin, treat the filtrate. A recommended procedure is to boil the filtrate briefly with activated charcoal, calcium hydroxide, and Celite (each at about 0.5 g/L). This helps to remove proteins, phosphates, and colored impurities. 2. Crystallization or lyophilization: After the cleanup step, filter the solution and then concentrate it by evaporation. Pure this compound can then be obtained by crystallization or lyophilization of the concentrated filtrate. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the enzymatic hydrolysis of rutin. Note that most studies focus on optimizing quercetin production, but the conditions can be adapted to maximize the yield of the co-product, this compound.
| Parameter | Value | Source Enzyme/Organism | Reference |
| Optimal pH | 3.0 - 3.5 | Recombinant Aspergillus niger rutinosidase | |
| 4.0 | Fusarium moniliforme diglycosidase | ||
| 8.0 (for selectivity) | Aromase™ H2 (Penicillium multicolor) | ||
| Optimal Temperature | 40°C | Recombinant Aspergillus niger rutinosidase | |
| 34°C | Snailase | ||
| Substrate Concentration | 50 - 300 g/L (Solid State Biocatalysis) | Recombinant Aspergillus niger rutinosidase | |
| Enzyme Concentration | 0.2 - 0.8 U/mL | Recombinant Aspergillus niger rutinosidase | |
| Reaction Time for Complete Conversion | ~6 hours (at 0.8 U/mL) | Recombinant Aspergillus niger rutinosidase | |
| This compound Recovery (Post-Purification) | 84% | Aromase™ H2 (Penicillium multicolor) |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound from Rutin using Recombinant Rutinosidase
This protocol is adapted from a "Solid State Biocatalysis" approach, ideal for high-yield production.
1. Enzyme Preparation:
-
Cultivate Pichia pastoris expressing recombinant rutinosidase from Aspergillus niger.
-
After cultivation, centrifuge the culture to remove cells. The supernatant containing the secreted enzyme can be used directly or after purification.
-
Determine the enzyme activity. One unit (U) is defined as the amount of enzyme that converts 1 µmol of substrate per minute under specific conditions.
2. Reaction Setup:
-
Prepare a suspension of rutin in an appropriate buffer (e.g., 0.2 M glycine buffer, pH 3.5). A typical substrate concentration is 200 g/L.
-
Add the crude or purified enzyme solution to the rutin suspension to a final activity of at least 0.2 U/mL.
-
Incubate the mixture at 40°C with vigorous shaking (e.g., 750 rpm) to ensure the rutin remains suspended.
3. Reaction Monitoring and Termination:
-
Monitor the conversion of rutin by taking samples periodically and analyzing them by HPLC.
-
Once the rutin is completely consumed (typically within 6-24 hours depending on enzyme concentration), stop the reaction by heating the mixture to 99°C for 5 minutes.
4. Product Separation and Purification:
-
Cool the reaction mixture and separate the solid quercetin precipitate from the liquid filtrate containing this compound by centrifugation (5000 x g, 10 min) or filtration.
-
To the filtrate, add activated charcoal, calcium hydroxide, and Celite (approximately 0.5 g/L of each).
-
Boil the mixture for a short period to decolorize the solution and precipitate proteins and other impurities.
-
Filter the hot solution to remove the solids.
-
Concentrate the clear filtrate by vacuum evaporation.
-
Obtain pure this compound by crystallization from the concentrated solution or by lyophilization.
Protocol 2: Analytical Methods for Reaction Monitoring (HPLC)
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions (example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 5% acetonitrile, 0.1% formic acid in water.
-
Mobile Phase B: 80% acetonitrile, 0.1% formic acid in water.
-
Gradient: A typical gradient would be to start with a low percentage of B, increase it to separate the compounds, and then return to the initial conditions.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 360 nm.
-
Retention Times: Under these conditions, rutin elutes earlier than its more hydrophobic aglycone, quercetin. This compound, being highly polar, will elute very early.
Visualizations
Caption: Workflow for the enzymatic production and purification of this compound from rutin.
Caption: A logical workflow for troubleshooting common issues leading to low this compound yield.
References
Validation & Comparative
Rutinose vs. Sucrose: A Comparative Guide for Researchers
An Objective Analysis of Two Disaccharides for Applications in Scientific Research and Drug Development
In the quest for sugar substitutes and the modulation of biological processes, a thorough understanding of the physicochemical and metabolic properties of different carbohydrates is paramount. This guide provides a detailed comparison of rutinose and sucrose, offering researchers, scientists, and drug development professionals a data-driven overview to inform their work. While sucrose is a universally recognized sugar, this compound, a naturally occurring disaccharide, presents a unique profile that warrants investigation for its potential applications as a sugar substitute and a functional ingredient.
Physicochemical and Metabolic Properties: A Tabular Comparison
The following tables summarize the key quantitative data for this compound and sucrose, providing a clear and concise comparison of their fundamental properties.
| Property | This compound | Sucrose | References |
| Molecular Formula | C₁₂H₂₂O₁₀ | C₁₂H₂₂O₁₁ | [1][2] |
| Molar Mass | 326.30 g/mol | 342.30 g/mol | [1][2] |
| Monosaccharide Units | 1x L-Rhamnose, 1x D-Glucose | 1x D-Glucose, 1x D-Fructose | [1] |
| Glycosidic Linkage | α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose | α-D-Glucopyranosyl-(1→2)-β-D-fructofuranoside | |
| Appearance | White to light yellow crystalline powder | White crystalline solid |
| Property | This compound (Estimated/Inferred) | Sucrose (Established) | References |
| Relative Sweetness | Mildly sweet (estimated <100) | 100 (Reference Standard) | |
| Caloric Content (kcal/g) | < 4 (Estimated) | 4 | |
| Glycemic Index (GI) | Low (Estimated) | 65 |
Note on this compound Data: Direct experimental data for the relative sweetness, caloric content, and glycemic index of pure this compound is limited in publicly available research. The values presented are estimations based on the properties of its constituent monosaccharides and its metabolic fate. L-rhamnose, one of its components, has a relative sweetness of approximately 33% compared to sucrose. Due to its primary metabolism by the gut microbiota rather than direct absorption in the small intestine, its caloric value is likely lower than that of fully digestible carbohydrates, and its glycemic index is expected to be low.
Metabolic Pathways: A Comparative Overview
The metabolic fates of this compound and sucrose differ significantly, which is a crucial consideration for their application in research, particularly in studies related to metabolism and gut health.
Sucrose Metabolism
Sucrose is readily hydrolyzed in the small intestine by the enzyme sucrase-isomaltase, located on the brush border of enterocytes. This enzymatic cleavage releases glucose and fructose, which are then rapidly absorbed into the bloodstream, leading to a significant postprandial glucose and insulin response.
Figure 1: Metabolic Pathway of Sucrose in Humans.
This compound Metabolism
In contrast to sucrose, this compound is not readily hydrolyzed by human digestive enzymes in the small intestine, particularly when it is part of a larger molecule like a flavonoid glycoside. Instead, it travels largely intact to the colon, where it is fermented by the gut microbiota. Bacterial enzymes, such as α-L-rhamnosidases and β-glucosidases, cleave the glycosidic bond, releasing L-rhamnose and D-glucose. These monosaccharides are then further metabolized by the gut bacteria into short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, and other metabolites. This metabolic route suggests a minimal direct impact on blood glucose levels.
Figure 2: Metabolic Pathway of this compound in Humans.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare sugar substitutes like this compound and sucrose.
Determination of Relative Sweetness
Objective: To quantify the sweetness of a substance relative to a standard, typically sucrose.
Methodology: Sensory Evaluation using a Trained Panel
-
Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of sweet taste using a series of sucrose solutions of known concentrations (e.g., 2%, 5%, 10%, 15% w/v).
-
Sample Preparation: Solutions of the test substance (this compound) and the reference standard (sucrose) are prepared at various concentrations in purified, deodorized water.
-
Testing Procedure: A two-alternative forced-choice (2-AFC) or a paired comparison method is often employed. Panelists are presented with pairs of samples (one reference, one test) and asked to identify the sweeter sample.
-
Data Analysis: The concentration of the test substance that is perceived as equally sweet to a given concentration of the reference sucrose solution is determined. The relative sweetness is then calculated as:
Relative Sweetness = (Concentration of Sucrose / Concentration of Test Substance at Equal Sweetness) x 100
Figure 3: Experimental Workflow for Sweetness Determination.
In Vitro Determination of Glycemic Index
Objective: To estimate the glycemic index (GI) of a carbohydrate by simulating its digestion in the gastrointestinal tract.
Methodology: Englyst Method (or similar)
-
Sample Preparation: A known amount of the test carbohydrate (e.g., this compound) is gelatinized by heating in water to mimic cooking.
-
Enzymatic Digestion: The sample is incubated with a mixture of digestive enzymes, including α-amylase, pepsin, and pancreatin, under controlled pH and temperature conditions that simulate the stomach and small intestine.
-
Glucose Release Measurement: Aliquots of the digest are taken at regular time intervals (e.g., 0, 20, 60, 120, 180 minutes), and the enzymatic reaction is stopped. The amount of glucose released is measured using a glucose oxidase-peroxidase assay or high-performance liquid chromatography (HPLC).
-
Hydrolysis Index Calculation: A hydrolysis curve is generated by plotting the percentage of carbohydrate hydrolyzed to glucose against time. The area under the curve (AUC) is calculated.
-
Glycemic Index Estimation: The Hydrolysis Index (HI) is calculated by dividing the AUC of the test food by the AUC of a reference food (usually white bread or glucose) and multiplying by 100. The estimated GI is then derived from the HI using a validated equation.
Figure 4: Experimental Workflow for In Vitro GI Determination.
Conclusion for the Research Community
This guide provides a foundational comparison of this compound and sucrose for researchers and professionals in drug development. While sucrose's properties are well-defined, this compound presents an intriguing alternative with a distinct metabolic profile that suggests potential as a low-glycemic, lower-calorie sugar substitute. Its primary metabolism by the gut microbiota opens avenues for research into its effects on gut health and its potential as a prebiotic.
However, the current body of literature lacks comprehensive quantitative data on the sweetness, caloric content, and glycemic index of pure this compound. Further experimental investigation is necessary to fully elucidate these properties and to validate its potential applications. The experimental protocols outlined in this guide provide a framework for such future research. As the scientific community continues to explore novel functional ingredients, a deeper understanding of compounds like this compound will be invaluable.
References
A Comparative Analysis of the Bioavailability of Rutin and Hesperidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common dietary flavonoids, rutin and hesperidin. Both are flavanone glycosides characterized by the presence of a rutinose sugar moiety, which significantly influences their absorption and metabolic pathways. This comparison is supported by experimental data from human and animal studies to inform research and development in the fields of pharmacology and nutraceuticals.
Executive Summary
Rutin and hesperidin, both rutinosides, exhibit generally low and variable oral bioavailability. The primary reason for this is the requirement for their this compound sugar group to be hydrolyzed by the gut microbiota in the colon to release their respective aglycones, quercetin and hesperetin, which are then absorbed. This process results in a delayed absorption profile compared to flavonoid glucosides, which can be hydrolyzed in the small intestine. While both have poor bioavailability, existing data suggests that there are differences in their pharmacokinetic profiles.
Comparative Bioavailability Data
The following tables summarize key pharmacokinetic parameters for rutin and hesperidin from human and animal studies. It is important to note that direct comparative studies are limited, and thus data is compiled from separate studies. Variations in study design, dosage, and analytical methods should be considered when interpreting these results.
Table 1: Pharmacokinetic Parameters of Rutin and Hesperidin in Humans (Oral Administration)
| Parameter | Rutin (from various studies) | Hesperidin (from various studies) |
| Aglycone | Quercetin | Hesperetin |
| Tmax (hours) | ~6.5 - 8.0 | ~6.0 - 8.0 |
| Cmax (ng/mL) | Varies significantly depending on dose and individual | Varies significantly depending on dose and individual |
| AUC (ng·h/mL) | Highly variable | Highly variable |
| Key Findings | Absorption is slow and highly variable among individuals.[1] The aglycone, quercetin, is detected in plasma as glucuronides and sulfates. | Absorption is primarily in the colon after microbial hydrolysis.[2] The aglycone, hesperetin, and its metabolites are found in plasma. |
Table 2: Pharmacokinetic Parameters of Rutin and Hesperidin in Rats (Oral Administration)
| Parameter | Rutin | Hesperidin |
| Aglycone | Quercetin | Hesperetin |
| Tmax (hours) | ~1.0 - 6.0 | ~6.0 |
| Cmax (µg/mL) | ~1.55 | ~0.35 (as total hesperetin) |
| AUC (µg·h/mL) | Data not directly comparable | Data not directly comparable |
| Key Findings | Rutin is absorbed after hydrolysis to quercetin in the intestine.[3] Quercetin sulfates and glucuronides are the main metabolites detected.[3][4] | Hesperidin administration results in the appearance of hesperetin in plasma after a lag time. Bioavailability can be increased by enzymatic pre-treatment to hydrolyze the this compound. |
Metabolic Pathways and Absorption Mechanisms
The bioavailability of both rutin and hesperidin is intrinsically linked to their metabolism by the gut microbiome. The following diagram illustrates the general pathway for the absorption and metabolism of these rutinosides.
Experimental Protocols
To provide a comprehensive understanding of how the bioavailability of these compounds is assessed, detailed methodologies for key experiments are provided below.
In Vivo Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a flavonoid like rutin or hesperidin in a rat model.
Detailed Protocol:
-
Animal Acclimatization and Housing: Male Sprague-Dawley rats are housed in a controlled environment (23 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Prior to dosing, rats are fasted overnight (approximately 12 hours) with free access to water to minimize variability in gastrointestinal absorption.
-
Dosing: A suspension of rutin or hesperidin is administered orally via gavage at a specified dose (e.g., 50 mg/kg). The vehicle is typically an aqueous solution containing a suspending agent like carboxymethyl cellulose.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the flavonoid and its metabolites are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This often involves a sample preparation step such as protein precipitation with acetonitrile or liquid-liquid extraction to remove interfering substances. To measure total aglycone concentration, plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis software.
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of compounds.
Detailed Protocol:
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). For permeability studies, cells are seeded onto permeable Transwell inserts at a specific density (e.g., 1 x 10^5 cells/cm²).
-
Monolayer Formation: The cells are allowed to differentiate for 21 days to form a confluent monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a tight monolayer suitable for transport studies.
-
Permeability Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
The test compound (rutin or hesperidin, dissolved in transport buffer, often with a small amount of DMSO) is added to the apical (donor) side of the Transwell insert.
-
Fresh transport buffer is added to the basolateral (receiver) side.
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sampling: Aliquots are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment. The volume removed is replaced with fresh buffer.
-
Sample Analysis: The concentration of the flavonoid in the collected samples is quantified by HPLC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
Conclusion
Both rutin and hesperidin exhibit low oral bioavailability due to the presence of the this compound moiety, which necessitates cleavage by the colonic microbiota prior to absorption of their respective aglycones, quercetin and hesperetin. This results in a delayed Tmax and considerable inter-individual variation in absorption. While direct comparative pharmacokinetic data is scarce, the available evidence suggests that both flavonoids follow a similar metabolic fate. For researchers and drug development professionals, strategies to enhance the bioavailability of these compounds, such as enzymatic modification of the sugar moiety, micronization, or the use of novel formulation technologies, are critical areas for further investigation to unlock their full therapeutic potential. The experimental protocols provided herein offer a standardized approach to evaluating the efficacy of such bioavailability-enhancing strategies.
References
- 1. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
Rutin vs. Quercetin: A Comparative Guide to Biological Activity for Researchers
A comprehensive analysis of the biological activities of the flavonoid glycoside rutin and its aglycone quercetin, supported by experimental data, detailed protocols, and pathway visualizations to inform research and drug development.
In the realm of pharmacology and nutritional science, the flavonoids rutin and its aglycone quercetin stand out for their wide-ranging biological effects. While structurally similar, the presence of the disaccharide rutinose on quercetin to form rutin significantly influences their respective activities. This guide provides an objective comparison of their antioxidant, anti-inflammatory, and anticancer properties, presenting key quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences in Biological Activity
| Biological Activity | Rutin | Quercetin | Key Findings |
| Antioxidant Activity | Moderate | High | Quercetin consistently demonstrates superior free radical scavenging activity in various in vitro assays. |
| Anti-inflammatory Activity | Potent | Very Potent | Both compounds exhibit significant anti-inflammatory effects, with quercetin generally showing greater potency in inhibiting inflammatory mediators. |
| Anticancer Activity | Moderate | High | Quercetin displays higher cytotoxicity against various cancer cell lines compared to rutin. |
| Bioavailability | Lower | Higher | The absence of the sugar moiety in quercetin allows for more efficient absorption in the gastrointestinal tract. |
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various experimental studies, providing a direct comparison of the efficacy of rutin and quercetin.
Table 1: Antioxidant Activity
| Assay | Rutin IC50 (µg/mL) | Quercetin IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | >100 | 0.55[1] | [1] |
| ABTS Radical Scavenging | >100 | 1.17[1] | [1] |
IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity
| Assay | Cell Line | Rutin | Quercetin | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Significant downregulation of NO at higher concentrations[2] | Significant downregulation of NO at higher concentrations |
Table 3: Anticancer Activity
| Cell Line | Assay | Rutin IC50 (µM) | Quercetin IC50 (µM) | Reference |
| HCT116 (Colon Cancer) | XTT (Cell Viability) | 354.2 | 278.4 |
Signaling Pathways and Mechanisms of Action
Both rutin and quercetin exert their biological effects by modulating various intracellular signaling pathways. Quercetin, due to its higher bioavailability and distinct chemical structure, often exhibits a more direct and potent influence on these pathways.
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of both rutin and quercetin is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Anticancer Signaling Pathway: PI3K/Akt Modulation
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Both rutin and quercetin have been shown to inhibit the PI3K/Akt pathway, contributing to their anticancer effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of rutin and quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of a compound.
Procedure:
-
Sample Preparation: Prepare stock solutions of rutin and quercetin in a suitable solvent (e.g., methanol or DMSO). From these, create a series of dilutions to test a range of concentrations.
-
DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH solution to each well. A control well should contain the solvent and DPPH solution only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of rutin and quercetin. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.
Nitric Oxide (NO) Scavenging Assay (Griess Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of rutin and quercetin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion
The experimental evidence strongly indicates that while both rutin and its aglycone quercetin possess significant biological activities, quercetin generally exhibits superior potency. The presence of the this compound moiety in rutin appears to hinder its antioxidant, anti-inflammatory, and anticancer effects in vitro, likely due to steric hindrance and reduced bioavailability. For researchers and drug development professionals, this distinction is critical. Quercetin may be a more promising candidate for direct therapeutic applications where high potency is required. However, rutin, being a common dietary component, may contribute to long-term health benefits through its in vivo conversion to quercetin and its own inherent, albeit less potent, biological activities. Future research should continue to explore the synergistic effects of these and other flavonoids and investigate novel delivery systems to enhance their bioavailability and therapeutic potential.
References
A Comparative Analysis of Enzymatic and Acid Hydrolysis for Rutinose Production
For researchers, scientists, and drug development professionals, the efficient production of rutinose, a rare disaccharide with potential applications in cosmetics and pharmaceuticals, is a topic of significant interest.[1][2][3] This guide provides a comprehensive comparison of the two primary methods for cleaving this compound from its most common source, the flavonoid rutin: enzymatic hydrolysis and acid hydrolysis.
This analysis delves into the experimental protocols, quantitative performance, and product selectivity of each method, offering a clear perspective for selecting the optimal approach based on desired outcomes.
At a Glance: Enzymatic vs. Acid Hydrolysis
| Feature | Enzymatic Hydrolysis | Acid Hydrolysis |
| Primary Product | This compound and Quercetin (or Isoquercitrin) | Quercetin, Glucose, and Rhamnose |
| Selectivity | High (can preserve the disaccharide) | Low (complete breakdown of this compound) |
| Reaction Conditions | Mild (physiological pH and temperature) | Harsh (strong acids, high temperatures) |
| Byproducts | Fewer, often related to enzyme activity | Potential for degradation products |
| Yield of this compound | Potentially high with specific enzymes | None |
| Environmental Impact | Generally lower, biodegradable catalysts | Higher, requires neutralization and disposal of acid |
| Cost | Enzyme cost can be high | Reagent costs are generally lower |
Performance Data: A Quantitative Comparison
The choice between enzymatic and acid hydrolysis often hinges on the desired final product and the acceptable trade-offs in terms of yield, purity, and processing complexity.
Enzymatic Hydrolysis: Focus on this compound and Intermediates
Enzymatic hydrolysis offers a more controlled and selective approach. Specific enzymes, such as rutinosidase, can precisely cleave the bond between this compound and the quercetin aglycone, yielding both compounds.[2][4] Other enzymes, like hesperidinase and naringinase, can sequentially remove the rhamnose and then the glucose moieties, allowing for the isolation of the intermediate isoquercitrin (quercetin-3-O-glucoside).
| Enzyme | Substrate | Key Products | Yield (%) | Reference |
| Rutinosidase (from Aspergillus niger) | Rutin | This compound, Quercetin | Quantitative | |
| Hesperidinase | Rutin | Isoquercitrin, Quercetin | Isoquercitrin: 43.21, Quercetin: 58.10 | |
| Snailase | Rutin | Quercetin, Isoquercitrin | Quercetin: 96.4, Isoquercitrin: 3.1 | |
| Naringinase | Rutin | Isoquercitrin | >92 |
Acid Hydrolysis: Maximizing Quercetin Yield
Acid hydrolysis is a more aggressive method that leads to the complete breakdown of the glycosidic linkages in rutin. This process is not suitable for this compound production as it hydrolyzes the disaccharide into its constituent monosaccharides, glucose and rhamnose. The primary product of this reaction is the aglycone, quercetin.
| Acid | Concentration | Solvent | Temperature (°C) | Time (h) | Quercetin Yield (%) | Reference |
| HCl | 1% | - | - | - | ~100 | |
| HCl | 0.5 M | 80% Ethanol | 75 | 3 | Nearly 100 | |
| H₂SO₄ | 0.5% | - | - | - | 2.57 | |
| H₃PO₄ | 2.5% | - | - | - | 11.13 |
Experimental Protocols
Enzymatic Hydrolysis for this compound Production
This protocol is based on the use of a specific rutinosidase for the direct production of this compound and quercetin.
Materials:
-
Rutin
-
Rutinosidase from Aspergillus niger
-
0.2 M Glycine-HCl buffer (pH 3.5)
Procedure:
-
Suspend rutin (e.g., 200 g/L) in the glycine-HCl buffer.
-
Add the rutinosidase enzyme to the suspension (e.g., 0.2 U/mL).
-
Incubate the mixture at 35°C with shaking (e.g., 750 rpm) for approximately 6 hours, or until the reaction is complete as monitored by a suitable method like HPLC.
-
Separate the precipitated quercetin by filtration.
-
The filtrate, containing the soluble this compound and the enzyme, can be further processed. The enzyme can potentially be reused.
-
To isolate this compound, the filtrate can be treated to remove the enzyme (e.g., by boiling followed by clarification with charcoal and Celite) and then concentrated to induce crystallization or lyophilized.
Acid Hydrolysis for Quercetin Production
This protocol details the complete hydrolysis of rutin to yield quercetin.
Materials:
-
Rutin
-
80% Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve rutin (e.g., 500 mg) in an acidic solvent (e.g., 500 mL of 80% ethanol with 0.5 M HCl).
-
Heat the solution in a water bath shaker at 75°C for 2-3 hours with a reflux condenser.
-
After the reaction, cool the mixture and neutralize it to pH 7 with a sodium hydroxide solution.
-
Remove the organic solvent by vacuum evaporation.
-
Resuspend the residue in distilled water and perform a liquid-liquid extraction with ethyl acetate.
-
Collect the ethyl acetate layer, which contains the quercetin, and concentrate it under reduced pressure to obtain the final product.
Visualizing the Hydrolysis Pathways
The following diagrams illustrate the distinct chemical transformations that occur during enzymatic and acid hydrolysis of rutin.
Caption: Enzymatic hydrolysis pathways of rutin.
Caption: Acid hydrolysis pathway of rutin.
Conclusion: Method Selection and Future Outlook
The choice between enzymatic and acid hydrolysis for processing rutin is fundamentally dependent on the desired end product.
-
For the production of this compound , enzymatic hydrolysis using a specific rutinosidase is the only viable method. This approach offers high selectivity and the co-production of valuable quercetin.
-
For the production of isoquercitrin , a bioactive flavonoid glycoside, sequential enzymatic hydrolysis with enzymes like hesperidinase or naringinase is the preferred route.
-
For the sole production of quercetin , acid hydrolysis is a straightforward and high-yielding method. However, the harsh reaction conditions and lack of selectivity for preserving the sugar moiety are significant drawbacks.
For researchers and professionals in drug development, the precision of enzymatic hydrolysis offers greater control over the final product portfolio. The ability to generate not only this compound but also bioactive intermediates like isoquercitrin opens up avenues for developing novel therapeutics and functional ingredients. While the initial cost of enzymes may be higher, the potential for enzyme reuse, milder reaction conditions, and the production of high-value, specific products often justify the investment. As the demand for rare sugars and specific flavonoid glycosides grows, the development and optimization of enzymatic processes will likely become increasingly central to the field.
References
- 1. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” [mdpi.com]
- 3. Bioproduction of Quercetin and this compound Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Specificity: A Guide to Rutinose Cross-Reactivity in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
The disaccharide rutinose, composed of α-L-rhamnose and β-D-glucose, is a key structural component of many naturally occurring flavonoid glycosides, such as rutin and hesperidin. Its presence can lead to cross-reactivity in various enzymatic assays, potentially yielding misleading results. This guide provides a comparative overview of the enzymatic hydrolysis of this compound and rutinosides, offering insights into enzyme specificity and potential interferences. The experimental data and protocols presented herein are designed to assist researchers in selecting appropriate enzymes and designing robust assays for their specific needs.
Enzyme Specificity and this compound Hydrolysis: A Comparative Overview
The enzymatic breakdown of this compound-containing compounds is primarily carried out by three classes of enzymes: rutinosidases, α-L-rhamnosidases, and certain β-glucosidases. The specificity of these enzymes varies significantly, impacting their suitability for different research applications.
Rutinosidases (EC 3.2.1.168) are diglycosidases that exhibit high specificity for the entire this compound moiety, cleaving the β-glucosidic bond that links the disaccharide to an aglycone.[1][2] This makes them ideal for applications requiring the specific liberation of this compound from a flavonoid.
α-L-Rhamnosidases (EC 3.2.1.40) target the α-1,6 glycosidic bond between rhamnose and glucose within the this compound structure.[3][4][5] However, their efficiency and specificity can differ based on the enzyme's origin and the substrate's overall structure. Some α-L-rhamnosidases show high catalytic activity towards rutinosides, while others may be less effective.
β-Glucosidases (EC 3.2.1.21) primarily hydrolyze terminal, non-reducing β-D-glucosyl residues. However, some β-glucosidases possess broader substrate specificity and can hydrolyze the β-glucosidic bond within this compound or the bond connecting it to the aglycone. This can lead to cross-reactivity in assays where this compound or rutinosides are present as contaminants.
The following table summarizes the kinetic parameters of various enzymes acting on rutin and other relevant substrates, providing a quantitative comparison of their substrate preferences.
Comparative Kinetic Data of Enzymes Acting on Rutinosides
| Enzyme Name/Source | Substrate | Km (mM) | Vmax (mM·h-1) or kcat (s-1) | Catalytic Efficiency (kcat/Km) | Reference |
| Rutin-α-L-rhamnosidase (Aspergillus niger) | Rutin | 11.7 | 56.1 | - | |
| rAoRutM (Aspergillus oryzae) | Rutin | 1.8 ± 0.1 | 150 ± 4 | 83 | |
| rAoRutM (Aspergillus oryzae) | Isoquercitrin | 0.42 ± 0.02 | 1.8 ± 0.0 | 4.3 | |
| rAoRutM (Aspergillus oryzae) | Hesperidin | 3.0 ± 0.1 | 180 ± 2 | 60 | |
| rAoRutM (Aspergillus oryzae) | Hesperetin-7-O-glucoside | 0.45 ± 0.02 | 1.1 ± 0.0 | 2.4 | |
| DtRha (Dictyoglomus thermophilum) | pNP-α-L-Rha | 0.054 ± 0.03 | 0.17 ± 0.01 | 3.15 | |
| FtRHE (Fagopyrum tartaricum) | pNPG | 0.22 | 310.48 U/mg | - |
Note: Direct comparison of Vmax and kcat values should be done with caution due to variations in experimental conditions and enzyme purity.
Experimental Protocols
General Enzymatic Activity Assay for Rutinosidase
This protocol is adapted from methodologies used for characterizing rutinosidase activity.
Materials:
-
Purified rutinosidase enzyme solution
-
Substrate stock solution (e.g., 10 mM p-nitrophenyl-rutinoside or 0.2% w/v rutin in a suitable buffer with methanol for solubility)
-
50 mM citrate-phosphate buffer (pH 5.0)
-
0.1 M Sodium Carbonate (Na2CO3) solution (for p-nitrophenyl substrates)
-
Methanol (for HPLC-based assays)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
10 µL of substrate stock solution
-
10 µL of 50 mM citrate-phosphate buffer (pH 5.0)
-
30 µL of enzyme solution
-
-
Incubation: Incubate the reaction mixture at 35-37°C for a defined period (e.g., 10-30 minutes) with gentle shaking.
-
Reaction Termination and Detection:
-
For p-nitrophenyl substrates: Stop the reaction by adding 1 mL of 0.1 M Na2CO3. Measure the absorbance of the released p-nitrophenol at 420 nm.
-
For natural substrates (e.g., rutin): Terminate the reaction by adding 200 µL of methanol. Centrifuge to pellet any precipitate and analyze the supernatant by HPLC to quantify the product (e.g., quercetin).
-
-
Controls: Prepare a blank reaction with denatured enzyme or without enzyme to account for non-enzymatic substrate degradation.
Assay for α-L-Rhamnosidase Activity
This protocol is a general method for determining α-L-rhamnosidase activity.
Materials:
-
Purified α-L-rhamnosidase enzyme solution
-
1 mM substrate solution (e.g., p-nitrophenyl-α-L-rhamnopyranoside, narirutin, hesperidin, or rutin)
-
0.1 M Citric acid-sodium phosphate buffer (pH 6.0)
-
HPLC system
Procedure:
-
Reaction Setup: Combine 100 µL of the citric acid-sodium phosphate buffer, the substrate to a final concentration of 1 mM, and the enzyme solution (e.g., 0.05 mg/mL).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 50°C) for various time points.
-
Sample Preparation and Analysis: At each time point, stop the reaction (e.g., by heat inactivation or addition of a quenching solvent). Filter the sample through a 0.22 µm filter and analyze the substrate consumption and product formation using an HPLC system.
Visualizing Enzymatic Pathways and Workflows
To better understand the enzymatic processes and potential points of cross-reactivity, the following diagrams illustrate the key pathways and a typical experimental workflow.
Caption: Enzymatic hydrolysis pathways of rutin.
Caption: General workflow for enzymatic assays.
Conclusion
The potential for this compound and rutinoside cross-reactivity in enzymatic assays is a critical consideration for researchers in various fields. Understanding the substrate specificity of enzymes such as rutinosidases, α-L-rhamnosidases, and β-glucosidases is paramount for obtaining accurate and reproducible results. This guide provides a foundational understanding and practical protocols to aid in the design of specific and reliable enzymatic assays. By carefully selecting enzymes and validating assay conditions, researchers can mitigate the risks of cross-reactivity and ensure the integrity of their experimental data.
References
A Spectroscopic Showdown: Differentiating Rutinose and Its Isomers
References
A Comparative Guide to the Efficacy of Enzymes in Rutinose Cleavage from Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The enzymatic cleavage of rutinose from flavonoid glycosides is a critical step in enhancing their bioavailability and modulating their therapeutic properties. This guide provides an objective comparison of the performance of various enzymes commonly employed for this purpose, supported by experimental data. Detailed methodologies for key experiments are also presented to facilitate the replication and adaptation of these techniques in your research.
Enzymatic Cleavage of this compound: A Two-Step Process
The removal of the this compound moiety, a disaccharide composed of rhamnose and glucose, from flavonoids like rutin and hesperidin is typically a two-step enzymatic process. The initial and often rate-limiting step is the hydrolysis of the α-1,6-glycosidic bond between the rhamnose and glucose units by an α-L-rhamnosidase. This is followed by the cleavage of the β-1-glycosidic bond between the glucose and the flavonoid aglycone by a β-D-glucosidase.
Comparative Efficacy of Enzymes
The efficiency of this compound cleavage is highly dependent on the choice of enzyme, its source, and the specific reaction conditions. Below is a summary of quantitative data for several commonly used enzymes.
| Enzyme/Enzyme Complex | Source Organism | Substrate | Key Products | Conversion Rate / Yield | Michaelis-Menten Constants (Km, Vmax) | Reference |
| Hesperidinase | Penicillium sp. | Rutin | Isoquercitrin, Quercetin | 69.5% Isoquercitrin, 7.5% Quercetin (4h) | Km: 1.85 mM, Vmax: 6.54 mM/h (for Q3G production at 4h) | [1][2] |
| Naringinase | Penicillium decumbens | Rutin | Isoquercitrin, Quercetin | 34.5% Isoquercitrin (4h) | Not Reported | [1] |
| α-L-Rhamnosidase (BtRha78A) | Bacteroides thetaiotaomicron | Rutin | Isoquercitrin | Wild type: 44.8%; Mutant V338A: 66.1% | Wild type: Km=0.71 mM, Vmax=0.40 µmol/min/mg; Mutant V338A: Km=0.48 mM, Vmax=0.43 µmol/min/mg | [3] |
| α-L-Rhamnosidase (rAoRhaA) | Aspergillus oryzae | Hesperidin | Hesperetin-7-O-glucoside | Not Reported | Km: High, kcat: High | [4] |
| α-L-Rhamnosidase (rAoRhaA) | Aspergillus oryzae | Rutin | Isoquercitrin | Not Reported | Km: Low, kcat: Low | |
| Snailase | Helix pomatia | Rutin | Quercetin | 96.39% Quercetin | Not Reported | |
| Cellulase-T2440 | Not Specified | Rutin | Quercetin | 30.89% Quercetin | Not Reported |
Detailed Experimental Protocols
Preparation of Rutin Substrate Solution
Due to its low water solubility, careful preparation of the rutin substrate solution is crucial for accurate and reproducible enzyme assays.
-
Method 1 (for Hesperidinase Assay): Dissolve rutin in methanol first, then mix with the aqueous buffer. A final methanol concentration should be kept low to avoid enzyme inhibition. For example, dissolve rutin in 1 mL of methanol before adding 4 mL of the buffer solution.
-
Method 2 (General): For higher concentrations, crude rutin can be dissolved in an alkaline aqueous solution (e.g., with NaOH) and then the pH can be adjusted to the desired value for the enzyme assay using an acid (e.g., HCl or acetic acid).
α-L-Rhamnosidase Activity Assay
This protocol is adapted for a typical α-L-rhamnosidase assay using a chromogenic substrate, which can be modified for flavonoid substrates.
-
Substrate: p-Nitrophenyl-α-L-rhamnopyranoside (pNPR) is a common chromogenic substrate.
-
Reagents:
-
pNPR solution (e.g., 1 mM in assay buffer)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Assay Buffer (e.g., 200 mM Tris buffer, pH 6.0)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
-
Procedure:
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution to the substrate.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
A standard curve of p-nitrophenol should be prepared to quantify the product.
-
Hesperidinase Activity Assay on Rutin
This protocol outlines the hydrolysis of rutin using a commercial hesperidinase preparation.
-
Enzyme Preparation: Prepare a stock solution of hesperidinase (e.g., 50 mg/L) in the desired buffer (e.g., 0.05 M acetate buffer, pH 4.0).
-
Reaction Mixture:
-
100 µL of enzyme preparation
-
4 mL of rutin solution (prepared as described in section 1)
-
-
Procedure:
-
Mix the enzyme and substrate solutions.
-
Incubate the mixture at a specific temperature (e.g., 40°C) with shaking (e.g., 130 rpm) for a set time (e.g., 4, 8, or 12 hours).
-
Terminate the reaction by boiling for 30 minutes.
-
Analyze the products using HPLC.
-
Quantification of Products by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for separating and quantifying the substrate (rutin) and its hydrolysis products (isoquercitrin and quercetin).
-
Mobile Phase: A common mobile phase is a gradient of methanol and water.
-
Column: A C18 column is typically used.
-
Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 280 nm or 397 nm).
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.
Experimental and Screening Workflow
The process of identifying and characterizing an optimal enzyme for this compound cleavage involves a systematic workflow.
This guide provides a foundational understanding of the enzymatic cleavage of this compound from flavonoids. For specific applications, further optimization of enzyme selection and reaction conditions is recommended to achieve the desired product yield and purity.
References
Stability of the Rutinose Glycosidic Bond: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of the rutinose glycosidic bond in the flavonoid rutin is paramount for evaluating its potential as a therapeutic agent. This guide provides a comprehensive comparison of the in vitro and in vivo stability of this bond, supported by experimental data and detailed protocols.
The bioavailability and bioactivity of rutin are intrinsically linked to the cleavage of its this compound glycosidic bond. This bond connects the disaccharide this compound to the flavonol aglycone, quercetin. While rutin itself is poorly absorbed, its metabolite, quercetin, exhibits a wide range of pharmacological activities. Therefore, the transformation of rutin to quercetin is a critical step in its therapeutic efficacy.
In Vitro vs. In Vivo Stability: A Comparative Overview
The stability of the this compound glycosidic bond differs significantly between controlled laboratory settings (in vitro) and within a living organism (in vivo). In vitro, the bond can be cleaved through enzymatic hydrolysis or chemical methods, such as acid hydrolysis. In contrast, in vivo stability is predominantly influenced by the metabolic activity of the gut microbiota in the colon.
Quantitative Data on this compound Glycosidic Bond Cleavage
The following tables summarize quantitative data on the cleavage of the this compound glycosidic bond under various experimental conditions.
Table 1: In Vitro Enzymatic Hydrolysis of Rutin
| Enzyme | Source | Kinetic Parameter (Vmax/Km) | Product(s) | Reference |
| Hesperidinase | Penicillium sp. | 35.28 × 10⁻² h⁻¹ | Quercetin-3-O-glucoside, Quercetin | [1][2] |
| α-L-rhamnosidase | Pichia pastoris | Not reported | Isoquercitrin | [3] |
| Snailase | Snail | Not reported | Quercetin, Isoquercitrin | [4] |
| Cellulase-T2440 | Fungal | Not reported | Quercetin | [4] |
Table 2: In Vitro Simulated Gastrointestinal Digestion of Rutin
| Digestion Model | Rutin Loss (%) | Key Findings | Reference |
| Filtration, Centrifugation, Dialysis | Minimal to no loss | Rutin remains stable during simulated oral and gastric phases, with no significant degradation. | |
| INFOGEST 2.0 | Not specified | Most polyphenols, including rutin, remain stable during oral and gastric digestion. |
Table 3: In Vivo Pharmacokinetic Parameters of Rutin and Quercetin in Rats
| Compound Administered | Analyte | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Oral Absorption Rate (%) | Reference |
| Rutin | Rutin | 1.546 ± 0.188 | 1 | Not Reported | - | |
| Rutin | Quercetin | 1.127 ± 0.329 | 0.333 (and a secondary peak at 6h) | Not Reported | - | |
| Quercetin | Quercetin | Not Reported | Not Reported | Not Reported | 53 | |
| Rutin | Quercetin Sulfates | 5.2 ± 1.2 (nmol/mL) | Not Reported | 3533.0 ± 750.4 (nmol·min/mL) | - | |
| Rutin | Quercetin Glucuronides | 2.3 ± 0.7 (nmol/mL) | Not Reported | 161.0 ± 63.1 (nmol·min/mL) | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments cited in this guide.
In Vitro Enzymatic Hydrolysis of Rutin
This protocol is adapted from studies on the enzymatic conversion of rutin.
Objective: To determine the kinetic parameters of rutin hydrolysis by a specific enzyme (e.g., hesperidinase).
Materials:
-
Rutin standard
-
Hesperidinase (from Penicillium sp.)
-
Methanol
-
Phosphate buffer (pH 7.4)
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of rutin dissolved in methanol.
-
Prepare a solution of hesperidinase in phosphate buffer.
-
In a series of reaction tubes, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the rutin stock solution to the tubes to initiate the reaction.
-
Incubate the tubes at a constant temperature (e.g., 37°C) with continuous shaking for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant using HPLC to quantify the remaining rutin and the formed products (quercetin and its glycosides).
-
Calculate the initial reaction velocities at each substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) from a plot of reaction velocity against substrate concentration.
In Vivo Pharmacokinetic Study of Rutin in Rats
This protocol is a generalized procedure based on pharmacokinetic studies of rutin in rats.
Objective: To determine the pharmacokinetic profile of rutin and its metabolite quercetin after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (240-260 g)
-
Rutin suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
HPLC or UPLC-ESI-QTOF/MS system for analysis
Procedure:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Fast the rats overnight before the experiment with free access to water.
-
Administer a single oral dose of the rutin suspension to each rat via oral gavage.
-
Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with a solvent like acetonitrile.
-
Analyze the concentrations of rutin and quercetin in the plasma samples using a validated HPLC or UPLC-ESI-QTOF/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizing the Pathways and Processes
Diagrams are essential for illustrating complex biological and experimental workflows.
Signaling Pathways Modulated by Rutin Metabolites
The biological activities of rutin are primarily attributed to its aglycone, quercetin, and its subsequent metabolites. These compounds have been shown to modulate various intracellular signaling pathways, influencing cellular processes related to inflammation, oxidative stress, and cell proliferation.
-
NF-κB Signaling Pathway: Quercetin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a downregulation of pro-inflammatory cytokines and enzymes.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Rutin and quercetin have been shown to modulate this pathway, which is often dysregulated in cancer.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis. Quercetin can influence the activity of different MAPKs, such as ERK, JNK, and p38.
Conclusion
The stability of the this compound glycosidic bond is a critical determinant of the bioavailability and biological activity of rutin. In vitro, this bond is susceptible to enzymatic and chemical cleavage, while in vivo, its fate is primarily governed by the metabolic action of the gut microbiota. The deglycosylation of rutin in the colon to release quercetin is an essential step for its absorption and subsequent exertion of therapeutic effects through the modulation of key cellular signaling pathways. This guide provides a foundational understanding and practical protocols for researchers investigating the therapeutic potential of rutin and other flavonoid glycosides.
References
Rutinose vs. Glucose as a Carbon Source for Microbial Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate carbon source is a critical factor in optimizing microbial growth for various applications, from industrial fermentation to preclinical research. While glucose is the most commonly utilized and well-characterized carbon source, the disaccharide rutinose presents an alternative that is accessible to specific microbial populations. This guide provides an objective comparison of this compound and glucose as carbon sources for microbial growth, supported by established metabolic principles and standardized experimental protocols.
Metabolic Pathways and Bioavailability
Glucose, a monosaccharide, is readily transported into most microbial cells and directly enters central metabolic pathways such as glycolysis. This compound (6-O-α-L-rhamnosyl-β-D-glucose), a disaccharide, requires enzymatic hydrolysis prior to catabolism. This initial step is a key differentiator in its bioavailability compared to glucose.
Microorganisms capable of utilizing this compound typically possess specific enzymes called rutinosidases (α-L-rhamnosyl-β-D-glucosidases).[1] These enzymes catalyze the cleavage of the glycosidic bond between rhamnose and glucose.[1] Once hydrolyzed, the resulting monosaccharides, L-rhamnose and D-glucose, can be channeled into their respective metabolic pathways. The presence and activity of rutinosidases are therefore prerequisites for microbial growth on this compound. Several bacterial genera, including Actinoplanes, Bacillus, and certain gut microbes like Bifidobacterium, have been identified as producers of enzymes capable of hydrolyzing this compound-containing compounds.[2][3][4]
Comparative Microbial Growth Kinetics
Direct comparative studies detailing the growth kinetics of microorganisms on this compound versus glucose as a sole carbon source are not extensively available in peer-reviewed literature. However, based on the metabolic differences, a hypothetical comparison can be drawn. The data presented in the following table is illustrative and intended to highlight the expected differences in growth parameters. Actual values will vary depending on the microbial species and specific experimental conditions.
| Growth Parameter | Glucose | This compound (Hypothetical) | Rationale for Hypothetical Values |
| Lag Phase Duration | Short | Longer | Additional time is likely required for the induction and synthesis of rutinosidase enzymes necessary for this compound hydrolysis before active growth can commence. |
| Maximum Specific Growth Rate (μmax) | High | Lower | The rate of this compound hydrolysis may be a limiting factor for the overall metabolic rate. Additionally, the catabolism of L-rhamnose can be less efficient than that of D-glucose in some microorganisms. |
| Final Biomass Yield (OD600) | High | Potentially Similar | Assuming complete hydrolysis and utilization of both glucose and rhamnose components, the final biomass yield could be comparable to that of glucose, as the total number of carbon atoms is similar. |
| Substrate Consumption Rate | Rapid | Slower | The initial enzymatic cleavage of this compound is expected to result in a slower overall consumption rate compared to the direct uptake and metabolism of glucose. |
Experimental Protocols
To empirically determine and compare the growth of a specific microorganism on this compound and glucose, a standardized growth curve assay is recommended.
Protocol: Microbial Growth Curve Analysis on Different Carbon Sources
1. Preparation of Media:
-
Prepare a minimal medium (e.g., M9 minimal medium) devoid of any carbon source.
-
Prepare sterile stock solutions of glucose and this compound (e.g., 20% w/v).
-
To create the final culture media, aseptically add the glucose or this compound stock solution to the minimal medium to a final desired concentration (e.g., 0.4% w/v). Prepare a negative control with no added carbon source.
2. Inoculum Preparation:
-
Grow a starter culture of the desired microorganism overnight in a rich medium (e.g., Luria-Bertani broth).
-
The following day, wash the cells by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in sterile phosphate-buffered saline (PBS) or minimal medium without a carbon source. This step is crucial to remove any residual carbon sources from the starter culture.
-
Adjust the optical density (OD) of the washed cell suspension to a standardized value (e.g., OD600 of 1.0).
3. Growth Curve Measurement:
-
In a sterile microplate or culture flasks, add a defined volume of the prepared minimal media (with glucose, this compound, or no carbon source).
-
Inoculate each well or flask with a small volume of the standardized cell suspension to achieve a starting OD600 of approximately 0.05.
-
Incubate the cultures at the optimal temperature and shaking conditions for the microorganism.
-
Measure the OD600 at regular intervals (e.g., every 30-60 minutes) using a spectrophotometer or microplate reader.
-
Continue measurements until the cultures have reached the stationary phase.
4. Data Analysis:
-
Plot the OD600 values against time to generate growth curves for each carbon source.
-
From the growth curves, determine the duration of the lag phase, the maximum specific growth rate (μmax) during the exponential phase, and the final biomass yield (maximum OD600).
Conclusion
Glucose remains the benchmark carbon source for microbial growth due to its direct entry into central metabolism, leading to rapid growth and high biomass yields for a wide range of microorganisms. This compound, in contrast, is a more specialized carbon source, the utilization of which is dependent on the microbial species' ability to produce rutinosidases. For organisms possessing this enzymatic capability, this compound can serve as a viable, albeit likely slower, alternative to glucose. The extended lag phase and potentially lower maximum growth rate observed with this compound are important considerations for time-sensitive applications. However, the ability to utilize more complex carbohydrates like this compound may confer a competitive advantage to certain microbes in specific ecological niches, such as the human gut, where such sugars become available through the breakdown of dietary flavonoids. For researchers in drug development and microbiology, understanding these differences is key to selecting the appropriate carbon source for their specific research objectives and microbial systems. Further empirical studies are warranted to provide quantitative data on the growth kinetics of various microorganisms on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteria as source of diglycosidase activity: Actinoplanes missouriensis produces 6-O-α-L-rhamnosyl-β-D-glucosidase active on flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of the this compound-conjugates flavonoids rutin and hesperidin by the gut microbiota and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rutinose in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Rutinose, a disaccharide frequently utilized in pharmaceutical development, the food industry, and cosmetic applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for comprehensive safety information.[1]
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, wearing the correct PPE is essential to prevent skin and eye contact, as well as inhalation of dust.[2][3]
| Protective Equipment | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber) | To prevent direct skin contact.[2] |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles.[3] |
| Respiratory Protection | Dust respirator | To be used if dust formation is likely, ensuring no inhalation of airborne particles. |
| Body Protection | Protective clothing, lab coat | To protect skin and personal clothing from contamination. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a series of steps to ensure the safety of personnel and the environment. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Collection: Carefully collect all waste this compound, including any contaminated materials from spills, into a designated and clearly labeled waste container. The container must be suitable for chemical waste, sealable, and in good condition.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the name "this compound" and any other components mixed with it.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed chemical destruction plant or a controlled incineration facility with flue gas scrubbing capabilities. Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the chemical waste.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.
-
Collect: Carefully sweep or vacuum up the spilled material, avoiding dust formation. Place the collected material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and plenty of water.
Disposal of Contaminated Packaging
Contaminated packaging must also be handled with care. Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, to prevent reuse, the packaging can be punctured and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Rutinose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Rutinose, offering procedural, step-by-step guidance to support your work and build a foundation of trust in your safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following equipment is recommended to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles and potential splashes. |
| Skin Protection | - Gloves: Wear chemical-impermeable gloves (inspected prior to use).[1] - Clothing: Wear fire/flame resistant and impervious clothing.[1] A lab coat or long-sleeved overall is standard. | Prevents direct skin contact with the chemical.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A dust respirator is recommended when handling the powder form. | Avoids inhalation of dust and aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.
-
Tools: Use non-sparking tools to prevent ignition sources.
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.
Emergency Protocols: Immediate First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical final step in the handling process.
Chemical Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not let the chemical enter drains.
Container Disposal:
-
Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
